Acid-PEG12-t-butyl ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H62O16 |
|---|---|
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H62O16/c1-32(2,3)48-31(35)5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-36-6-4-30(33)34/h4-29H2,1-3H3,(H,33,34) |
Clave InChI |
IZMSFHWKXCFBAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG12-t-butyl ester: Structure, Function, and Applications in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG12-t-butyl ester, a heterobifunctional crosslinker integral to advancements in bioconjugation and therapeutic drug development. We will delve into its chemical structure, core functions, and significant applications, with a focus on its role in creating sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document offers detailed experimental protocols and quantitative data to support researchers in applying this versatile molecule in their work.
Core Concepts: Structure and Physicochemical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups at either end of a 12-unit PEG spacer. This unique structure includes a terminal carboxylic acid and a t-butyl protected carboxyl group.[1] The presence of the hydrophilic PEG chain enhances the aqueous solubility of molecules it is conjugated to, a critical advantage in biological systems.[1]
The key structural features that define its function are:
-
A Free Carboxylic Acid: This group is readily available for conjugation, typically with primary amines, through the formation of a stable amide bond. This reaction is usually facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[1][2]
-
A t-Butyl Protected Carboxylic Acid: The tert-butyl ester serves as a protecting group for the second carboxylic acid. This group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid for subsequent conjugation steps.[1]
-
A PEG12 Spacer: The 12-unit polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate.[1] It also provides a flexible spacer arm between the conjugated molecules.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H62O16 | [1] |
| Molecular Weight | 702.83 g/mol | [3][4] |
| Appearance | White to off-white solid or liquid | |
| Purity | ≥98% | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Functional Roles in Bioconjugation and Drug Development
The heterobifunctional nature of this compound makes it a versatile tool for the stepwise and controlled synthesis of complex biomolecules. Its primary function is to act as a linker, connecting two different molecules of interest.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death. The PEG spacer can enhance the solubility of the ADC, which is particularly beneficial when working with hydrophobic drug molecules.[5]
Below is a diagram illustrating the general workflow for ADC synthesis using a PEG linker.
Caption: General workflow for ADC synthesis.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase.[2][3] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC mechanism of action.
Detailed Experimental Protocols
The following are general protocols for the key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Amide Coupling of the Free Carboxylic Acid
This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine-containing molecule using EDC and NHS.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve this compound in Activation Buffer. Add a 1.5 to 5-fold molar excess of EDC and NHS to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
Amine Coupling: Dissolve the amine-containing molecule in Coupling Buffer. Add the activated this compound solution to the amine-containing solution. The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a 5 to 20-fold molar excess of the linker is a common starting point.
-
Reaction Incubation: Allow the reaction to proceed for 2 to 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the second carboxylic acid.
Materials:
-
t-Butyl ester-containing conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Anisole (B1667542) (optional, as scavengers)
Procedure:
-
Reaction Setup: Dissolve the t-butyl ester-containing conjugate in DCM. If the substrate is sensitive to cationic side reactions, add a scavenger such as TES or anisole (typically 5-10% v/v).
-
TFA Addition: Add an excess of TFA to the solution. A common starting concentration is 25-50% TFA in DCM (v/v).
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the progress of the reaction by an appropriate analytical method such as TLC or LC-MS.
-
Solvent Removal: Upon completion of the reaction, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.
-
Purification: Purify the deprotected product as needed. This may involve precipitation, extraction, or chromatography.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure, which includes a reactive carboxylic acid, a protected carboxylic acid, and a hydrophilic PEG spacer, allows for the controlled and stepwise synthesis of complex biomolecular constructs. The ability to enhance the solubility and pharmacokinetic properties of conjugated molecules makes it an important tool in the development of next-generation therapeutics like ADCs and PROTACs. The experimental protocols provided in this guide offer a foundation for the successful application of this reagent in a variety of research and development settings.
References
A Technical Guide to the Physicochemical Properties of PEG12 Linkers
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core physicochemical properties of polyethylene (B3416737) glycol 12 (PEG12) linkers, which are instrumental in modern drug development and bioconjugation.[1] We will cover their fundamental characteristics, applications in advanced drug delivery systems, and detailed experimental protocols for their use.
Core Physicochemical Properties of PEG12 Linkers
PEG12 is a monodisperse polyethylene glycol chain composed of 12 repeating ethylene (B1197577) glycol units.[1] Its distinct combination of properties makes it a valuable tool for enhancing the therapeutic potential of molecules.[1][2]
-
Enhanced Hydrophilicity: The repeating ethylene glycol units give PEG12 linkers excellent water solubility.[1][3] This property is particularly advantageous for conjugating hydrophobic drugs, which often suffer from poor bioavailability.[1][4] By increasing the overall water solubility of the conjugate, PEG12 linkers can prevent aggregation and improve formulation stability.[1][][6]
-
Biocompatibility: PEG is well-known for its low toxicity, low immunogenicity, and low antigenicity.[1][7][8] This reduces the risk of adverse immune reactions to the conjugated therapeutic, making it a safe choice for in vivo applications.[1][9]
-
Flexibility and Spacer Length: The PEG12 chain is flexible and provides a moderate chain length, which acts as a spacer between conjugated molecules.[10] This spacing can reduce steric hindrance and is often optimal for facilitating productive interactions, such as between a target protein and an E3 ligase in a PROTAC.[1][10]
-
Improved Pharmacokinetics: The hydrophilic nature and flexibility of PEG linkers can favorably alter the pharmacokinetic profile of a bioconjugate.[1][2] They can create a "stealth" shield that reduces opsonization and uptake by the reticuloendothelial system, leading to a longer circulation half-life.[1][][9]
Caption: Core properties of PEG12 linkers and their therapeutic outcomes.
Quantitative Data
The precise physicochemical properties of PEG12 and its derivatives are crucial for the rational design of bioconjugates. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties of PEG12
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight ( g/mol ) | 502.6 | [3] |
| Chemical Formula | C22H46O12 | [3] |
| Spacer Arm Length (Å) | ~44.0 | [11] |
| Structure | Monodisperse, 12 ethylene glycol units | [1] |
| Purity | >95% - >97% | [3][10] |
| Storage Condition | -20°C, protected from light and moisture |[3][10] |
Table 2: Properties of Common Functionalized PEG12 Derivatives
| Derivative Name | Molecular Weight ( g/mol ) | Chemical Formula | Key Reactive Group | Source(s) |
|---|---|---|---|---|
| m-PEG12-OH | 560.67 | C25H52O13 | Hydroxyl (-OH) | [12] |
| m-PEG12-amine | 559.69 | C25H53NO12 | Amine (-NH2) | [13][14] |
| m-PEG12-acid | 588.68 | C26H52O14 | Carboxylic Acid (-COOH) | [11] |
| Amino-PEG12-acid | 617.72 | Not Specified | Amine & Carboxylic Acid | [15][16] |
| Fmoc-NH-PEG12-COOH | 839.96 | Not Specified | Fmoc-protected Amine & COOH | [17] |
| Tos-PEG12 | Not Specified | Not Specified | Tosyl (-OTs) |[18] |
Applications in Drug Development
The hydrophilic and flexible properties of PEG12 linkers are leveraged in several cutting-edge drug development applications.[1]
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. PEG12 linkers are frequently incorporated to:
-
Improve Solubility and Stability: Hydrophobic payloads can cause ADCs to aggregate. A hydrophilic PEG12 linker mitigates this, allowing for higher drug-to-antibody ratios (DAR) without sacrificing stability.[1][19][20]
-
Enhance Pharmacokinetics: The PEG spacer can favorably modulate the pharmacokinetic properties of the ADC, leading to a longer half-life in circulation.[1] Studies have shown that ADCs with pendant 12-unit polyethylene glycol chains were the best-performing conjugates in terms of stability under thermal stress.[1][19][20]
Caption: General structure of an ADC featuring a PEG12 linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[12] PEG12 is a commonly used linker in PROTAC design because it:
-
Increases Solubility: Enhances the overall water solubility of the PROTAC molecule.[1][]
-
Provides Optimal Length and Flexibility: The length of the PEG12 spacer is often ideal for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[1][8]
Caption: PROTAC mechanism facilitated by a flexible PEG12 linker.
Experimental Protocols
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups.[22]
Protocol for NHS-Ester PEGylation of a Protein
This is a widely used method for targeting primary amines on lysine (B10760008) residues or the N-terminus of a protein to form a stable amide bond.[22]
Materials:
-
Protein containing primary amines
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., PBS), pH 7-9[22]
-
Reaction vessels and stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH between 7 and 9.[22]
-
Reagent Preparation: Dissolve the PEG-NHS ester in a compatible, anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.
-
Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG reagent to protein will depend on the desired degree of PEGylation and should be optimized. Incubate the reaction at room temperature or 4°C with gentle stirring for 30 minutes to 2 hours.[22]
-
Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or dialysis.[22]
-
Characterization: Analyze the purified product using SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm successful conjugation and assess purity.[22]
Caption: A typical experimental workflow for protein bioconjugation.
Protocol for In-Vitro Plasma Stability Assay
This assay is critical for evaluating the stability of an ADC in the circulatory system to predict premature payload release.[23]
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analysis equipment (e.g., LC-MS)
Procedure:
-
Preparation: Incubate the ADC in plasma at a specified concentration (e.g., 1.3 mg/mL) at 37°C. Include a buffer-only control to assess the inherent stability of the ADC.[23]
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 3, and 7 days).[23] Immediately quench the samples to halt any further degradation.
-
Sample Analysis: Analyze the samples to determine the concentration of the intact ADC and any released payload. This is often done by monitoring the change in the drug-to-antibody ratio (DAR) over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[23]
-
Data Interpretation: A decrease in DAR over time indicates premature drug deconjugation. The rate of decrease helps predict the in-vivo stability of the ADC linker.[23] It is important to note that some linkers show species-specific stability; for example, the Val-Cit linker is known to be less stable in mouse plasma compared to human plasma.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG12, 6809-70-7 | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. m-PEG12-amine, 1977493-48-3 | BroadPharm [broadpharm.com]
- 15. Amino-PEG12-acid | PROTAC Linker | TargetMol [targetmol.com]
- 16. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 17. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, where precision and control are paramount, the strategic use of protecting groups is fundamental to success. Among the arsenal (B13267) of chemical shields available to researchers, the tert-butyl (t-butyl) ester stands out as a versatile and widely employed protecting group for carboxylic acids. Its unique properties of stability under a range of conditions and facile, specific cleavage make it an invaluable tool in the synthesis of complex bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated probes for studying cellular signaling.
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of the t-butyl ester protecting group in bioconjugation. We will delve into its chemical characteristics, explore its role in orthogonal protection strategies, and provide detailed experimental protocols for its use. Quantitative data from the literature is summarized for easy comparison, and logical relationships and experimental workflows are visualized to enhance understanding.
Core Principles of the t-Butyl Ester Protecting Group
The t-butyl ester serves as a temporary shield for a carboxylic acid functional group, preventing it from participating in unwanted side reactions during a synthetic sequence. Its effectiveness stems from a balance of stability and controlled lability.
Stability: The bulky t-butyl group provides significant steric hindrance, rendering the ester resistant to nucleophilic attack and hydrolysis under neutral and basic conditions. This stability is crucial when other parts of the molecule need to be modified using reagents that would otherwise react with an unprotected carboxylic acid.
Lability: The key to the t-butyl ester's utility is its susceptibility to cleavage under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the t-butyl cation), which readily eliminates as isobutylene.[1] This clean and efficient deprotection can be achieved with strong acids like trifluoroacetic acid (TFA) or with certain Lewis acids.[1][2]
Orthogonal Protection Strategies in Bioconjugation
The true power of the t-butyl ester is often realized in the context of orthogonal protection strategies.[3] In complex syntheses, multiple functional groups may need to be protected and then selectively deprotected at different stages. An orthogonal system employs protecting groups that can be removed under distinct conditions without affecting the others.[3]
A classic example is the combination of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for protecting amines and the acid-labile t-butyl group for protecting carboxylic acids, a cornerstone of solid-phase peptide synthesis (SPPS).[4][5] This orthogonality allows for the iterative deprotection of the N-terminal amine for peptide chain elongation while the acidic side chains remain protected until the final acid-mediated cleavage from the resin.
This principle extends to the synthesis of linkers and payloads for bioconjugation. For instance, a linker molecule might contain a carboxylic acid protected as a t-butyl ester and an amine protected with an Fmoc group. The Fmoc group can be removed to allow conjugation to a biomolecule, and the t-butyl ester can be subsequently cleaved to reveal the carboxylic acid for further modification or to unmask the active form of a drug.
Quantitative Data on t-Butyl Ester Deprotection
The efficiency of t-butyl ester deprotection is a critical factor in the overall yield and purity of the final bioconjugate. The choice of deprotection reagent and conditions can significantly impact the outcome. While trifluoroacetic acid (TFA) is the most common reagent, other acids and Lewis acids are also employed. The following tables summarize quantitative data on the yields of various t-butyl ester deprotection reactions found in the literature.
| Substrate | Deprotection Reagent & Conditions | Yield (%) | Reference |
| N-(PhF)amino acid tert-butyl esters | ZnBr₂ in Dichloromethane (DCM) | Good | [2][6] |
| Di-tert-butyl 3,3'-iminodipropionate | Trifluoroacetic Acid (TFA) | Excellent | [7] |
| tert-Butyl esters | Silica gel in refluxing toluene | Good | [3] |
| N-Boc-protected amino acid t-butyl esters | Perchloric acid and tert-butyl acetate (B1210297) | 70% | [4] |
| Cyclic metabolite t-butyl ester | Trifluoroacetic Acid (TFA) and anisole (B1667542) in Dichloromethane (DCM) | 98% | [4] |
| N-Boc-protected cyclic amide t-butyl ester | 3M HCl | 85% | [4] |
| tert-Butyl esters of L-γ-methyleneglutamic acid amides | Lithium hydroxide (B78521) (LiOH) followed by amide coupling | 40-75% | [4] |
| Deprotection Reagent | General Yield Range (%) | Notes |
| Trifluoroacetic Acid (TFA) | 90-99+ | Most common and efficient method.[7] |
| Zinc Bromide (ZnBr₂) | 70-95 | A milder Lewis acid alternative to TFA, useful for substrates with other acid-sensitive groups.[2][6] |
| Formic Acid | Variable | Can be used for acid-labile groups, but may require heat. |
| Hydrochloric Acid (HCl) | 85-95 | Effective, but less volatile than TFA, making removal more difficult.[4] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide methodologies for the protection of carboxylic acids as t-butyl esters and their subsequent deprotection.
Protocol 1: Protection of a Carboxylic Acid with tert-Butyl Acetate and Perchloric Acid[4]
This method is suitable for the large-scale synthesis of t-butyl esters.
Materials:
-
Carboxylic acid (1 equivalent)
-
tert-Butyl acetate (solvent and reagent)
-
Perchloric acid (catalyst)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude t-butyl ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)[7]
This is the most common and generally high-yielding method for t-butyl ester cleavage.
Materials:
-
t-Butyl ester-protected compound (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, as co-solvent)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, if sensitive residues like tryptophan or cysteine are present)
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the t-butyl ester-protected compound in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically a 50% TFA/DCM mixture). If scavengers are needed, they are included in the TFA "cocktail".
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).
-
The crude product can be precipitated by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
**Protocol 3: Selective Deprotection of a t-Butyl Ester with Zinc Bromide (ZnBr₂) **[2][6]
This method is useful when other acid-sensitive protecting groups, such as Boc, are present and need to be retained.
Materials:
-
t-Butyl ester-protected compound (1 equivalent)
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester-protected compound in dichloromethane.
-
Add zinc bromide (typically 1.5 to 2 equivalents) to the solution.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of a Peptide-Drug Conjugate
The following diagram illustrates a typical workflow for the synthesis of a peptide-drug conjugate where the drug contains a carboxylic acid protected as a t-butyl ester.
Signaling Pathway Application: Probing Kinase Activity
Bioconjugates are powerful tools for studying cellular signaling pathways. For example, a peptide substrate for a specific kinase can be synthesized and conjugated to a reporter molecule (e.g., a fluorophore). If the peptide contains an acidic residue that is important for kinase recognition, its carboxylic acid group may be protected as a t-butyl ester during synthesis. After purification of the bioconjugate, the t-butyl ester is removed to generate the active probe. This probe can then be introduced into cells to monitor kinase activity.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. benchchem.com [benchchem.com]
Unveiling the Hydrophilic Heart of Bioconjugates: A Technical Guide to PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Hydrophilicity in Advanced Therapeutics
In the intricate landscape of modern drug development, particularly in the realm of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone in linker technology, primarily owing to their exceptional hydrophilicity. This inherent water solubility is not merely a matter of convenience; it profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the efficacy and safety of the entire therapeutic agent.[1][2]
This in-depth technical guide explores the core principles behind the hydrophilicity of PEG spacers. We will delve into the quantitative aspects of how PEG chain length influences water solubility and lipophilicity, provide detailed experimental protocols for assessing these properties, and visualize the critical roles of PEG linkers in the mechanisms of action of ADCs and PROTACs.
Core Principles: Understanding the Hydrophilicity of PEG
The remarkable water solubility of polyethylene glycol stems from the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) that form its backbone. The ether oxygen atoms in this chain are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell around the PEG molecule.[1] This hydration shell not only renders the PEG spacer itself highly soluble in aqueous environments but also imparts this hydrophilic character to the entire bioconjugate it is a part of.
The key advantages conferred by the hydrophilicity of PEG spacers include:
-
Enhanced Solubility of Hydrophobic Payloads: Many potent therapeutic payloads are inherently hydrophobic. The inclusion of a PEG spacer can significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its suitability for intravenous administration.[2]
-
Improved Pharmacokinetics: The hydration shell created by the PEG spacer increases the hydrodynamic volume of the bioconjugate. This larger size reduces renal clearance, leading to a longer circulation half-life in the bloodstream.
-
Reduced Immunogenicity: The "stealth" properties provided by the PEG hydration shell can mask epitopes on the bioconjugate, reducing its recognition by the immune system and minimizing the risk of an immunogenic response.[1]
-
Modulated Cellular Permeability: While high hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow for conformational changes that facilitate cellular uptake.
Quantitative Analysis of PEG Spacer Hydrophilicity
The degree of hydrophilicity imparted by a PEG spacer is directly related to its length, or the number of repeating ethylene glycol units. While a definitive, universally applicable table of values is challenging due to variations in experimental conditions and the nature of the conjugated molecules, the following tables summarize representative quantitative data to illustrate the trends.
Table 1: Water Solubility of PEG Oligomers
| Number of Ethylene Glycol Units (n) | Molecular Weight ( g/mol ) | Water Solubility |
| 1 (Ethylene Glycol) | 62.07 | Miscible |
| 2 (Diethylene Glycol) | 106.12 | Miscible |
| 3 (Triethylene Glycol) | 150.17 | Miscible |
| 4 (Tetraethylene Glycol) | 194.23 | Miscible |
| 6 (Hexaethylene Glycol) | 282.34 | Miscible |
| 8 (Octaethylene Glycol) | 370.44 | Highly Soluble |
| 12 (Dodecaethylene Glycol) | 546.65 | Highly Soluble |
| ≤ 600 | < 26,400 | Infinitely soluble in water[3] |
Note: The term "miscible" indicates that the substance dissolves in water in all proportions. "Highly Soluble" indicates a very high capacity for dissolving in water. The solubility of higher molecular weight PEGs remains excellent.
Table 2: Octanol-Water Partition Coefficient (LogP) of PEG Oligomers
| Number of Ethylene Glycol Units (n) | Molecular Weight ( g/mol ) | LogP (Calculated) | Hydrophilicity |
| 1 (Ethylene Glycol) | 62.07 | -1.36 | Very High |
| 2 (Diethylene Glycol) | 106.12 | -1.47 | Very High |
| 3 (Triethylene Glycol) | 150.17 | -1.58 | Very High |
| 4 (Tetraethylene Glycol) | 194.23 | -1.69 | Very High |
| 6 (Hexaethylene Glycol) | 282.34 | -1.91 | Very High |
| 8 (Octaethylene Glycol) | 370.44 | -2.13 | Very High |
| 12 (Dodecaethylene Glycol) | 546.65 | -2.57 | Very High |
Note: LogP is a measure of lipophilicity. A more negative LogP value indicates greater hydrophilicity. The values presented are calculated estimates and can vary based on the specific end groups of the PEG linker. A LogP value less than one indicates a substance is more soluble in water than in fat-like solvents.[4]
Applications in Advanced Therapeutics
The hydrophilicity of PEG spacers is a critical design element in two of the most promising classes of modern therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by leveraging the specificity of a monoclonal antibody. The linker, which connects the antibody to the drug, plays a crucial role in the overall performance of the ADC.
Role of PEG Spacers in ADCs:
-
Counteracting Payload Hydrophobicity: Many highly potent cytotoxic drugs are hydrophobic. Attaching them to an antibody can lead to aggregation and poor solubility. Incorporating a hydrophilic PEG spacer in the linker mitigates this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.
-
Improving Pharmacokinetics: The increased hydrodynamic radius conferred by the PEG spacer prolongs the circulation time of the ADC, increasing the probability of it reaching the target tumor cells.
-
Enhancing Stability: The PEG chain can protect the linker and payload from enzymatic degradation in the bloodstream, ensuring that the ADC remains intact until it reaches its target.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker.
Role of PEG Spacers in PROTACs:
-
Improving Aqueous Solubility: PROTACs are often large molecules with poor water solubility. The incorporation of a PEG linker is a key strategy to enhance their solubility and improve their drug-like properties.
-
Optimizing Ternary Complex Formation: The flexibility and length of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This geometric arrangement is essential for efficient ubiquitination of the target protein.
-
Modulating Cell Permeability: While increased hydrophilicity can be a double-edged sword for cell permeability, the conformational flexibility of PEG linkers can allow the PROTAC to adopt a more compact, less polar conformation that facilitates its passage across the cell membrane.
Experimental Protocols
Accurate characterization of the hydrophilicity of PEG spacers and their bioconjugates is essential for rational drug design and quality control. The following sections provide detailed methodologies for key experiments.
Synthesis and Purification of a PEG-Maleimide Linker
This protocol describes a general method for the synthesis of a maleimide-functionalized PEG linker, which can be used for conjugation to thiol-containing molecules.
Materials:
-
Amino-terminated polyethylene glycol (of desired molecular weight)
-
Maleic anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Acetic anhydride
-
Sodium acetate
-
Ethyl ether, cold
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Formation of the Maleamic Acid:
-
Dissolve the amino-terminated PEG in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add an equimolar amount of maleic anhydride to the solution.
-
Add a slight excess (1.1 equivalents) of TEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Cyclization to the Maleimide (B117702):
-
Purification:
-
Precipitate the crude product by adding cold ethyl ether.[5]
-
Collect the solid precipitate by filtration and wash with cold ethyl ether.
-
Further purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.
-
-
Characterization:
Determination of Aqueous Solubility
This protocol outlines a method for determining the thermodynamic (equilibrium) solubility of a bioconjugate.
Materials:
-
Bioconjugate of interest (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS system
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid bioconjugate to a known volume of PBS (e.g., 1 mL) in a vial. The presence of undissolved solid is crucial to ensure saturation.[2]
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect the supernatant, ensuring no solid material is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of the bioconjugate in the filtered supernatant using a validated HPLC-UV or LC-MS method.
-
-
Quantification:
-
Determine the concentration of the bioconjugate by comparing its peak area to a standard curve prepared with known concentrations of the same compound. The determined concentration represents the thermodynamic solubility.
-
Assessment of Hydrophilicity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A more hydrophilic compound will have a shorter retention time on a nonpolar stationary phase.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C4 or C18 column[8][]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Bioconjugate samples dissolved in Mobile Phase A
Procedure:
-
Column Equilibration:
-
Equilibrate the C4 or C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a known amount of the dissolved bioconjugate onto the column.
-
-
Gradient Elution:
-
Apply a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).[]
-
Monitor the elution of the bioconjugate by measuring the UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
The retention time of the major peak corresponding to the bioconjugate is recorded.
-
A shorter retention time indicates greater hydrophilicity, as the molecule has a weaker interaction with the hydrophobic stationary phase. By comparing the retention times of different PEGylated bioconjugates under the same chromatographic conditions, their relative hydrophilicities can be assessed.
-
Contact Angle Measurement for Surface Hydrophilicity
Contact angle goniometry is a surface-sensitive technique used to measure the wettability of a solid surface, which is a direct indicator of its hydrophilicity. A lower contact angle with water indicates a more hydrophilic surface.
Materials:
-
Contact angle goniometer with a high-resolution camera and light source
-
Syringe with a fine-gauge needle
-
High-purity deionized water
-
Surface functionalized with the PEG linker or PEGylated molecule
Procedure:
-
Surface Preparation:
-
Ensure the surface to be analyzed is clean, dry, and free of contaminants.
-
-
Droplet Deposition:
-
Using the syringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the functionalized surface.
-
-
Image Capture:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
-
Angle Measurement:
-
Use the software associated with the goniometer to measure the angle between the baseline of the droplet (the solid surface) and the tangent at the droplet's edge. This is the static contact angle.
-
-
Data Interpretation:
-
A contact angle of less than 90° indicates a hydrophilic surface, while an angle greater than 90° indicates a hydrophobic surface. A lower contact angle corresponds to greater hydrophilicity.
-
For a more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing water from the droplet, respectively.
-
Conclusion
The hydrophilicity of PEG spacers is a fundamentally important property that is leveraged to overcome significant challenges in the development of advanced bioconjugate therapeutics. By enhancing solubility, improving pharmacokinetic profiles, and reducing immunogenicity, PEG linkers have become an indispensable tool for medicinal chemists and drug developers. A thorough understanding of the relationship between PEG chain length and hydrophilicity, coupled with robust analytical methods for characterization, is essential for the rational design and optimization of next-generation ADCs, PROTACs, and other targeted therapies. The continued exploration of novel PEG architectures and bioconjugation strategies will undoubtedly pave the way for even more effective and safer medicines.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. On the origin of the extremely different solubilities of polyethers in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Acid-PEG12-t-butyl ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Acid-PEG12-t-butyl ester, a bifunctional crosslinker pivotal in the fields of targeted drug delivery and proteomics. This document outlines its physicochemical properties, its role in advanced bioconjugation techniques, and provides a generalized experimental workflow for its application.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete chain length of 12 ethylene (B1197577) glycol units. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules. The molecule features two distinct functional groups at its termini: a carboxylic acid and a t-butyl protected carboxylic acid. This arrangement allows for sequential and controlled conjugation reactions.
The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The t-butyl ester serves as a protecting group for the other carboxylic acid, which can be removed under acidic conditions to enable further conjugation steps.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 702.83 g/mol | [1][2] |
| Chemical Formula | C₃₂H₆₂O₁₆ | [1][3] |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | -20°C for long-term storage | [3] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
Applications in Drug Development and Research
This compound is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation through the ubiquitin-proteasome system. The PEG linker in these constructs provides the necessary spatial separation between the target protein-binding ligand and the E3 ligase-binding ligand.
The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule. The defined length of the PEG12 linker is crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols and Methodologies
While specific synthesis protocols for this compound are proprietary and vary by manufacturer, the following sections detail generalized experimental procedures for its application in bioconjugation and for the deprotection of the t-butyl ester group.
Amide Coupling Reaction
The terminal carboxylic acid of this compound can be coupled with an amine-containing molecule (e.g., a protein ligand) using standard carbodiimide (B86325) chemistry.
-
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Reaction buffer (e.g., PBS at pH 7.4 for biomolecules)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add EDC (and NHS, if used) to the solution to activate the carboxylic acid group. The reaction is typically allowed to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the activated linker solution.
-
Allow the reaction to proceed for several hours to overnight at room temperature or 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purify the resulting conjugate using chromatography (e.g., size-exclusion, reverse-phase).
-
Deprotection of the t-butyl Ester
The t-butyl ester group can be removed to reveal a free carboxylic acid, which can then be used for subsequent conjugation reactions.
-
Materials:
-
t-butyl ester-containing conjugate
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the t-butyl ester-containing compound in a solution of dichloromethane and trifluoroacetic acid (typically in a 1:1 ratio).
-
Stir the solution at room temperature for 1-5 hours.
-
Monitor the deprotection reaction by LC-MS.
-
Remove the TFA and DCM under reduced pressure.
-
The resulting product with the free carboxylic acid can then be used in a subsequent amide coupling reaction as described above.
-
Visualizing the Workflow
The following diagrams illustrate the logical steps in utilizing this compound for the synthesis of a heterobifunctional molecule, such as a PROTAC.
Caption: A workflow diagram illustrating the sequential conjugation steps for synthesizing a PROTAC using this compound.
Caption: A signaling pathway diagram showing the mechanism of action for a PROTAC molecule.
References
Solubility of Acid-PEG12-t-butyl ester in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Acid-PEG12-t-butyl ester, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic media is critical for its effective application in experimental design and workflow. This document outlines its qualitative solubility in common laboratory solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates its utility in biochemical applications.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a terminal carboxylic acid and a t-butyl protected carboxyl group. The 12-unit PEG chain imparts significant hydrophilicity to the molecule, which generally enhances its solubility in aqueous environments.[1] This characteristic is advantageous for conjugating hydrophobic molecules, improving their bioavailability and reducing aggregation.[2][3] The bifunctional nature of the molecule allows for sequential or orthogonal conjugation strategies. The terminal carboxylic acid can be activated to react with primary amines, while the t-butyl ester provides a stable protecting group for the other carboxyl functionality, which can be removed under acidic conditions to enable further modification.[1]
Solubility Characteristics
Qualitative Solubility
Based on technical data sheets for analogous compounds such as Acid-PEG-t-butyl esters with varying PEG lengths and Hydroxy-PEG12-t-butyl ester, the expected solubility profile of this compound is summarized below.
| Solvent Type | Solvent | Expected Solubility |
| Aqueous | Water | Soluble |
| Phosphate-Buffered Saline (PBS) | Soluble | |
| Organic (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Organic (Chlorinated) | Dichloromethane (DCM) | Soluble |
This information is based on data for structurally related PEG linkers.[1][5][6] It is strongly recommended to perform quantitative solubility testing for specific applications.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
pH: In aqueous solutions, the solubility of the free acid form may be pH-dependent.
-
Temperature: Solubility in some organic solvents may be enhanced by gentle heating.[5][7]
-
Purity: The presence of impurities can affect the observed solubility.
-
Molecular Weight: Generally, as the molecular weight of PEG increases, the solubility in some organic solvents may decrease while aqueous solubility remains high.[8]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS, DMSO, DMF, DCM)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or another quantitative analytical method.
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or other analytical method.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Applications and Workflow
This compound is a versatile tool in bioconjugation. A typical workflow involves the activation of the terminal carboxylic acid for reaction with an amine-containing molecule, followed by the optional deprotection of the t-butyl ester for further functionalization.
Bioconjugation Workflow
The following diagram illustrates a general workflow for the use of this compound in conjugating to an amine-containing biomolecule.
Caption: Workflow for bioconjugation using this compound.
Deprotection of the t-Butyl Ester
The t-butyl ester group is stable under many reaction conditions but can be efficiently removed using strong acids like trifluoroacetic acid (TFA) to yield a free carboxylic acid. This allows for subsequent conjugation at this terminus.
Caption: Acid-catalyzed deprotection of the t-butyl ester group.
Conclusion
This compound is a valuable heterobifunctional linker with favorable solubility in a range of aqueous and organic solvents, attributed to its PEG backbone. While quantitative solubility data is best determined empirically for specific experimental conditions, the provided protocols offer a robust framework for such measurements. The versatile chemistry of its terminal groups allows for controlled and sequential bioconjugation strategies, making it a key component in the development of advanced therapeutics and research tools.
References
- 1. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. heterobifunctional pegs [jenkemusa.com]
- 4. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labinsights.nl [labinsights.nl]
In-Depth Technical Guide to the ¹H NMR Characterization of Acid-PEG12-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of Acid-PEG12-t-butyl ester. This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a terminal carboxylic acid and a t-butyl protected ester, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. Understanding its ¹H NMR spectrum is crucial for identity confirmation, purity assessment, and monitoring of subsequent chemical modifications.
Molecular Structure and Proton Environments
This compound (formula: C₃₂H₆₂O₁₆) possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features to be identified are the terminal propanoic acid group, the extensive PEG backbone, and the t-butyl ester protecting group.
Quantitative ¹H NMR Data Summary
The following table summarizes the expected chemical shifts, multiplicities, and integration values for the protons of this compound. These values are based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.
| Assignment | Proton Group | Chemical Shift (ppm) | Multiplicity | Integration |
| a | -COOH-CH₂ -CH₂- | ~2.38 | Triplet | 2H |
| b | -COOH-CH₂-CH₂ - | ~3.7-3.8 | Multiplet | 2H |
| c | -O-(CH₂CH₂ O)₁₁- | ~3.6 | Broad Singlet | 44H |
| d | -O-CH₂ -CH₂-COO- | ~3.7-3.8 | Multiplet | 2H |
| e | -O-CH₂-CH₂ -COO- | ~2.5 | Triplet | 2H |
| f | -C(CH₃ )₃ | ~1.4 | Singlet | 9H |
| g | -COOH | ~11-12 | Broad Singlet | 1H |
Experimental Protocol for ¹H NMR Characterization
This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often a good starting point.
-
Sample Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added (0 ppm reference).
-
Homogenization : Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming : Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans : 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : A delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq) : Set to acquire data for 3-4 seconds.
-
Spectral Width (sw) : A spectral width of 12-16 ppm is suitable to cover the expected chemical shifts.
-
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the solvent peak or the TMS signal (0 ppm).
-
Integration : Integrate all the signals and normalize the integration values to a known number of protons (e.g., the 9 protons of the t-butyl group).
Interpretation of the Spectrum
-
t-Butyl Group : The most upfield and prominent signal will be a sharp singlet at approximately 1.4 ppm, integrating to 9 protons, which is characteristic of the t-butyl ester protecting group.[1] This signal is an excellent reference for integration.
-
PEG Backbone : The majority of the protons in the molecule reside in the PEG backbone, giving rise to a large, broad singlet around 3.6 ppm. The integration of this peak should correspond to approximately 44 protons.
-
Propanoic Acid Terminus : The methylene (B1212753) protons adjacent to the terminal carboxylic acid (position a ) are deshielded and appear as a triplet around 2.38 ppm. The carboxylic acid proton itself (position g ) will be a broad singlet at a significantly downfield chemical shift, typically between 11 and 12 ppm, and may sometimes be difficult to observe depending on the solvent and water content.[2][3][4]
-
Ester Terminus : The methylene protons adjacent to the t-butyl ester (positions d and e ) will have distinct chemical shifts due to their proximity to the ester and ether linkages.
By carefully analyzing the chemical shifts, multiplicities, and integrations, one can confirm the identity and assess the purity of this compound, providing crucial quality control for its use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nagwa.com [nagwa.com]
- 4. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]
Mass Spectrometry Analysis of PEGylated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased drug stability, prolonged circulation half-life, and reduced immunogenicity. However, the inherent polydispersity of PEG polymers and the heterogeneity of the resulting conjugates present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biomolecules. This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis strategies for the mass spectrometry analysis of PEGylated compounds.
Core Principles of Mass Spectrometry for PEGylated Compounds
The successful mass spectrometric analysis of PEGylated compounds hinges on overcoming the challenges posed by their high molecular weight and heterogeneity. The choice of ionization technique and mass analyzer is critical for obtaining high-quality data.
Ionization Techniques:
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like PEGylated proteins.[1] In MALDI-TOF (Time-of-Flight) MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[1][2] This technique typically produces singly charged ions, simplifying the resulting mass spectrum.[3] For PEGylated compounds, MALDI-TOF MS provides excellent information on molecular weight, the degree of PEGylation, and the heterogeneity of the sample.[3][4]
-
Electrospray Ionization (ESI): ESI is another soft ionization technique that generates multiply charged ions from analytes in solution.[5] This allows for the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) range. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.[4] However, the combination of the charge state envelope of the protein and the polydispersity of the PEG can lead to highly complex and overlapping spectra, making data interpretation challenging.[4][5]
Mass Analyzers:
-
Time-of-Flight (TOF): TOF analyzers are commonly paired with MALDI and ESI. They offer high mass accuracy and resolution, which are crucial for resolving the individual oligomers of a heterogeneous PEGylated sample.[6]
-
Orbitrap: Orbitrap mass spectrometers provide very high resolution and mass accuracy, enabling the detailed characterization of PEGylated proteins, including the resolution of isotopic patterns.[7]
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine the stability of a quadrupole with the high performance of a TOF analyzer, making them powerful tools for both qualitative and quantitative analysis of PEGylated compounds.[8]
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key experimental workflows for the MS analysis of PEGylated compounds.
General Workflow for Mass Spectrometry Analysis of PEGylated Compounds
Challenges and Solutions in the Analysis of PEGylated Compounds
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. enovatia.com [enovatia.com]
- 6. sciex.com [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
The Unseen Architect: A Technical Guide to Heterobifunctional PEG Linkers in Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted therapeutics, the humble linker molecule often plays a role as critical as the active components it connects. Among these, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, offering a unique combination of biocompatibility, hydrophilicity, and precise control over molecular architecture. This technical guide delves into the core functions of these versatile molecules, providing a comprehensive overview of their applications, quantitative performance data, and detailed experimental protocols to empower researchers in their quest for more effective and targeted therapies.
Core Functions and Advantages of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are characterized by two different reactive functional groups at either end of a flexible polyethylene glycol chain.[1][2] This dual reactivity is the cornerstone of their utility, allowing for the specific and controlled conjugation of two distinct molecular entities, such as a targeting antibody and a cytotoxic drug payload.[1][2] The PEG component itself imparts several key advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the propensity for aggregation.[3][4] This enhanced stability translates to improved pharmacokinetic profiles and longer circulation times in vivo.[3][4]
-
Reduced Immunogenicity: The flexible PEG chain can effectively shield the conjugated molecule from the host's immune system, a phenomenon often referred to as the "stealth" effect.[3][5] This masking of epitopes reduces the likelihood of an immune response and subsequent clearance of the therapeutic agent.[3][5]
-
Precise Spatial Control: The length of the PEG linker can be precisely controlled, allowing researchers to fine-tune the distance between the two conjugated molecules.[3] This spatial control is critical for optimizing the biological activity of the conjugate, ensuring, for example, that a drug payload does not sterically hinder the binding of a targeting antibody to its receptor.[3]
-
Controlled Drug Release: Certain heterobifunctional PEG linkers can be engineered with cleavable bonds that are sensitive to specific conditions within the target microenvironment, such as low pH or the presence of specific enzymes.[6] This enables the controlled and targeted release of the drug payload only at the desired site of action, minimizing off-target toxicity.[6]
Key Applications in Research and Drug Development
The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in a variety of cutting-edge research and therapeutic applications.
Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[7][8] Heterobifunctional PEG linkers are instrumental in the design of ADCs, providing a stable and biocompatible bridge between the antibody and the drug.[7][8] The use of PEG linkers can also allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation, a critical factor in enhancing therapeutic efficacy.[3][4]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the cell's own protein degradation machinery to eliminate disease-causing proteins.[9][10] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[9][10] The length and flexibility of the PEG linker are critical determinants of PROTAC efficacy, as they govern the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10]
Nanoparticle Drug Delivery
Heterobifunctional PEG linkers are widely used to functionalize the surface of nanoparticles for targeted drug delivery.[7][11] The PEG layer provides a hydrophilic and protective corona that enhances the stability of the nanoparticles in biological fluids and reduces their uptake by the reticuloendothelial system, thereby prolonging their circulation time.[7][11] The terminal functional group of the PEG linker can then be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[7][11]
Quantitative Data on Linker Performance
The choice of linker can have a profound impact on the in vivo performance of a bioconjugate. The following tables summarize key quantitative data from studies investigating the effects of heterobifunctional PEG linkers.
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[3] |
| PROTAC Target | Linker Length (Number of Atoms) | ERα Degradation (%) |
| Estrogen Receptor α (ERα) | 9 | ~50 |
| 12 | ~75 | |
| 16 | >95 | |
| 19 | ~80 | |
| 21 | ~60 | |
| Data adapted from a study systematically investigating the effect of linker length on the degradation of ERα.[9] |
| Nanoparticle Formulation | Drug Loading (%) | Drug Release (T1/2 in days) |
| PLGA | 2.2 | 1.5 |
| PLGA-PEG5k | 2.2 | ~2 |
| Blended PLGA/PLGA-PEG5k | 6.9 | ~6 |
| Data from a study on the impact of PEG surface density on drug loading and release from PLGA nanoparticles.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Protocol 1: General Antibody-Drug Conjugation (ADC) Workflow
This protocol outlines a typical two-step workflow for creating an ADC by conjugating a small molecule drug to an antibody using a heterobifunctional PEG linker with NHS-ester and maleimide (B117702) reactive groups.[13]
A. Amine-Reactive Conjugation (NHS Ester Chemistry)
-
Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.[13]
-
Linker Preparation: Immediately before use, dissolve the NHS ester-containing PEG linker in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10 mM.[13]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.[13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[13]
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the next reaction step.[13]
B. Thiol-Reactive Conjugation (Maleimide Chemistry)
-
Antibody Reduction (if necessary): If conjugating to native cysteines, reduce the interchain disulfides of the antibody using a reducing agent like DTT or TCEP. Purify the antibody to remove the reducing agent.
-
Drug-Linker Preparation: Prepare the maleimide-activated drug-linker construct.
-
Conjugation Reaction: Add the maleimide-activated drug-linker to the thiol-containing antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted drug-linker and other impurities.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides a simple and rapid estimation of the average DAR.[]
-
Determine Molar Extinction Coefficients: Measure the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at both 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (ε_Drug,λmax_).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and the drug's λmax (A_λmax_).
-
Calculate Concentrations:
-
Calculate the concentration of the drug (C_Drug_) using the Beer-Lambert law at λmax: C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
Calculate the concentration of the antibody (C_Ab_) by correcting for the drug's absorbance at 280 nm: C_Ab_ = (A_280_ - (C_Drug_ * ε_Drug,280_)) / ε_Ab,280_
-
-
Calculate DAR: DAR = C_Drug_ / C_Ab_
Protocol 3: Quantification of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes the quantification of target protein degradation in cultured cells following treatment with a PROTAC.[1][15]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[15]
-
Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Quantification:
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for nanoparticle functionalization.
Conclusion
Heterobifunctional PEG linkers are far more than simple molecular bridges; they are sophisticated tools that empower researchers to design and develop highly targeted and effective therapeutic and diagnostic agents. By providing precise control over solubility, stability, immunogenicity, and drug release, these linkers are at the forefront of innovation in fields ranging from oncology to nanomedicine. A thorough understanding of their core functions, coupled with robust experimental design and quantitative analysis, will continue to drive the development of the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC Linkers and Their Core Components
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][][3][4] A PROTAC molecule is ingeniously constructed from three fundamental components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][3][5][6][7]
Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1][][3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[1][4] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[1][4]
While the two ligands determine the "what" (the target protein and the engaged E3 ligase), the linker is a critical and active contributor that dictates the "how well." It is far more than a simple spacer; its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall efficacy, selectivity, and pharmacokinetic properties of the degrader.[1][3][5][9][10]
Core Components and Classification of PROTAC Linkers
The linker's design is a multi-parameter optimization problem. Its structure can be broadly categorized into flexible, rigid, and "smart" or functional types, each built from a variety of chemical motifs.[1]
Flexible Linkers: These are the most common types, especially in early-stage development, due to their synthetic accessibility.[1]
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][3] However, they can increase lipophilicity, potentially impacting solubility and cell permeability.[1][3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units and are widely used to enhance the hydrophilicity and aqueous solubility of PROTACs.[1][3][11][12] This improved solubility is often crucial for developing molecules with favorable drug-like properties.[9][11] Statistics show that approximately 54-55% of reported PROTACs have utilized PEG-based linkers.[7][11]
Rigid Linkers: These linkers introduce conformational constraints, which can be advantageous.
-
Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) restricts the linker's movement.[1][][3]
-
Aromatic Systems: Phenyl rings and other aromatic groups provide planarity and rigidity.[1][3]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") offer predictable conformational restrictions.[1][][3] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially improving selectivity.[1]
"Smart" or Functional Linkers: This emerging class includes linkers with additional functionalities.
-
Photoswitchable Linkers: These often contain moieties like azobenzene (B91143) that can change conformation (e.g., trans to cis) upon exposure to specific wavelengths of light, allowing for spatiotemporal control over PROTAC activity.[3]
-
Covalent Linkers: While most PROTACs bind non-covalently, some incorporate reactive groups (warheads) to form covalent bonds with the target protein.[6][13] This can lead to enhanced potency and duration of action but requires careful design to avoid off-target effects.[6]
| Linker Category | Common Moieties | Advantages | Disadvantages |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Synthetically accessible; allows for multiple binding orientations, increasing the chance of productive complex formation.[1] PEG linkers improve solubility.[1][3][11] | High flexibility can lead to an entropic penalty upon binding.[1][5] May contribute to poor physicochemical properties (e.g., high rotatable bond count).[1] |
| Rigid | Piperazine, piperidine, phenyl rings, alkynes, triazoles | Can pre-organize the PROTAC for favorable binding, reducing entropic cost.[1] May improve selectivity by disfavoring off-target complexes.[1] Triazoles are metabolically stable.[3] | Less conformational freedom may prevent the formation of a productive ternary complex if the orientation is not optimal. Synthesis can be more complex. |
| "Smart" / Functional | Azobenzene (photoswitchable), electrophilic warheads (covalent) | Allows for external control of activity (e.g., by light).[3] Covalent binding can enhance potency and duration.[6] | Increased synthetic complexity. Potential for unpredictable off-target effects with covalent warheads.[6] |
The Linker's Impact on PROTAC Performance
The linker's properties are intricately tied to the PROTAC's ability to form a stable and productive ternary complex, which is the cornerstone of its degradation activity.[1][14]
Linker Length and Ternary Complex Formation
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5][14]
-
Too Short: A linker that is too short may create steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[14][]
-
Too Long: An excessively long and flexible linker can lead to an unstable ternary complex with reduced cooperativity, resulting in inefficient ubiquitination.[5][14][]
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and maximizes degradation efficiency.[1]
The optimal length is highly system-dependent. For example, in the degradation of the Estrogen Receptor (ERα), a 16-atom linker was found to be superior, with both shorter (12-atom) and longer linkers showing reduced efficacy.[7][16][17]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | 16 | ~10 | >90% |
| TBK1 | VHL | 21 | 3 | 96% |
| p38α | VHL | 15-17 | <100 | >80% |
| BRD4 (BD2) | VHL | ~12 (MZ1) | <100 | >90% |
| (Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximum degradation observed. Values are approximate and compiled from multiple sources for illustrative purposes.)[5][14][16] |
Linker Composition, Attachment Points, and Physicochemical Properties
Beyond length, the chemical makeup of the linker and its connection points are crucial.
-
Composition: The choice between hydrophobic alkyl chains and hydrophilic PEG chains directly influences the PROTAC's overall physicochemical properties.[3][9] PEG linkers can mitigate the high lipophilicity often associated with large PROTAC molecules, improving solubility.[11][12] However, the flexibility of PEG linkers can sometimes be advantageous for cell permeability by allowing the molecule to adopt a more compact, folded conformation that shields its polar surface area.[12]
-
Attachment Points (Exit Vectors): The positions where the linker is attached to the POI and E3 ligase ligands are critical.[1] The linker must be connected at a solvent-exposed region of the ligand when it is bound to its protein partner to avoid disrupting the key binding interactions necessary for affinity and selectivity.[1]
Experimental Protocols for PROTAC Linker Evaluation
A systematic evaluation of PROTAC efficacy requires a suite of biochemical, biophysical, and cell-based assays.
Ternary Complex Formation and Stability Assays (Biophysical)
These methods provide quantitative data on the binding affinities and kinetics of the POI-PROTAC-E3 ligase interaction.[14]
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the biotinylated target protein (POI) onto a streptavidin-coated sensor chip.
-
Analyte Injection 1 (Binary Affinity): Inject a series of concentrations of the E3 ligase (e.g., VHL) over the POI-coated surface to measure the direct protein-protein interaction (or lack thereof).
-
Analyte Injection 2 (Ternary Complex Formation): Inject a series of concentrations of the E3 ligase pre-mixed with a fixed, saturating concentration of the PROTAC.
-
Data Analysis: Monitor the change in response units (RU) over time to determine association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD). Compare the KD in the absence and presence of the PROTAC to determine the cooperativity (α). An α > 1 indicates positive cooperativity.
Protein Degradation Assay (Cell-Based)
Western blotting is the gold-standard method to quantify the reduction in target protein levels within cells.
Methodology: Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα degradation) at an appropriate density.[16] Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24, 48, 72 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology: Immunoprecipitation-Western Blot
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow ubiquitinated proteins to accumulate.
-
Lysis and Immunoprecipitation (IP): Lyse the cells in a denaturing IP buffer. Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the POI overnight to form immune complexes. Capture the complexes with fresh protein A/G agarose beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins by boiling in SDS loading buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples as described above. Probe one membrane with an antibody against ubiquitin (to detect the polyubiquitin (B1169507) smear on the POI) and another membrane with the POI antibody (to confirm successful IP). An increase in the high-molecular-weight ubiquitin smear in the PROTAC-treated sample confirms target ubiquitination.
Conclusion
The linker is a pivotal component in the design of a successful PROTAC. Its optimization is a complex, multiparametric process that goes far beyond simply connecting two ligands. The strategic selection of linker length, composition, and attachment points is essential for facilitating productive ternary complex formation, ensuring favorable physicochemical properties, and ultimately achieving potent and selective protein degradation. As the field of targeted protein degradation advances, the continued exploration of "linkerology," aided by structural biology and computational modeling, will be paramount in unlocking the full therapeutic potential of PROTACs and developing the next generation of highly efficacious medicines.[1][5]
References
- 1. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. marinbio.com [marinbio.com]
- 14. benchchem.com [benchchem.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Stability of Acid-PEG12-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of storing and handling Acid-PEG12-t-butyl ester, a heterobifunctional PROTAC linker. Understanding the stability of this reagent is paramount for its effective use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug development applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers and the general stability of similar PEGylated compounds.
| Parameter | Recommended Condition |
| Long-term Storage | -20°C.[1] |
| Short-term Storage | 0 - 4°C for short periods (days to weeks).[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. |
| Moisture | Keep in a dry, dark place.[1] The compound is hygroscopic and should be protected from moisture to prevent hydrolysis of the ester and degradation of the PEG chain. |
| In Solution | For solutions in DMSO, storage at -20°C is recommended for long-term stability.[1] Short-term storage at 4°C is also acceptable. |
Stability Profile and Degradation Pathways
This compound is susceptible to degradation through two primary pathways: hydrolysis of the t-butyl ester and oxidation of the polyethylene (B3416737) glycol (PEG) chain. The tert-butyl ester group is designed to be labile under acidic conditions for deprotection, but it can also be susceptible to slower hydrolysis under other conditions.[2][3] The PEG chain, while generally stable, can undergo oxidative degradation.
Hydrolytic Degradation of the t-butyl Ester
The most significant degradation pathway for this compound is the acid-catalyzed hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid and tert-butanol (B103910). This reaction is intentional in many synthetic procedures but can occur slowly under improper storage conditions, particularly in the presence of moisture and acidic impurities.
Caption: Hydrolytic cleavage of the t-butyl ester.
Oxidative Degradation of the PEG Chain
The polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.
Caption: General pathway for PEG chain oxidation.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.[4][5]
Forced Degradation Study Protocol
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or key starting material.[5]
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Stress | Dissolve this compound in a suitable solvent and add 3% H2O2. Incubate at room temperature for 24-48 hours. |
| Thermal Stress | Store the solid compound at 60°C for up to 7 days. Dissolve in a suitable solvent for analysis. |
| Photolytic Stress | Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC-MS Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly recommended. The following is a starting point for method development, based on a method for a similar PEGylated compound.
Instrumentation and Columns:
-
HPLC System: A system with a quaternary pump, autosampler, and a UV or Charged Aerosol Detector (CAD).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer for identification of degradation products.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a good starting point.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes. The gradient should be optimized to ensure separation of all degradation products from the parent peak. |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Detection | UV at 220 nm and/or CAD. MS detection in positive ion mode scanning a mass range of m/z 100-1000. |
Sample Preparation:
-
Dilute the samples from the forced degradation study with the initial mobile phase composition to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Hydrolysis Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of the t-butyl ester. The disappearance of the singlet corresponding to the nine protons of the t-butyl group and the appearance of a signal for tert-butanol can be quantitatively monitored over time.[6]
NMR Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6 or D2O with a co-solvent).
-
Acquisition: Acquire a 1H NMR spectrum at time zero.
-
Incubation: Incubate the NMR tube under the desired stress condition (e.g., elevated temperature).
-
Monitoring: Acquire subsequent 1H NMR spectra at various time points.
-
Analysis: Integrate the signal for the t-butyl protons of the ester and the corresponding signal for the degradation product to determine the rate of hydrolysis.
Conclusion
The stability of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C in a dry, inert atmosphere, the integrity of the compound can be maintained. Understanding the potential degradation pathways, primarily hydrolysis of the t-butyl ester and oxidation of the PEG chain, allows for the implementation of appropriate handling procedures. The provided experimental protocols for forced degradation studies and stability-indicating analytical methods offer a robust framework for assessing the stability of this important linker molecule and ensuring the quality and reproducibility of experimental results.
References
Methodological & Application
Application Notes and Protocols for the Use of Acid-PEG12-t-butyl Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the aqueous solubility and cell permeability of the resulting molecule.[3] Acid-PEG12-t-butyl ester is a versatile PEG-based linker that facilitates the sequential and directional synthesis of PROTACs. It features a terminal carboxylic acid for coupling to an amine-functionalized ligand and a t-butyl protected carboxylic acid on the other end. This differential protection allows for a controlled synthetic strategy, making it a valuable tool in the development of novel protein degraders.[4]
This document provides detailed application notes and protocols for the synthesis of a representative PROTAC targeting Bromodomain-containing protein 4 (BRD4) using this compound as the linker, an amine-functionalized JQ1 derivative as the POI ligand, and an amine-functionalized pomalidomide (B1683931) as the Cereblon (CRBN) E3 ligase ligand.
Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound is a three-step process that leverages standard amide coupling and deprotection chemistries:
-
Step 1: Amide Coupling of POI Ligand to the Linker. The free carboxylic acid of this compound is activated and reacted with an amine-functionalized POI ligand (e.g., JQ1-amine) to form a stable amide bond. The t-butyl ester on the other end of the linker remains protected during this step.
-
Step 2: Deprotection of the t-butyl Ester. The t-butyl protecting group is removed from the POI-linker intermediate under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a terminal carboxylic acid.
-
Step 3: Final Amide Coupling to the E3 Ligase Ligand. The newly exposed carboxylic acid on the POI-linker intermediate is activated and coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) to yield the final PROTAC molecule.
This sequential approach ensures the specific and directional assembly of the PROTAC, preventing the formation of undesired homodimers.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-functionalized POI ligand (e.g., JQ1-amine)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
HPLC grade solvents (acetonitrile, water)
-
Preparative HPLC system
-
LC-MS system
-
NMR spectrometer
Protocol 1: Synthesis of POI-Linker Intermediate (JQ1-PEG12-t-butyl ester)
This protocol describes the amide coupling of the JQ1-amine to the this compound linker.
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized JQ1 (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG12-t-butyl ester intermediate.
Protocol 2: Deprotection of the t-butyl Ester
This protocol details the removal of the t-butyl protecting group to generate the free carboxylic acid.
-
Dissolve the purified JQ1-PEG12-t-butyl ester intermediate (1.0 equivalent) in a solution of 20-50% TFA in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude JQ1-PEG12-acid can be used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG12-Pomalidomide)
This protocol outlines the final coupling of the deprotected intermediate with the E3 ligase ligand.
-
To a solution of the crude JQ1-PEG12-acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized pomalidomide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR.
Data Presentation
The following tables summarize the representative reagents and expected outcomes for the synthesis of a BRD4-targeting PROTAC using this compound.
Table 1: Reagents and Expected Yield for PROTAC Synthesis
| Step | Reagent | Molar Equivalent | Expected Yield (%) |
| 1. POI-Linker Coupling | This compound | 1.2 | 70-85 |
| JQ1-amine | 1.0 | ||
| HATU | 1.2 | ||
| DIPEA | 3.0 | ||
| 2. Deprotection | JQ1-PEG12-t-butyl ester | 1.0 | >95 (crude) |
| TFA/DCM (1:1) | Excess | ||
| 3. Final Coupling | JQ1-PEG12-acid | 1.0 | 40-60 |
| Pomalidomide-amine | 1.1 | ||
| HATU | 1.2 | ||
| DIPEA | 3.0 |
Table 2: Characterization of the Final PROTAC
| Analysis | Expected Outcome |
| LC-MS | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| ¹H NMR | Peaks corresponding to the JQ1 ligand, the PEG linker, and the pomalidomide ligand. |
| ¹³C NMR | Peaks corresponding to the JQ1 ligand, the PEG linker, and the pomalidomide ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
Visualization
BRD4 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the role of BRD4 in gene transcription and how a BRD4-targeting PROTAC induces its degradation.
Caption: PROTAC-mediated degradation of BRD4 disrupts oncogene transcription.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines the key steps in the synthesis of a PROTAC using this compound.
References
Application Notes and Protocols for the Conjugation of Acid-PEG12-t-butyl ester to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in bioconjugation and drug development to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. Acid-PEG12-t-butyl ester is a heterobifunctional PEG linker that features a terminal carboxylic acid and a t-butyl protected carboxylic acid, separated by a 12-unit PEG spacer.[1] The terminal carboxylic acid can be activated to react with primary amines, while the t-butyl ester provides a latent carboxylic acid functionality that can be deprotected post-conjugation for subsequent modifications.[1]
This document provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. It also describes the subsequent deprotection of the t-butyl ester to reveal the terminal carboxylic acid.
Principle of the Reaction
The conjugation process is a two-step reaction:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated by EDC in the presence of NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester by NHS. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]
-
Conjugation to the Primary Amine: The NHS ester of the PEG linker readily reacts with a primary amine on the target molecule to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[3]
Following the conjugation, the t-butyl ester protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid.[4]
Quantitative Data Summary
The following tables summarize the recommended reaction conditions for the conjugation and deprotection steps. These values are starting points and may require optimization for specific applications.
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Use a non-amine buffer such as MES. |
| Molar Ratio (PEG-Acid:EDC:NHS) | 1 : 1.5 : 1.5 | A slight excess of EDC and NHS ensures efficient activation.[3] |
| Reaction Time | 15 - 30 minutes | At room temperature. |
| Coupling Step | ||
| pH | 7.2 - 8.5 | Use a non-amine buffer such as PBS or Borate buffer.[5] |
| Molar Ratio (Activated PEG:Amine) | 1:1 to 20:1 | The optimal ratio depends on the substrate and desired degree of PEGylation and should be determined empirically.[2] |
| Reaction Time | 2 - 12 hours | At room temperature, or overnight at 4°C.[3] |
| Quenching | ||
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To hydrolyze any unreacted NHS esters.[5] |
| Final Concentration | 10 - 50 mM | |
| Reaction Time | 15 - 30 minutes | At room temperature. |
Table 2: Recommended Conditions for t-Butyl Ester Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | |
| TFA Concentration | 20% - 50% (v/v) | Higher concentrations may be needed for sterically hindered substrates.[6] |
| Reaction Time | 1 - 5 hours | Monitor reaction progress by TLC or LC-MS.[7] |
| Reaction Temperature | Room Temperature | |
| Work-up | Evaporation of TFA and DCM, followed by washing with a mild base. | To neutralize residual acid.[6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes a two-step, one-pot reaction for the conjugation of the PEG linker to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound solution.
-
Add 1.5 molar equivalents of EDC from the stock solution.
-
Immediately add 1.5 molar equivalents of NHS from the stock solution.
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated PEG-linker solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC.[3]
-
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
Purified PEG-conjugate with the t-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the purified and dried PEG-conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
-
Work-up and Purification:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected conjugate.[6]
-
Visualizations
Signaling Pathway of EDC/NHS Coupling
Caption: EDC/NHS mediated amide bond formation.
Experimental Workflow for Conjugation and Deprotection
References
Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG-t-butyl Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The Acid-PEG-t-butyl ester linker is a versatile heterobifunctional reagent that, after deprotection of the t-butyl ester group, allows for the covalent attachment of the PEG linker to primary amine groups on biomolecules via a stable amide bond. This is typically achieved using the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
This document provides a detailed protocol for the entire workflow, from the deprotection of the Acid-PEG-t-butyl ester to the final EDC/NHS-mediated conjugation to an amine-containing molecule. It includes recommended reaction conditions, purification methods, and analytical techniques for characterization.
Principle of the Reaction
The overall process involves two main stages:
-
Deprotection of the t-butyl Ester: The t-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid.[1][2][3] This unmasked carboxylic acid is then available for activation.
-
EDC/NHS Coupling: This is a two-step process for forming a stable amide bond.[4][5]
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of the deprotected PEG linker to form a highly reactive but unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]
-
Formation of a Semi-Stable NHS Ester: To improve the efficiency and control of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in aqueous solutions compared to the O-acylisourea intermediate.[4][5]
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) side chain) to form a stable amide bond, with the release of NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4][6]
-
Quantitative Data Summary
Successful conjugation is dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for the major stages of the process.
Table 1: Recommended Reaction Conditions for t-butyl Ester Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for t-butyl ester cleavage.[2][3] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations can lead to faster deprotection.[2][6] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[6] |
| Reaction Time | 30 minutes - 5 hours | Progress should be monitored by TLC or LC-MS to determine completion.[6][7] |
| Typical Yield | >90% | Deprotection is generally a high-yield reaction. |
Table 2: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Value | Notes |
| Activation Reagents | EDC, NHS (or sulfo-NHS for aqueous reactions) | Molar equivalents are relative to the deprotected Acid-PEG linker.[6] |
| EDC Molar Excess | 1.5 - 10 fold | Ensures efficient activation of the carboxylic acid.[4] |
| NHS/sulfo-NHS Molar Excess | 1.5 - 5 fold | Stabilizes the active intermediate. A common EDC:NHS molar ratio is 1:1.2 or higher.[4][8] |
| Activation pH | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate.[4][5] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with primary amines.[4][6] |
| Molar Excess of Activated PEG | 5 to 20-fold over the target amine-containing molecule | Requires empirical optimization for the specific application.[6] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize protein denaturation.[6] |
| Reaction Time | 1 - 16 hours | Dependent on the reactivity of the amine and the desired degree of conjugation.[4] |
| Typical Conjugation Efficiency | 15 - 85% | Highly dependent on the specific reactants, concentrations, and reaction conditions.[1][9] |
Experimental Protocols
Protocol 1: Deprotection of Acid-PEG-t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.
Materials:
-
Acid-PEG-t-butyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the Acid-PEG-t-butyl ester in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 50% v/v).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-5 hours.[6][7]
-
Monitor the reaction's completion by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).[2]
-
The resulting deprotected Acid-PEG, likely as a TFA salt, can often be used directly in the next step after thorough drying under high vacuum.
-
(Optional Neutralization) For applications requiring the free acid, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Acid-PEG.[2]
Protocol 2: EDC/NHS Activation of Deprotected Acid-PEG and Conjugation to an Amine-Containing Molecule (Aqueous Conditions)
This protocol is suitable for conjugating the deprotected Acid-PEG linker to a biomolecule such as a protein or antibody in an aqueous buffer.
Materials:
-
Deprotected Acid-PEG linker (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar amine-free, carboxyl-free buffer)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (or other amine-free buffer such as HEPES or Borate)[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette with appropriate MWCO)
Procedure:
-
Preparation:
-
Equilibrate EDC and sulfo-NHS to room temperature before opening to prevent moisture condensation.[4]
-
Prepare fresh stock solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Use immediately.[4]
-
Dissolve the deprotected Acid-PEG linker in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of Acid-PEG Linker:
-
In a reaction tube, add the dissolved deprotected Acid-PEG linker.
-
Add the EDC stock solution (1.5-10 molar excess over the PEG linker).
-
Immediately add the sulfo-NHS stock solution (1.5-5 molar excess over the PEG linker).[6]
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated PEG linker over the target molecule is a good starting point for optimization.[6]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it react for 15-30 minutes to hydrolyze any unreacted NHS esters.[6]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[4]
-
Protocol 3: EDC/NHS Activation of Deprotected Acid-PEG and Conjugation to a Small Molecule (Organic Solvent)
This protocol is suitable for conjugating the deprotected Acid-PEG linker to an amine-containing small molecule in an organic solvent.
Materials:
-
Deprotected Acid-PEG linker (from Protocol 1)
-
Amine-containing small molecule
-
EDC hydrochloride
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Acid-PEG Linker:
-
Conjugation to Small Molecule:
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated PEG-NHS ester solution to the small molecule solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.[4]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the pure conjugate.
-
Visualization of Experimental Workflow
Caption: Workflow for the deprotection and EDC/NHS coupling of an Acid-PEG-t-butyl ester linker.
Characterization of the Final Conjugate
After purification, it is essential to characterize the conjugate to determine the success of the reaction and the degree of PEGylation.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
HPLC: Size-exclusion (SEC) and reversed-phase (RP) HPLC are powerful techniques for separating the PEGylated conjugate from the unreacted protein and excess PEG linker, allowing for quantification of the reaction efficiency.[10][11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a definitive measurement of the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker and allowing for the determination of the number of PEG chains attached per molecule.[8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete t-butyl Deprotection | Insufficient acid strength or concentration. Reaction time is too short. | Increase the concentration of TFA. Extend the reaction time and monitor by TLC or LC-MS.[2] |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. Incorrect pH for activation or conjugation. Hydrolysis of the NHS ester. Presence of primary amines in buffers (e.g., Tris). | Use fresh, anhydrous reagents. Ensure reagents are equilibrated to room temperature before opening.[4] Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.0).[4] Perform the conjugation step immediately after the activation of the PEG linker.[4] Use amine-free buffers such as PBS, MES, or HEPES for the reaction. |
| Precipitation of Protein during Reaction | A high degree of PEGylation leads to insolubility. Incorrect buffer conditions. | Reduce the molar excess of the activated PEG linker. Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[4] |
| Unconjugated Linker Still Present After Purification | Inefficient purification method. | Optimize the purification method. For SEC, ensure the column has the appropriate fractionation range. For dialysis, use a membrane with a suitable molecular weight cutoff (MWCO) and perform sufficient buffer exchanges. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Step-by-Step Guide for t-Butyl Ester Deprotection with Trifluoroacetic Acid (TFA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Its stability to a broad range of chemical conditions and the facility of its removal under acidic conditions make it an invaluable tool for chemists. Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of t-butyl esters due to its strong acidity, ability to dissolve a wide range of organic compounds, and the volatility of its byproducts, which simplifies purification. This application note provides a detailed, step-by-step guide for the efficient cleavage of t-butyl esters using TFA, including reaction mechanisms, experimental protocols, and strategies to mitigate common side reactions.
Reaction Mechanism
The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism (A-1 type). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be neutralized by several pathways, including deprotonation by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or reaction with the trifluoroacetate anion to yield t-butyl trifluoroacetate.[1]
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Quantitative Data Summary
The efficiency of t-butyl ester deprotection is influenced by the concentration of TFA, reaction time, and the presence of scavengers, particularly when the substrate contains sensitive functional groups.
Table 1: Effect of TFA Concentration and Time on Deprotection of a Simple t-Butyl Ester *
| Entry | TFA Concentration in DCM (v/v) | Reaction Time (hours) | Temperature (°C) | Reported Yield |
| 1 | 25% | 18 | Room Temperature | >95% |
| 2 | 50% | 2 | Room Temperature | >95%[2] |
| 3 | 1:1 (TFA:DCM) | 5 | Room Temperature | 93%[3] |
| 4 | 100% (Neat TFA) | 0.5 - 2 | Room Temperature | High |
*Data is compiled from various sources and is intended as a general guideline. Yields are substrate-dependent.
Table 2: Efficacy of Scavenger Cocktails in Preventing Side Reactions in Peptide Deprotection *
| Scavenger Cocktail (v/v/v) | Target Residue(s) | Efficacy in Preventing Side-Reactions |
| TFA/H₂O/Triisopropylsilane (B1312306) (TIS) (95:2.5:2.5) | General purpose, Trp, Met | Good general scavenger cocktail.[4][5] |
| TFA/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (B1667542) | Arg, Trp, Met, Cys | "Reagent R", effective for a broad range of sensitive residues. |
| TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Arg, Trp, Met, Cys | "Reagent K", a robust cocktail for complex peptides.[4] |
| TFA/Thioanisole/Dithiothreitol (DTT) (90:5:5) | Met, Cys | Effective for sulfur-containing amino acids.[4] |
*Scavenger cocktails are particularly crucial in solid-phase peptide synthesis (SPPS) to prevent the alkylation of sensitive amino acid residues by the liberated t-butyl cation.[4][6]
Experimental Protocols
General Protocol for t-Butyl Ester Deprotection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
t-Butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triisopropylsilane, anisole, water), if required
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Saturated aqueous sodium bicarbonate solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate volume of DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of Scavengers (if necessary): If the substrate contains sensitive functional groups (e.g., tryptophan, methionine, cysteine), add the appropriate scavenger(s) to the solution. Common scavengers include water (2-5%), triisopropylsilane (TIS, 2-5%), or anisole (2-5%).
-
TFA Addition: Cool the solution in an ice bath (0 °C). Slowly add the desired volume of TFA to the stirred solution. Common TFA concentrations range from 25% to 100% (neat). For many applications, a 1:1 mixture of TFA and DCM is effective.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up:
-
Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The resulting solid can be collected by filtration.
-
Aqueous Work-up: Alternatively, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for t-butyl ester deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA, extending the reaction time, or slightly increasing the reaction temperature (e.g., to 40 °C).[4] For sterically hindered substrates, more forcing conditions may be necessary.
-
Side Product Formation: The primary side products arise from the alkylation of nucleophilic functional groups by the t-butyl cation.[4] The use of appropriate scavengers is the most effective way to mitigate these side reactions. The choice of scavenger depends on the specific nucleophilic groups present in the substrate.
Conclusion
The deprotection of t-butyl esters using trifluoroacetic acid is a robust and widely applicable method in organic synthesis. By understanding the reaction mechanism and potential side reactions, and by selecting the appropriate reaction conditions and scavengers, researchers can achieve high yields of the desired carboxylic acids. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Acid-PEG12-t-butyl Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG12-t-butyl ester is a heterobifunctional crosslinker that offers significant advantages in the design and development of targeted drug delivery systems. Its structure, featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, allows for a versatile and controlled approach to bioconjugation.
The terminal carboxylic acid can be readily conjugated to amine-containing molecules, such as proteins, peptides, or amine-functionalized nanoparticles, through standard amide bond formation. The PEG12 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve circulation half-life and reduce immunogenicity. The t-butyl ester group provides a pH-sensitive element; it is stable at physiological pH but can be cleaved under mildly acidic conditions to expose a second carboxylic acid. This feature is particularly valuable for designing drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endosomes of target cells.
These application notes provide an overview of the potential uses of this compound in targeted drug delivery, along with generalized experimental protocols and illustrative data to guide researchers in their experimental design.
Data Presentation
The following tables summarize representative quantitative data for nanoparticles and drug conjugates utilizing PEG linkers. It is important to note that these values are illustrative and will vary depending on the specific nanoparticle, drug, and targeting ligand used.
Table 1: Physicochemical Properties of Nanoparticles Functionalized with this compound
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 7 |
| Polydispersity Index (PDI) | 0.25 | 0.15 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 |
| Drug Loading Capacity (%) | N/A | 5-15 |
| Encapsulation Efficiency (%) | N/A | 70-90 |
Table 2: pH-Dependent Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 | 15 |
| 6 | 10 | 40 |
| 12 | 15 | 65 |
| 24 | 20 | 85 |
| 48 | 25 | 95 |
Table 3: In Vitro Cytotoxicity of Doxorubicin Conjugates
| Compound | Cell Line | IC50 (µM) |
| Free Doxorubicin | MCF-7 | 0.5 ± 0.1 |
| Doxorubicin-PEG12 Conjugate | MCF-7 | 2.5 ± 0.4 |
| Free Doxorubicin | HeLa | 0.8 ± 0.2 |
| Doxorubicin-PEG12 Conjugate | HeLa | 3.1 ± 0.5 |
Note: The higher IC50 of the conjugate is expected as the drug is released in a controlled manner.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.
Protocol 1: Functionalization of Amine-Modified Nanoparticles
This protocol describes the conjugation of this compound to the surface of nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-modified nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. b. In a separate tube, dissolve EDC and NHS in MES buffer to a final concentration of 10 mg/mL each. c. Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
Conjugation to Nanoparticles: a. Disperse the amine-modified nanoparticles in PBS (pH 7.4). b. Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the nanoparticles should be optimized. A starting point is a 50-fold molar excess of the linker. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters. Incubate for 30 minutes. b. Purify the PEGylated nanoparticles by repeated centrifugation using centrifugal filter units. Wash with PBS (pH 7.4) to remove unreacted linker and byproducts.
-
Characterization: a. Characterize the size and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS). b. Confirm the successful conjugation of the PEG linker using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) if applicable.
Protocol 2: Deprotection of the t-butyl Ester for Drug Conjugation or Targeting Ligand Attachment
This protocol describes the removal of the t-butyl protecting group to expose a carboxylic acid, which can then be used for further conjugation.
Materials:
-
PEGylated nanoparticles with t-butyl ester protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Deprotection Reaction: a. Suspend the t-butyl ester protected PEGylated nanoparticles in DCM. b. Add TFA to the suspension. A common starting concentration is 20-50% (v/v) TFA in DCM. c. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by a suitable analytical method if possible.
-
Purification: a. Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen. b. Resuspend the nanoparticles in PBS (pH 7.4). c. Purify the deprotected nanoparticles by extensive dialysis against PBS or by using centrifugal filter units to remove residual TFA.
-
Further Conjugation: a. The resulting nanoparticles with exposed carboxylic acid groups can now be used for subsequent conjugation to an amine-containing drug or targeting ligand using the EDC/NHS chemistry described in Protocol 1.
Visualizations
Doxorubicin-Induced Apoptosis Signaling Pathway
This diagram illustrates the signaling cascade initiated by doxorubicin, a common chemotherapeutic agent that can be delivered using PEGylated nanoparticles. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[1][2]
Experimental Workflow for Nanoparticle-Based Targeted Drug Delivery
This diagram outlines the general workflow for creating a targeted drug delivery system using this compound.
Logical Relationship of Components in an Antibody-Drug Conjugate (ADC)
This diagram illustrates the assembly of an antibody-drug conjugate (ADC) where this compound can be utilized as a component of the linker system.
References
Application of PEG12 Linkers in Antibody-Drug Conjugate Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has seen significant advancements, with the linker component playing a pivotal role in determining the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, specifically a 12-unit PEG chain (PEG12), has emerged as a key strategy to overcome challenges associated with hydrophobic payloads and to enhance the therapeutic window of ADCs. This document provides detailed application notes on the use of PEG12 linkers in ADC development, alongside comprehensive protocols for their synthesis, characterization, and evaluation.
Application Notes
Properties and Advantages of PEG12 Linkers
PEG12 linkers are hydrophilic spacers that offer a multitude of benefits in ADC design. Their integration into the linker-payload complex can significantly improve the physicochemical and pharmacological properties of the resulting ADC.
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy. The hydrophilic nature of the PEG12 linker increases the overall water solubility of the ADC, mitigating aggregation and allowing for the use of higher drug-to-antibody ratios (DAR) without sacrificing stability.[1]
-
Improved Pharmacokinetics : The PEG12 spacer can favorably modulate the pharmacokinetic properties of an ADC. By creating a hydrophilic shield, it can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation. Studies have shown that longer PEG chains can lead to slower clearance rates.[2]
-
Reduced Immunogenicity : PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins. The PEG12 linker can mask potential epitopes on the linker-payload, thereby reducing the risk of an immune response against the ADC.[3]
-
Optimal Spacer Length : The defined length of the PEG12 linker provides adequate spacing between the antibody and the cytotoxic payload. This separation can minimize steric hindrance that might otherwise interfere with the antibody's ability to bind to its target antigen.
Impact on Drug-to-Antibody Ratio (DAR)
The hydrophilicity imparted by PEG12 linkers can influence the achievable DAR. By preventing aggregation caused by hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody. However, the length of the PEG chain can also affect conjugation efficiency, with intermediate lengths like PEG12 often showing favorable drug loading.[4]
Role in Cleavable and Non-Cleavable Linker Systems
PEG12 moieties can be incorporated into both cleavable and non-cleavable linker designs. In cleavable systems (e.g., those sensitive to enzymes, pH, or reducing agents), the PEG12 spacer can enhance the stability of the linker in circulation while still allowing for efficient payload release within the target cell. In non-cleavable linkers, the PEG12 component improves the overall properties of the ADC, which is critical as the payload is released along with the linker and a residual amino acid after lysosomal degradation of the antibody.
Data Presentation
The following tables summarize quantitative data from various studies to provide a comparative overview of the impact of PEG linkers on ADC properties. While direct head-to-head comparisons involving PEG12 are limited, the presented data illustrates the general trends observed with PEGylation in ADCs.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Non-PEGylated | MMAE | HER2+ | 15-60 | [5] |
| PEG4 | MMAE | HER2+ | 20-70 | [5] |
| PEG12 | MMAE | HER2+ | 25-80 | [5] |
| PEG24 | MMAE | HER2+ | 30-100 | [6] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data presented is illustrative of general trends.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker | Animal Model | Key PK Parameter | Observation | Reference(s) |
| PEG2 | Rat | Clearance | Faster clearance | [2] |
| PEG4 | Rat | Clearance | Faster clearance | [2] |
| PEG8 | Rat | Clearance | Slower clearance, reaching a plateau | [2] |
| PEG12 | Rat | Clearance | Slower clearance, similar to PEG8 | [2] |
| PEG24 | Rat | Clearance | Slower clearance, similar to PEG8 | [2] |
Table 3: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker | Conjugation Method | Average DAR | Aggregation (%) | Reference(s) |
| SMCC (Non-PEGylated) | Cysteine | 3.5 | 5-10% | [7] |
| SMCC-PEG4 | Cysteine | 3.6 | <5% | [7] |
| SMCC-PEG8 | Cysteine | 3.7 | <2% | [7] |
| SMCC-PEG12 | Cysteine | 3.8 | <2% | [7] |
Experimental Protocols
Protocol for Lysine-Based Conjugation of a PEG12-Containing Linker-Payload to an Antibody
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG12 linker with a second reactive group (e.g., NHS-PEG12-Maleimide)
-
Thiol-containing cytotoxic payload
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography column)
-
Solvents (e.g., DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer (PBS, pH 8.0) to a final concentration of 5-10 mg/mL.
-
-
Activation of Antibody with PEG12 Linker:
-
Dissolve the NHS-PEG12-Maleimide linker in DMSO to prepare a 10 mM stock solution.
-
Add a 10-20 fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess Linker:
-
Purify the antibody-linker conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2.
-
-
Conjugation of Cytotoxic Payload:
-
Dissolve the thiol-containing cytotoxic payload in DMSO.
-
Add a 1.5-3 fold molar excess of the payload solution to the purified antibody-linker conjugate.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add a final concentration of 1 mM N-acetylcysteine or cysteine to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.
-
-
Purification of the ADC:
-
Purify the final ADC product using Size-Exclusion Chromatography (SEC) to remove unconjugated payload and linker, as well as any aggregates.
-
Protocol for ADC Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
Crude ADC solution
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column and the chromatography system with at least two column volumes of SEC running buffer.
-
-
Sample Loading:
-
Filter the crude ADC solution through a 0.22 µm filter.
-
Load the filtered sample onto the equilibrated SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the ADC from the column with the SEC running buffer at a pre-determined flow rate.
-
Monitor the elution profile at 280 nm. The ADC monomer will typically elute as the main peak, with aggregates eluting earlier and unconjugated small molecules eluting later.
-
-
Fraction Collection:
-
Collect fractions corresponding to the ADC monomer peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to confirm the purity and concentration of the ADC.
-
Pool the pure fractions containing the ADC monomer.
-
Protocol for In Vitro Cytotoxicity Assessment by MTT Assay
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or overnight at 37°C, with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
-
Visualizations
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for Peptide Modification Using Acid-PEG12-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the covalent modification of peptides, proteins, and other biomolecules. This reagent features a carboxylic acid group at one terminus and a t-butyl protected carboxylic acid at the other, separated by a 12-unit polyethylene glycol spacer. The strategic design of this linker offers several advantages in bioconjugation and drug development.[1]
The terminal carboxylic acid allows for covalent attachment to primary amine groups (e.g., the N-terminus or lysine (B10760008) side chains of peptides) through the formation of a stable amide bond, a reaction typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC) or other coupling agents like HATU.[1] The hydrophilic PEG12 chain enhances the aqueous solubility and biocompatibility of the modified peptide.[1] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by increasing their hydrodynamic size, which can lead to reduced renal clearance, prolonged circulation half-life, and shielding from proteolytic degradation and immune recognition.
The t-butyl ester protecting group on the other terminus provides an orthogonal handle for further modifications. It is stable under the conditions used for amide bond formation but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid. This newly exposed functional group can then be used for subsequent conjugation to another molecule, making this compound a valuable tool for constructing more complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs.[2]
Data Presentation: Effects of PEGylation on Peptide Properties
The modification of peptides with PEG linkers like this compound can significantly alter their physicochemical and biological properties. The following table summarizes quantitative data from studies on the effects of PEGylation on peptide solubility and stability.
| Property Assessed | Peptide | Modification | Result | Reference |
| Solubility | PSMA Inhibitor ([68Ga]Ga-Flu-1) | Unmodified | LogD7.4 = -2.64 ± 0.25 | [3] |
| PEGylated ([68Ga]Ga-PP8-WD) | LogD7.4 = -4.23 ± 0.26 | [3] | ||
| Proteolytic Stability | RGEFV Peptide | Unmodified (N-terminal Amine) | ~5% remaining after 48h | [4] |
| PEGylated (N-terminal PEG12) | ~80% remaining after 48h | [4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the covalent attachment of the free carboxylic acid terminus of this compound to a primary amine on a peptide using EDC and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Peptide with a free primary amine (lyophilized)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or LC-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of this compound:
-
In a clean reaction vessel, add the dissolved this compound.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and byproducts using RP-HPLC.
-
Use a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by mass spectrometry to identify the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide using mass spectrometry to verify the mass increase corresponding to the addition of the this compound moiety.
-
Further characterization can be performed using techniques like analytical HPLC.
-
Protocol 2: Deprotection of the t-butyl Ester Group
This protocol describes the removal of the t-butyl protecting group from the PEGylated peptide to expose a free carboxylic acid for subsequent modifications.
Materials:
-
Lyophilized t-butyl protected PEGylated peptide
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Ice-cold diethyl ether
-
Centrifuge
-
Nitrogen or vacuum desiccator
Procedure:
-
Deprotection Reaction:
-
Place the lyophilized t-butyl protected PEGylated peptide in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the peptide (approximately 100 µL per 1-5 mg of peptide).
-
Incubate the reaction mixture for 2-4 hours at room temperature with occasional swirling. The TIS acts as a scavenger to trap the released t-butyl cations, preventing side reactions with sensitive amino acid residues like tryptophan and cysteine.
-
-
Peptide Precipitation:
-
After the incubation period, add the reaction mixture dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the deprotected peptide should form.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the diethyl ether supernatant.
-
Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual TFA and scavengers.
-
-
Drying:
-
Dry the deprotected peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization:
-
The crude deprotected peptide can be further purified by RP-HPLC if necessary.
-
Confirm the successful deprotection by mass spectrometry, observing the expected mass decrease corresponding to the loss of the t-butyl group (56.1 Da).
-
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Logical relationship of PEGylation benefits.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation of Proteins with Acid-PEG12-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity. Acid-PEG12-t-butyl ester is a heterobifunctional linker that enables a two-step sequential or orthogonal conjugation strategy. One terminus features a carboxylic acid for immediate conjugation to primary amines on a protein, while the other end is a t-butyl protected carboxylic acid. This protected group can be deprotected under acidic conditions to reveal a second carboxylic acid, allowing for the subsequent attachment of another molecule of interest, such as a targeting ligand, a drug payload, or another protein.
This document provides detailed protocols for the bioconjugation of proteins with this compound, including the activation of the linker, conjugation to the protein, purification of the conjugate, and subsequent deprotection of the t-butyl ester. It also includes methods for the characterization of the resulting bioconjugate.
Principle of the Reaction
The bioconjugation process involves two main stages. The first is the covalent attachment of the this compound to the protein. This is typically achieved by activating the terminal carboxylic acid of the PEG linker using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated NHS ester of the PEG linker then reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group) on the protein surface to form a stable amide bond.
The second stage involves the deprotection of the t-butyl ester at the other end of the PEG linker. This is accomplished by treating the PEGylated protein with a mild acid, such as trifluoroacetic acid (TFA), which cleaves the t-butyl group and exposes a new carboxylic acid functionality for further conjugation.
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water
-
Purification columns (e.g., size-exclusion or ion-exchange chromatography columns)
-
Dialysis tubing or centrifugal filtration devices
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Protocol 1: Activation of this compound and Conjugation to Protein
This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with the primary amines of the protein.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Dissolve the protein of interest in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.[] SEC is effective in separating the larger PEGylated protein from the smaller, unreacted linker.[] Ion-exchange chromatography (IEX) can also be used, as the PEGylation of the protein will alter its surface charge.[]
-
Protocol 2: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal a free carboxylic acid.
-
Lyophilization:
-
Lyophilize the purified PEGylated protein to remove all water and buffer salts.
-
-
Deprotection Reaction:
-
Resuspend the lyophilized protein-PEG-t-butyl ester conjugate in the Deprotection Solution (95% TFA/5% water).
-
Incubate the reaction for 1-2 hours at room temperature. The optimal time may need to be determined empirically.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the sample.
-
-
Purification and Buffer Exchange:
-
Resuspend the deprotected protein-PEG-acid conjugate in a suitable buffer.
-
Immediately purify the conjugate and exchange the buffer using SEC or dialysis to remove any remaining TFA and byproducts.
-
Characterization of the Bioconjugate
The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.[2] The increase in size will be proportional to the number of PEG chains attached. However, the interaction between PEG and SDS can sometimes lead to smeared or broadened bands.[3][4] Native PAGE can be an alternative to avoid this issue.[3][4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains.[5][6]
-
Chromatography: Size-exclusion chromatography (SEC) can be used to separate and quantify the different PEGylated species (mono-, di-, tri-PEGylated, etc.) based on their hydrodynamic radius.[] Ion-exchange chromatography (IEX) can also separate different PEGylated forms due to changes in the protein's surface charge.[]
Quantitative Data
The following table provides a representative example of the characterization of a model protein (25 kDa) after conjugation with this compound.
| Parameter | Unmodified Protein | Mono-PEGylated Protein | Di-PEGylated Protein |
| Apparent MW (SDS-PAGE) | 25 kDa | ~35-40 kDa | ~45-50 kDa |
| Molecular Weight (Mass Spec) | 25,000 Da | 25,702 Da | 26,404 Da |
| Elution Volume (SEC) | 12.5 mL | 11.2 mL | 10.1 mL |
| pI (IEF) | 8.2 | 7.9 | 7.6 |
Note: The molecular weight of this compound is approximately 702.83 Da. The apparent molecular weight on SDS-PAGE is often higher than the calculated molecular weight due to the hydrodynamic properties of the PEG chain.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for the bioconjugation of a protein with this compound.
Caption: Chemical reaction mechanism for the two-step bioconjugation process.
Caption: Workflow for the characterization of the PEGylated protein.
References
- 2. researchgate.net [researchgate.net]
- 3. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Acid-PEG12-t-butyl ester in the Formation of Biocompatible Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG12-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a critical building block in the development of advanced drug delivery systems.[1][2] Its structure comprises a 12-unit hydrophilic PEG spacer, a terminal carboxylic acid group, and a t-butyl protected carboxyl group.[1] The terminal carboxylic acid allows for covalent conjugation to amine-containing molecules, while the t-butyl ester acts as a protecting group for a second carboxylic acid, which can be deprotected under mild acidic conditions for subsequent modifications.[1][2]
This unique structure makes this compound an ideal candidate for synthesizing amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form biocompatible micelles.[3][4] Such micelles typically feature a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic PEG corona. This PEG shell enhances solubility, prolongs circulation time by evading the mononuclear phagocyte system (MPS), and provides a surface for potential targeting ligand attachment.[3][5]
Principle of Application: From Linker to Drug Carrier
The primary application of this compound in this context is to bridge a hydrophobic polymer segment with a hydrophilic segment, thereby creating an amphiphilic block copolymer. The process involves initial conjugation of the linker to a hydrophobic polymer, followed by deprotection and self-assembly into micelles for drug encapsulation.
Caption: Logical workflow from linker to drug-loaded micelle.
Data Summary
Quantitative data from studies on similar PEGylated polymeric micelles are summarized below to provide expected performance benchmarks.
Table 1: Representative Physicochemical Properties of PEGylated Drug-Loaded Micelles
| Polymer System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) |
| PEG-b-PLA | Paclitaxel | ~40 | < 0.2 | ~10 - 25 | > 90 |
| PEG-PCL-PEG | Doxorubicin | ~50 - 100 | < 0.2 | 8.5 | > 85 |
| PEG-PLGA | Cycloprotoberberine | ~120 | < 0.25 | 5 - 20 | > 88 |
| PEG-PRL | Docetaxel | ~30 - 60 | < 0.2 | ~25 | > 95 |
Data are compiled from representative literature and may vary based on specific polymer molecular weights and experimental conditions.[3][6][7][8]
Table 2: Representative In Vitro Biocompatibility Data
| Micelle System | Cell Line | Assay | Result |
| Blank PEG-PLGA Micelles | Various | MTT Assay | > 95% cell viability at high concentrations[7] |
| Blank PEG-PRL Micelles | MCF-7, HUVEC | MTT Assay | > 99% cell viability up to 100 µg/mL[3] |
| Various PEGylated Micelles | Red Blood Cells | Hemolysis Assay | < 5% hemolysis, indicating good hemocompatibility[7] |
| cRGD-Targeted Micelles | SLK Cells | Cytotoxicity Assay | Blank micelles show minimal cytotoxicity[9] |
Experimental Protocols
Protocol 1: Synthesis of an Amphiphilic Block Copolymer (e.g., PCL-PEG12-COOH)
This protocol describes a general method for conjugating this compound to an amine-terminated hydrophobic polymer, followed by deprotection.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Amino-PEG12-t-butyl Ester|Bifunctional PEG Linker [benchchem.com]
- 3. Polymeric micelles based on poly(ethylene glycol) block poly(racemic amino acids) hybrid polypeptides: conformation-facilitated drug-loading behavior and potential application as effective anticancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in Biomedical Application of Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. PEG-b-PLA Micelles and PLGA-b-PEG-b-PLGA Sol-Gels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Loaded PEG-PCL-PEG Micelle Using Xenograft Model of Nude Mice: Effect of Multiple Administration of Micelle on the Suppression of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Notes and Protocols for Amide Bond Formation with Acid-PEG12-t-butyl Ester and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3] Acid-PEG12-t-butyl ester is a discrete PEG linker that provides a defined chain length for precise modifications. It features a terminal carboxylic acid for conjugation and a t-butyl protected carboxyl group at the other end, which can be deprotected post-conjugation for further functionalization.[4]
This document provides detailed application notes and protocols for the formation of a stable amide bond between the terminal carboxylic acid of this compound and primary amine-containing molecules. The primary method described involves the activation of the carboxylic acid using carbodiimide (B86325) chemistry, a common and efficient method for amide bond formation.[3][5][6]
Principle of the Reaction
The conjugation of a carboxylic acid to a primary amine to form an amide bond is not a spontaneous reaction and necessitates the activation of the carboxyl group.[5] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely adopted method for this purpose.[3][7][8] The reaction proceeds in two principal steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[3][5]
-
Formation of a Stable NHS Ester: This intermediate then reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-7.2).[3][7]
-
Amide Bond Formation: The NHS ester of the PEG linker readily reacts with a primary amine on the target molecule to form a stable amide bond. This nucleophilic substitution reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[2][3][9][10]
Core Requirements: Data Presentation
The efficiency of the coupling reaction can be influenced by factors such as the nature of the primary amine, reaction time, and the molar ratio of reagents. The following tables summarize typical reaction conditions and expected outcomes for the conjugation of this compound to a model primary amine.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Ratio (relative to PEG-Acid) | Concentration | Buffer | pH | Temperature | Time |
| This compound | 1 | 10-50 mM | Activation Buffer (e.g., MES) | 5.0-6.0 | Room Temp | 15-30 min |
| EDC | 1.5 - 2.0 | 50-100 mM | Activation Buffer (e.g., MES) | 5.0-6.0 | Room Temp | 15-30 min |
| NHS/Sulfo-NHS | 1.5 - 2.0 | 50-100 mM | Activation Buffer (e.g., MES) | 5.0-6.0 | Room Temp | 15-30 min |
| Primary Amine | 1.0 - 1.5 | 10-50 mM | Conjugation Buffer (e.g., PBS, HEPES) | 7.2-8.0 | Room Temp | 2-12 h |
Table 2: Analytical Characterization of Conjugation Reaction
| Analytical Technique | Purpose | Typical Observations |
| RP-HPLC | Monitor reaction progress and determine product purity. | Decrease in the peak for this compound and the appearance of a new, typically more retained, product peak. |
| LC-MS (ESI) | Confirm the molecular weight of the conjugate. | Detection of the expected mass-to-charge ratio for the PEGylated amine product. |
| ¹H NMR | Structural elucidation of the final product. | Appearance of characteristic peaks corresponding to the primary amine moiety and shifts in the peaks of the PEG linker adjacent to the newly formed amide bond. |
| FTIR | Identify functional groups. | Appearance of a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the amide bond formation between this compound and a primary amine.
Protocol 1: Amide Coupling in an Aqueous Environment (e.g., for Proteins/Peptides)
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM solution of this compound in the Activation Buffer.
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions for extended periods.
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:Sulfo-NHS).[3]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
The final pH of the reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH with the Conjugation Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol 2: Amide Coupling in an Organic Solvent (e.g., for Small Molecules)
Materials:
-
This compound
-
Amine-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous organic solvent (e.g., DMF, DMSO, CH₂Cl₂)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in the anhydrous organic solvent.
-
Add EDC or DCC (1.1-1.5 equivalents) and NHS or HOBt (1.1-1.5 equivalents) to the solution.
-
-
Activation and Conjugation:
-
Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the active ester.
-
Dissolve the amine-containing small molecule (1-1.2 equivalents) in the anhydrous organic solvent. If the amine is a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base like DIPEA or TEA.
-
Add the amine solution to the activated PEG-acid solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
The reaction mixture can be washed with an aqueous solution (e.g., 5% HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Deprotection of the t-butyl Ester
The t-butyl ester can be cleaved under acidic conditions to reveal a terminal carboxylic acid for further functionalization.
Materials:
-
PEGylated conjugate with a t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, water) - optional, to prevent side reactions
Procedure:
-
Dissolve the t-butyl ester-protected PEG conjugate in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected product can be purified by precipitation, HPLC, or other suitable methods.
Note: The presence of other acid-labile protecting groups in the molecule should be considered, as they may also be cleaved under these conditions. For molecules sensitive to strong acid, milder deprotection conditions, such as using zinc bromide in DCM, could be explored, though this may also affect other acid-sensitive groups.[11][12][13]
Mandatory Visualization
Caption: Experimental workflow for amide bond formation.
Caption: Reaction mechanism for EDC/NHS coupling.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. peptide.com [peptide.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Experimental setup for monitoring t-butyl ester cleavage by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The t-butyl ester is a prevalent protecting group for carboxylic acids in organic synthesis, prized for its stability across a range of chemical conditions. Its effective and selective removal is a critical step in many synthetic pathways, particularly in pharmaceutical and peptide synthesis. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for real-time monitoring of the deprotection reaction, allowing for precise determination of reaction completion, optimization of reaction conditions, and assessment of product purity. This application note provides detailed protocols for monitoring the cleavage of t-butyl esters using HPLC, with a focus on the widely used Trifluoroacetic Acid (TFA) mediated deprotection.
Cleavage Mechanisms
The deprotection of t-butyl esters is most commonly achieved through acid-catalyzed cleavage. The reaction mechanism involves protonation of the ester oxygen by a strong acid, such as TFA, followed by the elimination of isobutylene (B52900) and formation of the desired carboxylic acid.[1] The stability of the resulting tert-butyl cation drives the reaction forward. While TFA is highly effective, other reagents such as zinc bromide (ZnBr2) and hydrogen chloride (HCl) in fluorinated alcohols can also be employed, offering alternative selectivity profiles.[2][3]
Experimental Protocols
Protocol 1: TFA-Mediated t-Butyl Ester Cleavage
This protocol describes the cleavage of a t-butyl ester using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade (for quenching)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid (or other mobile phase modifier)
-
Reaction vessel (e.g., round bottom flask with stir bar)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Setup: Dissolve the t-butyl ester protected compound in DCM (e.g., 0.1 M concentration) in a reaction vessel at room temperature.[1]
-
Initiation of Cleavage: Add TFA to the reaction mixture. A common concentration is 20-50% (v/v) TFA in DCM.
-
Reaction Monitoring by HPLC:
-
At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent, such as methanol, to stop the reaction.
-
Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject the prepared sample onto the HPLC system.
-
-
HPLC Analysis: Monitor the disappearance of the starting material (t-butyl ester) and the appearance of the product (carboxylic acid).
-
Work-up: Once the reaction is deemed complete by HPLC analysis, the solvent and excess TFA can be removed under reduced pressure.[1]
Protocol 2: Sample Preparation for HPLC Analysis
Proper sample preparation is crucial for accurate HPLC monitoring.
Procedure:
-
Aliquoting: Using a calibrated micropipette, withdraw a precise volume of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a predetermined volume of a quenching solvent (e.g., 1 mL of methanol). This rapid dilution effectively stops the cleavage reaction.
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition to a final concentration within the linear range of the detector. A typical dilution is 100 to 1000-fold.
-
Filtration: If any precipitation is observed, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation
Table 1: HPLC Method Parameters for Monitoring t-Butyl Ester Cleavage
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
| Injection Volume | 5-20 µL |
| Detection | UV detector, wavelength selected based on the chromophore of the analyte (typically 210-254 nm for aromatic compounds).[4] |
Table 2: Example Time Course of a TFA-Mediated t-Butyl Ester Cleavage
| Time Point | Starting Material (t-Butyl Ester) Peak Area (%) | Product (Carboxylic Acid) Peak Area (%) |
| 0 min | 100 | 0 |
| 15 min | 65 | 35 |
| 30 min | 30 | 70 |
| 1 hour | 5 | 95 |
| 2 hours | <1 | >99 |
| Note: The data presented are illustrative and the actual reaction kinetics will vary depending on the substrate and specific reaction conditions. |
Table 3: Comparison of Common Reagents for t-Butyl Ester Cleavage
| Reagent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Yields | Notes |
| Trifluoroacetic Acid (TFA) | DCM | Room Temperature | 1-4 hours | High | Highly effective, but can cleave other acid-sensitive groups like Boc.[1] |
| Zinc Bromide (ZnBr₂) | DCM | Room Temperature | 24 hours | Good | Offers chemoselectivity in the presence of certain other acid-labile groups.[2][5] |
| HCl in Fluoroalcohols | HFIP, TFE | Room Temperature | 4 hours | High | Provides clean and rapid deprotection.[3] |
| Thermal (Reagent-free) | Protic Solvents | 120-240 °C | 15-40 minutes | Good-High | Utilizes high temperature and pressure in a continuous flow reactor; avoids acidic reagents.[6] |
Visualizations
Caption: Experimental workflow for monitoring t-butyl ester cleavage.
Caption: Logical workflow for reaction monitoring and completion.
Caption: Key parameters influencing t-butyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Scavengers in Trifluoroacetic Acid Deprotection of t-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability to a broad range of chemical conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of t-butyl esters due to its strong acidity and the volatility of its byproducts, which simplifies purification.
However, the TFA-mediated cleavage of t-butyl esters generates highly reactive tert-butyl cations as byproducts.[1][2] These electrophilic species can lead to undesired side reactions, most notably the alkylation of sensitive functional groups present in the substrate. In peptide synthesis, amino acid residues such as cysteine (Cys), methionine (Met), tryptophan (Trp), and tyrosine (Tyr) are particularly susceptible to tert-butylation, leading to the formation of impurities that can be difficult to remove and may compromise the biological activity of the final product.[3]
To mitigate these side reactions, "scavengers" are added to the TFA cleavage cocktail.[3] Scavengers are nucleophilic agents that effectively trap the tert-butyl cations, preventing them from reacting with the desired product. This application note provides a detailed overview of the common scavengers used, their mechanisms of action, and protocols for their use in the TFA deprotection of t-butyl esters.
Mechanism of Deprotection and Scavenger Action
The deprotection of a t-butyl ester with TFA proceeds through an acid-catalyzed elimination reaction. The process can be summarized in the following steps:
-
Protonation: The carbonyl oxygen of the t-butyl ester is protonated by TFA.
-
Formation of the Tert-Butyl Cation: The protonated ester undergoes cleavage of the carbon-oxygen bond, resulting in the formation of the carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).
-
Side Reactions: The highly electrophilic tert-butyl cation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive amino acid side chains.
-
Scavenging: In the presence of a scavenger, the tert-butyl cation is trapped, forming a stable, non-reactive species. Common scavengers provide a more reactive nucleophile than the sensitive residues of the product.
Common Scavengers and Their Applications
A variety of scavengers are employed in TFA deprotection, often in combination as "scavenger cocktails," to address specific side reactions. The choice of scavenger depends on the amino acid composition of the peptide or the nature of the substrate.
| Scavenger | Application | Notes |
| Triisopropylsilane (TIS) | General purpose cation scavenger, particularly effective for protecting tryptophan residues. | Can also act as a reducing agent for some S-protecting groups.[4] |
| Water (H₂O) | Traps t-butyl cations and helps to hydrolyze t-butyl trifluoroacetate.[3] | A common component of many scavenger cocktails. |
| Dithiothreitol (DTT) | Protects cysteine residues from oxidation and alkylation.[3] | A disulfide-reducing agent. |
| Thioanisole | Effective in preventing S-alkylation of methionine and protecting tryptophan. | Can partially remove some acid-labile Cys protecting groups.[5] |
| 1,2-Ethanedithiol (EDT) | Commonly used for cysteine-containing peptides to prevent reattachment of the trityl group.[5] | Has a strong odor and can form adducts with cysteine.[3] |
| Phenol | Scavenges various cations and is often used in combination with other scavengers. | Can cause side reactions with arginine residues. |
| Anisole | Protects tryptophan residues from alkylation. | |
| Dimethyl sulfide (B99878) (DMS) | Prevents oxidation of methionine. | Often used in combination with other scavengers. |
Quantitative Data on Scavenger Efficiency
The effectiveness of different scavenger cocktails in preventing side reactions has been quantitatively assessed. The following table summarizes data on the prevention of S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85 | 15 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 90% TFA / 5% Thioanisole / 5% DTT | 95 | 5 |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5) | >95 | <5 |
Note: The data presented are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Safety Precautions: Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: General TFA Deprotection of a t-Butyl Ester using a TIS/H₂O Scavenger Cocktail
This protocol is suitable for substrates that are not particularly sensitive to alkylation.
Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester protected compound in dichloromethane (DCM).
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the solution of the protected compound. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the final product under vacuum.
Protocol 2: TFA Deprotection of a Cysteine-Containing Peptide using a Thiol-Based Scavenger Cocktail
This protocol is designed to minimize side reactions with sensitive cysteine residues.
Materials:
-
Resin-bound peptide containing a t-butyl protected residue
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Swell the resin-bound peptide in dichloromethane (DCM) in a reaction vessel.
-
Prepare the cleavage cocktail: 90% TFA, 5% thioanisole, 5% EDT (v/v/v).
-
Drain the DCM from the resin and add the cleavage cocktail.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the purified peptide under vacuum.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or temperature. Steric hindrance around the t-butyl group. | Increase the reaction time. Monitor the reaction closely. For highly hindered substrates, a stronger acid or gentle heating may be required, but this can increase side reactions. |
| Presence of Alkylated Side Products | Ineffective scavenging of tert-butyl cations. | Use a more appropriate scavenger cocktail for the specific sensitive residues present in your substrate. Increase the concentration of the scavenger. |
| Oxidation of Methionine or Cysteine | Exposure to air during cleavage and work-up. | Add a reducing agent like DTT or DMS to the scavenger cocktail. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The use of scavengers is a critical aspect of TFA-mediated deprotection of t-butyl esters, particularly in the synthesis of complex molecules such as peptides. By effectively trapping the reactive tert-butyl cations generated during the reaction, scavengers significantly reduce the formation of unwanted side products, leading to higher yields and purity of the desired compound. The selection of an appropriate scavenger or scavenger cocktail is paramount and should be guided by the specific chemical functionalities present in the substrate. The protocols and data provided in this application note serve as a comprehensive guide for researchers to successfully implement this essential synthetic strategy.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Drug Delivery Systems Utilizing Acid-PEG-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of drug delivery systems employing Acid-PEG-t-butyl ester as a heterobifunctional linker. The protocols outlined below detail the conjugation of therapeutic agents, the formulation of nanoparticles, and the evaluation of their pH-responsive drug release profiles.
Introduction
Acid-PEG-t-butyl ester is a versatile polyethylene (B3416737) glycol (PEG) linker that is instrumental in the development of advanced drug delivery systems.[1][2] Its unique heterobifunctional nature, featuring a terminal carboxylic acid and a t-butyl ester protected carboxyl group, allows for a controlled and sequential conjugation of molecules.[3][4] The carboxylic acid end can be activated to form a stable amide bond with amine-containing drugs or targeting ligands.[3][4] The t-butyl ester group serves as a protecting group that can be cleaved under acidic conditions, enabling the design of pH-responsive drug delivery vehicles that can selectively release their payload in the acidic microenvironment of tumors or within endosomal compartments.[2][5] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3]
Key Applications
-
pH-Responsive Drug Delivery: The acid-labile nature of the t-butyl ester bond allows for triggered drug release in acidic environments such as tumor tissues or intracellular compartments.[2][5]
-
Targeted Drug Delivery: The terminal carboxylic acid can be conjugated to targeting moieties like antibodies or peptides to enhance drug accumulation at the site of action.
-
Nanoparticle Formulation: Acid-PEG-t-butyl ester can be incorporated into the synthesis of various nanoparticles, such as polymeric nanoparticles and liposomes, to improve their stability, circulation time, and drug encapsulation efficiency.[1][6]
-
Bioconjugation: This linker is a valuable tool for the precise chemical linking of two or more molecules, where at least one is a biomolecule.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of drug delivery systems based on Acid-PEG-t-butyl ester.
Quantitative Data Summary
The following tables summarize typical characterization data for drug delivery systems synthesized using an Acid-PEG-t-butyl ester linker. The data is compiled from various studies on PEGylated nanoparticles.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Parameter | Value | Method of Analysis |
| Average Particle Size (Z-average) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Drug Encapsulation Efficiency | > 80% | UV-Vis Spectroscopy / HPLC |
| Drug Loading Content | 5 - 15% (w/w) | UV-Vis Spectroscopy / HPLC |
Table 2: In Vitro pH-Responsive Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | ~10 | ~25 |
| 4 | ~18 | ~50 |
| 8 | ~25 | ~75 |
| 12 | ~30 | ~85 |
| 24 | ~35 | > 90 |
Note: The data presented are representative and may vary depending on the specific drug, polymer, and formulation parameters.
Experimental Protocols
Protocol 1: Synthesis of Drug-PEG-t-butyl ester Conjugate
This protocol describes the conjugation of an amine-containing drug (e.g., Doxorubicin) to the carboxylic acid terminus of Acid-PEG-t-butyl ester using carbodiimide (B86325) chemistry.
Materials:
-
Amine-containing drug (e.g., Doxorubicin HCl)
-
Acid-PEG-t-butyl ester
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Deionized water
Procedure:
-
Dissolve Acid-PEG-t-butyl ester (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid group.
-
In a separate vial, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF. Add TEA (2 equivalents) to neutralize the hydrochloride salt, if present.
-
Add the drug solution to the activated PEG solution and stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Quench the reaction by adding a small amount of deionized water.
-
Purify the conjugate by dialyzing against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified solution to obtain the Drug-PEG-t-butyl ester conjugate as a solid.
-
Characterize the conjugate using ¹H NMR and FTIR spectroscopy to confirm the formation of the amide bond.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol details the preparation of drug-loaded polymeric nanoparticles using the synthesized Drug-PEG-t-butyl ester conjugate and a biodegradable polymer like PLGA.
Materials:
-
Drug-PEG-t-butyl ester conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Dissolve PLGA (e.g., 50 mg) and the Drug-PEG-t-butyl ester conjugate (e.g., 5 mg) in acetone (2 mL) to form the organic phase.
-
Add the organic phase dropwise to deionized water or PBS (10 mL) under moderate stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and conjugate.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for further analysis or lyophilize for long-term storage.
Protocol 3: Characterization of Nanoparticles
This protocol outlines the standard methods for characterizing the physicochemical properties of the formulated nanoparticles.
Materials:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer
-
DLS instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument at 25°C.
-
-
Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the surface charge of the nanoparticles using the DLS instrument equipped with a zeta potential analyzer.
-
-
Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate).
-
Observe the morphology and size of the nanoparticles using a TEM.
-
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of drug using UV-Vis spectroscopy or HPLC by comparing with a standard curve of the free drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the pH-triggered release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Immerse the dialysis bag into a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or pH 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released as a function of time for both pH conditions.
References
- 1. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]
- 4. Acid-PEG8-t-butyl ester | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
Creating Stable Bioconjugates with PEGylated Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] PEGylated linkers serve as flexible, hydrophilic spacers that connect a biomolecule to another molecule, such as a drug, imaging agent, or another protein.[2] The benefits of PEGylation are numerous and well-documented, including improved solubility and stability, prolonged circulation half-life, and reduced immunogenicity and enzymatic degradation.[2][3]
These advantageous properties arise from the physicochemical characteristics of PEG. The polymer's hydrophilicity increases the solubility of hydrophobic molecules, while its large hydrodynamic radius shields the conjugated biomolecule from renal clearance and proteolytic enzymes.[4][5] This "stealth" effect also helps to mask immunogenic epitopes on the biomolecule's surface, thereby reducing the potential for an adverse immune response.[2][3]
The choice of PEG linker architecture—linear, branched, or multi-arm—and its molecular weight are critical design parameters that significantly influence the final bioconjugate's pharmacokinetic and pharmacodynamic profile.[6][7] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the strategic selection and implementation of PEGylated linkers for the creation of stable and effective bioconjugates.
Data Presentation: Comparative Analysis of PEGylated Linkers
The selection of an appropriate PEG linker is crucial for optimizing the performance of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different linker types and their impact on key biophysical and pharmacological parameters.
Table 1: Comparison of Linear vs. Branched PEG Linkers
| Parameter | Linear PEG Linkers | Branched PEG Linkers | Key Advantages of Branched PEG |
| Architecture | Single, unbranched chain. | Multiple PEG arms extending from a central core.[6] | Larger hydrodynamic volume for a given molecular weight, leading to reduced renal clearance.[6] |
| "Stealth" Effect | Provides a hydrophilic shield. | Offers a superior shielding effect due to its three-dimensional structure.[6] | Enhanced protection against enzymatic degradation and immune recognition.[6] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream.[6] | Reduced dosing frequency for therapeutic applications. |
| Drug-to-Antibody Ratio (DAR) | Typically lower (one linker attaches one drug molecule). | Potentially higher (one linker can attach multiple drug molecules).[6] | Increased therapeutic payload for applications like Antibody-Drug Conjugates (ADCs). |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation with less impact on binding affinity.[6] | Can be higher, potentially impacting the binding affinity of the biomolecule. | Linear PEGs may be preferred when preserving the binding activity of a sensitive targeting moiety is critical. |
Table 2: Effect of PEG Molecular Weight on Bioconjugate Properties
| PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) of PEGylated Human Serum Albumin (HSA)[7] | Clearance Rate of an Antibody-Drug Conjugate (mL/day/kg)[8] | In Vivo Half-Life |
| 5 | 4.2 | High | Shorter |
| 10 | 5.2 | Moderate | Intermediate |
| 20 | 6.1 (Linear), 6.4 (Branched) | Low | Longer |
| 30 | - | Low | Longer |
| 40 | - | Low | Longest |
Note: The specific impact of PEG molecular weight can vary depending on the biomolecule and the site of conjugation.
Table 3: Comparison of Common PEGylation Chemistries
| Chemistry | Target Functional Group | pH Range | Stability of Linkage | Conjugation Efficiency |
| NHS Ester | Primary Amines (e.g., Lysine, N-terminus) | 7.0 - 8.5[2][9] | Stable Amide Bond | Generally high, but can be influenced by the number of accessible amines. |
| Maleimide (B117702) | Sulfhydryls (e.g., Cysteine) | 6.5 - 7.5[2][9] | Stable Thioether Bond | Very high and specific for free sulfhydryls.[10] |
| Click Chemistry (e.g., Azide-Alkyne) | Azide or Alkyne | Biocompatible | Very Stable Triazole Ring | High efficiency and bio-orthogonality, allowing for highly specific conjugation. |
Experimental Protocols
The following are detailed protocols for common PEGylation reactions and stability assays.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester-activated PEG linker to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
NHS-Ester PEG linker (e.g., mPEG-NHS)
-
Reaction buffer: PBS, pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the PEG linker is not water-soluble
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester PEG linker in the reaction buffer (if water-soluble) or anhydrous DMSO/DMF.
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.[9]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester PEG. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using SEC or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified bioconjugate by SDS-PAGE to confirm PEGylation (a shift in molecular weight will be observed) and by SEC to assess purity and aggregation.
Protocol 2: Maleimide PEGylation of a Protein
This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a protein.
Materials:
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Maleimide-activated PEG linker (e.g., mPEG-Maleimide)
-
Reaction buffer: PBS containing 1-10 mM EDTA, pH 6.8-7.2
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or L-cysteine
-
Purification system (e.g., SEC or Dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.
-
Crucially, remove the reducing agent before adding the maleimide-PEG linker, for example, by using a desalting column.
-
-
PEG Linker Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in the reaction buffer.
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any excess maleimide-PEG. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted reagents using SEC or dialysis.
-
Characterization: Analyze the final product by SDS-PAGE and SEC. The stability of the maleimide linkage can be assessed by incubating the conjugate with a competing thiol like glutathione (B108866) and monitoring for deconjugation over time.[11]
Protocol 3: Serum Stability Assay
This assay evaluates the stability of the bioconjugate in the presence of serum proteases.
Materials:
-
PEGylated bioconjugate
-
Human or rat serum
-
Assay buffer: PBS, pH 7.4
-
Analysis method (e.g., SDS-PAGE, SEC-HPLC, ELISA)
Procedure:
-
Incubation:
-
Dilute the PEGylated bioconjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) serum. A typical ratio is 1:4 (bioconjugate to serum).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Immediately stop the reaction by flash-freezing the aliquot in liquid nitrogen and storing it at -80°C until analysis. For analysis, samples may need to be diluted or processed to remove excess serum proteins.
-
Analysis: Analyze the samples by SDS-PAGE to visualize degradation products or by SEC-HPLC to quantify the amount of intact bioconjugate remaining over time. An ELISA specific to the bioconjugate can also be used for quantification.
-
Data Analysis: Plot the percentage of intact bioconjugate remaining versus time to determine the serum half-life.
Protocol 4: Thermal Denaturation Assay using Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature to determine its thermal stability.
Materials:
-
PEGylated bioconjugate and unmodified control protein
-
Buffer matching the formulation buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare samples of the PEGylated bioconjugate and the unmodified protein at a concentration of 0.5-2 mg/mL in the desired buffer.
-
Prepare a reference sample containing only the buffer.
-
-
DSC Analysis:
-
Load the protein sample and the reference buffer into the respective cells of the calorimeter.
-
Set the temperature range for the scan (e.g., 20°C to 100°C) and the scan rate (e.g., 60-90°C/hour).[12]
-
-
Data Acquisition: Initiate the temperature scan and record the differential heat capacity as a function of temperature. The unfolding of the protein will result in an endothermic peak.
-
Data Analysis:
-
The midpoint of the unfolding transition, where the heat capacity is at its maximum, is the melting temperature (Tm).[13]
-
Compare the Tm of the PEGylated bioconjugate to the unmodified protein. An increase in Tm indicates enhanced thermal stability.
-
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: cGAS-STING signaling pathway targeted by a PEGylated PD-L1 ADC.
Caption: General workflow for Antibody-Drug Conjugate (ADC) development.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Optimization Of A Pendant-shaped PEGylated Linker For Antibody-drug Conjugates [sinopeg.com]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection in PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the incomplete deprotection of t-butyl esters in Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete t-butyl ester deprotection in PEG linkers?
Incomplete deprotection of t-butyl esters in PEG linkers is primarily due to a few common factors. These include insufficient acid strength or concentration, where the acid used is too weak or its concentration is too low to drive the reaction to completion.[1] Inadequate reaction time or temperature can also be a cause, as deprotection is a kinetic process that may require more time or gentle heating for certain substrates.[1] Additionally, the solubility of the PEGylated compound in the chosen solvent can impact the reaction's efficiency.
Q2: How can I detect incomplete t-butyl ester deprotection?
Incomplete deprotection can be identified through various analytical techniques. A complex mixture of products observed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a common sign.[2] The presence of the starting material in the reaction mixture is another clear indicator. In the context of peptide synthesis, incomplete deprotection can lead to the deletion of amino acid residues in the final sequence.[2]
Q3: What are scavengers and why are they important in t-butyl ester deprotection?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation that is generated upon cleavage of the t-butyl group.[2][3] This cation is a potent electrophile that can otherwise lead to unwanted side reactions by alkylating nucleophilic residues in the molecule, such as tryptophan, methionine, tyrosine, and cysteine.[1] By reacting with the tert-butyl cation, scavengers prevent the formation of these side products.[2]
Q4: Can I use alternative methods for t-butyl ester deprotection if acidic conditions are not suitable for my molecule?
Yes, several alternative methods for t-butyl ester deprotection exist for molecules with acid-sensitive functional groups. These include using silica (B1680970) gel in refluxing toluene, which offers good yields and selectivity.[4] Other reported methods involve reagents such as ZnBr2 and a CeCl3·7H2O-NaI system.[5][6] For certain substrates, thermal deprotection in a continuous plug flow reactor at high temperatures (120-240°C) without any additional reagents is also a viable option.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: The concentration of trifluoroacetic acid (TFA) or other acid is too low.[1] 2. Inadequate Reaction Time/Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an optimal temperature.[1] 3. Poor Solubility: The PEG-linked substrate is not fully dissolved in the reaction solvent. | 1. Increase the acid concentration (e.g., from 20% TFA in Dichloromethane (DCM) to 50% TFA in DCM).[1] 2. Extend the reaction time and monitor progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1] Consider gentle heating if the substrate is stable. 3. Ensure the chosen solvent provides good solubility for your PEGylated compound.[1] |
| Observation of Side Products | 1. Alkylation by tert-butyl Cations: The generated tert-butyl cation is reacting with nucleophilic residues (e.g., Trp, Met, Tyr, Cys).[1] 2. Presence of Other Acid-Labile Groups: Your molecule may contain other functional groups that are sensitive to the acidic deprotection conditions. | 1. Incorporate scavengers into the deprotection reagent. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, and thioanisole.[2][8] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] 2. Consider using a milder deprotection method or a different protecting group strategy if possible. |
Experimental Protocols
General Protocol for TFA-Mediated t-Butyl Ester Deprotection
-
Dissolution: Dissolve the t-butyl ester protected PEG-linker in a suitable solvent like Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]
-
Reagent Addition: Add the trifluoroacetic acid (TFA) solution. A common starting point is a 1:1 mixture of DCM and TFA (v/v).[9]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress periodically (e.g., every hour) using an appropriate analytical method such as Thin Layer Chromatography (TLC), HPLC, or LC-MS until the starting material is no longer detectable. A typical reaction time is between 1 to 5 hours.[2][9]
-
Work-up:
-
Evaporation: Upon completion, remove the solvent and excess TFA under reduced pressure.[9]
-
Precipitation: The deprotected product can often be precipitated by adding a non-polar solvent like cold diethyl ether.[1]
-
Aqueous Workup: Alternatively, dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This should be done cautiously to avoid hydrolysis of other sensitive groups.[1]
-
-
Purification: The crude product can be further purified by methods such as flash chromatography if necessary.[9]
Protocol for Deprotection with Scavengers
-
Preparation: Dissolve the t-butyl ester protected compound in a suitable solvent (e.g., DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, for a Tryptophan-containing compound, you might add 10-20 equivalents of triethylsilane (TES).[2] A common general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
-
Deprotection: Add an equal volume of TFA to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[2]
-
Work-up and Purification: Follow the same work-up and purification procedures as the general protocol.
Data Presentation
Common Scavengers for t-Butyl Cation
| Scavenger | Target Residue(s) | Typical Concentration/Ratio | Reference |
| Triethylsilane (TES) | Tryptophan | 10-20 equivalents | [2] |
| Triisopropylsilane (TIS) | Tryptophan | 2.5% in TFA/H₂O cocktail | [8] |
| Thioanisole | Methionine | 5% in "Reagent K" | [2] |
| Ethanedithiol (EDT) | Cysteine | 2.5% in "Reagent K" | [2] |
| Water (H₂O) | General | 2.5-5% in TFA cocktails | [2][8] |
| Phenol | General | 5% in "Reagent K" | [2] |
Common Deprotection Cocktails
| Reagent Cocktail | Composition (v/v/v/v/v) | Primary Use | Reference |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose deprotection with scavenging. | [8] |
| "Reagent K" | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues. | [2] |
Visualizations
Caption: Mechanism of t-butyl ester deprotection and scavenger action.
Caption: Workflow for troubleshooting incomplete deprotection.
Caption: Decision flowchart for selecting a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 7. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Troubleshooting low yield in EDC/NHS coupling reactions with PEG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in EDC/NHS coupling reactions involving polyethylene (B3416737) glycol (PEG).
Troubleshooting Guide: Low Yield in EDC/NHS-PEG Coupling Reactions
Low yields in EDC/NHS coupling reactions with PEG can be attributed to several factors, from reagent quality to reaction conditions. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive EDC or NHS: Reagents are sensitive to moisture and can degrade over time.[1][2] | Use fresh, high-quality EDC and NHS.[1] Allow reagents to warm to room temperature before opening to prevent condensation.[1] Store desiccated at -20°C.[3] |
| Suboptimal pH: The two main steps of the reaction have different optimal pH ranges.[4] | Perform the carboxyl activation step (EDC/NHS) at a pH of 4.5-6.0 using a buffer like MES.[1][3] For the amine coupling step, the pH should be raised to 7.2-8.0.[1][3] | |
| Presence of Competing Amines or Carboxylates: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.[1][4] Phosphate buffers can sometimes reduce the reactivity of EDC.[5] | Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[1][5] | |
| Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially in aqueous solutions, which reverts it to the original carboxylic acid.[1][6] | Perform the conjugation step immediately after the activation of the carboxyl group.[1] The half-life of the NHS ester can range from minutes to hours depending on the conditions.[7] | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates and lower yields. | The concentration of the protein or antibody should ideally be greater than 0.5 mg/mL for efficient conjugation.[4] | |
| Protein/PEGylated Product Precipitation | High Degree of PEGylation: Excessive PEGylation can lead to insolubility of the conjugate.[1] | Reduce the molar excess of the activated PEG linker in the reaction.[1] |
| Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability and solubility of the protein or the final conjugate.[1] | Ensure the protein is in a buffer that maintains its stability throughout the reaction process.[1] | |
| Presence of Unconjugated PEG After Purification | Incorrect Purification Method: The chosen purification method may not be effective at separating the unconjugated PEG from the PEGylated product. | For larger biomolecules, use dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa) to remove smaller PEG linkers.[1] Size-exclusion chromatography (SEC) is also an effective method for separating based on size.[4][7] |
Frequently Asked Questions (FAQs)
Reaction Chemistry and Optimization
Q1: What is the optimal molar ratio of EDC, NHS, and PEG for the coupling reaction?
The optimal molar ratios can be system-dependent and often require empirical determination.[1] However, a common starting point is a molar excess of EDC and NHS relative to the carboxyl groups of the PEG acid.[7]
| Reagent | Recommended Molar Ratio (Reagent:Carboxyl Group) | Purpose |
| EDC | 2-10 fold excess | Ensures efficient activation of the carboxylic acid.[1][7] |
| NHS/Sulfo-NHS | 2-5 fold excess | Stabilizes the active intermediate, improving coupling efficiency.[1] A common EDC:NHS ratio is 1:1 or 1:1.2.[4][7] |
| Carboxyl-PEG | 1-20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product.[1] |
Q2: What are the ideal pH conditions for the two-step EDC/NHS reaction?
The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step.[1]
-
Activation Step: The activation of the carboxylic acid on the PEG molecule by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][3] MES buffer is commonly recommended for this step.[3][5]
-
Coupling Step: The reaction of the NHS-activated PEG with the primary amine on the target molecule is most efficient at a pH of 7.2-8.0 .[1][3] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[3][4]
Q3: What are the recommended reaction times and temperatures?
Reaction times and temperatures can be adjusted to optimize the coupling efficiency. A common protocol involves incubating the activation mixture for 15-30 minutes at room temperature.[4] The subsequent conjugation reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[1][4] Lower temperatures for longer durations can sometimes improve yield and reduce the risk of aggregation.[4]
Reagents and Buffers
Q4: Why are my EDC and NHS reagents not working effectively?
EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1][2] It is crucial to use fresh reagents and allow them to equilibrate to room temperature before opening the vials to prevent moisture condensation.[1] Storing them desiccated at -20°C is recommended.[3]
Q5: Which buffers should I avoid in an EDC/NHS coupling reaction?
It is critical to avoid buffers that contain primary amines or carboxylates, as they will compete with the reactants and reduce the efficiency of the conjugation.[1][4]
-
Carboxylate-containing buffers to avoid: Acetate.[5]
-
Phosphate buffers: While commonly used for the coupling step, they can sometimes interfere with the EDC activation step.[5][9]
Troubleshooting and Purification
Q6: I'm observing aggregation of my protein after the PEGylation reaction. What can I do?
Protein aggregation can be a common issue, particularly with a high degree of PEGylation.[4] To mitigate this, you can try reducing the molar excess of the activated PEG linker.[1] Additionally, ensure that the buffer conditions throughout the purification process are optimized to maintain the solubility of the conjugate.[4]
Q7: How do I effectively quench the EDC/NHS reaction?
Quenching the reaction is important to stop the conjugation process and deactivate any remaining reactive NHS esters.[7] Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM.[3][10]
-
Tris, Glycine, or Ethanolamine: Added to a final concentration of 20-50 mM.[3][11] It is important to note that these primary amine-containing quenchers will modify any remaining activated carboxyl groups.[3]
-
2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.[3][12]
Q8: What is the best way to purify my PEGylated product?
The choice of purification method depends on the size of your target molecule and the PEG linker.
-
Size-Exclusion Chromatography (SEC): An effective method to separate the PEGylated conjugate from excess reagents and potential aggregates.[4][7]
-
Dialysis: Useful for removing small molecules like unreacted PEG linkers, EDC, and NHS byproducts. A dialysis membrane with a low molecular weight cutoff (e.g., 1-3 kDa) is recommended for smaller PEG chains.[1]
Detailed Experimental Protocol: Two-Step EDC/NHS Coupling of PEG to a Protein
This protocol outlines a general two-step procedure for the conjugation of a carboxyl-terminated PEG to a primary amine-containing protein.
Materials:
-
Carboxyl-terminated PEG
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein with primary amines (e.g., lysine (B10760008) residues)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.[1]
-
Prepare a stock solution of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[1]
-
Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.[4]
-
Dissolve the carboxyl-terminated PEG in the Activation Buffer.
-
-
Activation of Carboxyl-PEG:
-
Conjugation to the Protein:
-
Immediately after activation, add the activated PEG solution to the protein solution.[1] The molar ratio of PEG to the protein should be optimized, with a 10-20 fold molar excess of the PEG linker being a good starting point.[1]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][4]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Analysis:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight due to PEGylation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. interchim.fr [interchim.fr]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Preventing side reactions during t-butyl ester cleavage
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions during the cleavage of t-butyl esters, a critical step in chemical synthesis, particularly in peptide and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during t-butyl ester cleavage?
The primary cause of side product formation during the acidic cleavage of t-butyl esters (e.g., using trifluoroacetic acid - TFA) is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups present in the substrate, leading to undesired impurities.[1][3]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
Nucleophilic residues are particularly vulnerable to alkylation by the t-butyl cation. In peptide synthesis, the most susceptible amino acid side chains are:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylated Cys residues.[1][3][5]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]
Other sensitive functionalities in small molecule synthesis can also be affected.
Q3: How do scavengers work to prevent these side reactions?
Scavengers are nucleophilic reagents added to the cleavage reaction mixture.[1] They act by trapping the reactive tert-butyl cation at a rate faster than its reaction with the sensitive residues of the desired product, thus preventing the formation of alkylated side products.[1][3]
Troubleshooting Guide
Issue: Appearance of unexpected peaks in HPLC or LC-MS analysis after t-butyl ester cleavage, indicating side product formation.
This is a common issue stemming from the alkylation of sensitive residues by the t-butyl cation generated during deprotection. The solution involves selecting and using appropriate scavengers.
Step 1: Identify Sensitive Residues in Your Compound
Determine which nucleophilic functional groups are present in your molecule. This will guide the choice of the most effective scavenger or scavenger cocktail.
Step 2: Select an Appropriate Scavenger or Scavenger Cocktail
Based on the sensitive residues identified, choose a suitable scavenger from the table below. For compounds with multiple sensitive residues, a scavenger cocktail is often more effective.[1]
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Concentration/Ratio | Notes |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) | 1-5% (v/v) in TFA | TIS and TES are highly effective carbocation scavengers.[1][2] |
| Methionine (Met) | Thioanisole | 2-5% (v/v) in TFA | Helps prevent S-alkylation.[1] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | 1-5% (v/v) in TFA | EDT is a common and effective scavenger for Cys.[1] |
| Tyrosine (Tyr) | Anisole, Phenol | 2-5% (v/v) in TFA | |
| Multiple Sensitive Residues | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | A general and widely used cocktail.[1][6] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | Effective for complex peptides with multiple sensitive residues.[3] | |
| TFA/Thioanisole/DMS/DTT | Varies; a two-step procedure may be optimal.[3][5] | Particularly useful for preventing S-t-butylation of Cysteine.[3][5] |
Step 3: Implement the Recommended Experimental Protocol
-
Preparation: Dissolve the t-butyl ester-protected compound in a suitable solvent (e.g., dichloromethane, DCM), or if it is on a solid support, prepare it for cleavage.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining trifluoroacetic acid (TFA) with the chosen scavenger(s) in the recommended ratios.
-
Deprotection Reaction: Add the cleavage cocktail to the substrate. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the deprotection by an appropriate analytical method such as TLC or LC-MS. Reaction times can vary from 1 to 4 hours.[1][7]
-
Work-up: Once the reaction is complete, remove the TFA and other volatile components under reduced pressure. The crude product is often precipitated and washed with cold diethyl ether to remove the scavengers and their byproducts.[1]
-
Purification: Purify the final product using a suitable technique (e.g., chromatography).
Visualizing the Process
To better understand the mechanism of side reactions and the role of scavengers, the following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting.
Caption: Mechanism of t-butyl ester cleavage, side reactions, and prevention by scavengers.
Caption: Troubleshooting workflow for preventing side reactions during t-butyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TFA Concentration for t-Butyl Ester Removal
Welcome to the technical support center for optimizing trifluoroacetic acid (TFA) concentration in t-butyl ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of TFA for t-butyl ester removal?
A common starting point for t-butyl ester deprotection in solution is a TFA concentration of 20-50% in a solvent like dichloromethane (B109758) (DCM).[1][2] For solid-phase peptide synthesis, higher concentrations, often ranging from 50% to 95%, are frequently used.[1][2]
Q2: How long should the deprotection reaction be carried out?
The reaction time can vary depending on the substrate and the TFA concentration. Typically, reactions are stirred at room temperature for 30 minutes to a few hours.[2][3] It is crucial to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[3]
Q3: What is the mechanism of t-butyl ester deprotection with TFA?
The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is first protonated by TFA. This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[3] The tert-butyl cation can then be deprotonated to form the volatile gas isobutylene (B52900) or react with the trifluoroacetate (B77799) anion.[3][4]
Q4: What are scavengers and why are they necessary in t-butyl deprotection?
During the acid-mediated deprotection, a reactive tert-butyl cation is generated.[5] This cation is a powerful electrophile that can alkylate nucleophilic side chains, particularly the indole (B1671886) ring of tryptophan and the thiol group of cysteine, leading to unwanted byproducts.[5][6] Scavengers are compounds added to the reaction mixture to trap these reactive cations and prevent side reactions.[5][6]
Q5: Which scavengers are commonly used for t-butyl deprotection?
The selection of a scavenger depends on the specific amino acid composition of the peptide.[5] Commonly used scavengers include:
-
Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES): Highly effective for trapping the tert-butyl cation.[2][5]
-
Water: Can act as a scavenger by reacting with the cation to form tert-butanol.[2]
-
Thioanisole: A common scavenger, particularly in solid-phase peptide synthesis.[2]
-
1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid concentration. | Increase the TFA concentration. For solution-phase, concentrations can be increased from a 20-50% starting point. For solid-phase, concentrations of 90-95% may be necessary.[2][5] |
| Short reaction time. | Extend the reaction time and monitor progress using TLC or LC-MS until the starting material is consumed.[2] | |
| Low reaction temperature. | Most deprotections are effective at room temperature. If the reaction is slow, gentle warming might be considered, but this could also increase the likelihood of side reactions.[2][8] | |
| Steric hindrance around the t-butyl group. | Higher TFA concentrations or longer reaction times may be required for sterically hindered substrates.[5] | |
| Formation of Side Products | Alkylation of sensitive residues by the tert-butyl cation. | Add a scavenger to the reaction mixture. The choice of scavenger depends on the sensitive residues present in your molecule (e.g., Tryptophan, Methionine, Cysteine).[2][6] |
| Trifluoroacetylation of free hydroxyl groups. | This can occur when using TFA. If this is a significant issue, consider alternative deprotection methods.[8] | |
| Difficulty in Product Isolation | Product is an oil instead of a solid. | TFA salts can sometimes be oily. Trituration with a solvent like diethyl ether can help to precipitate the product as a solid.[9] |
| Residual TFA in the final product. | Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[8] |
Experimental Protocols
General Protocol for t-Butyl Ester Deprotection in Solution
-
Preparation: Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting ratio is 1:1 (v/v) of TFA to DCM.[10] For substrates sensitive to side reactions, include a scavenger such as triethylsilane (TES) at a concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer detectable (typically 30 minutes to 5 hours).[3][10]
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3][10]
-
To remove residual TFA, co-evaporate the residue with toluene.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).[3][10]
-
Wash the organic solution with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Standard TFA Cleavage Cocktail for Solid-Phase Peptide Synthesis
A widely used cleavage cocktail for removing t-butyl protecting groups from peptides on a solid support is a mixture of TFA, water, and a scavenger like triisopropylsilane (TIS). A common composition is:
-
95% TFA
-
2.5% Water
-
2.5% TIS
This mixture is added to the resin-bound peptide and agitated for 2-4 hours at room temperature. Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether.[11]
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Antibody-Drug Conjugates with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address the common challenge of aggregation in Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for ADCs with PEG linkers?
Aggregation of ADCs is a multifaceted issue primarily driven by increased surface hydrophobicity. The conjugation of potent, hydrophobic small-molecule drugs to a monoclonal antibody (mAb) can mask hydrophilic surfaces and expose hydrophobic patches, leading to intermolecular interactions and subsequent aggregation. While PEG linkers are designed to be hydrophilic and counteract the payload's hydrophobicity, several factors can still contribute to aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic payloads per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation. ADCs with high DARs are associated with faster clearance rates and reduced stability.
-
Payload and Linker Hydrophobicity: The intrinsic hydrophobicity of the drug payload and parts of the linker itself is a major driver. These components can cause the ADC to self-associate to minimize exposure to the aqueous environment.
-
Conjugation Process: The chemical reactions involved in conjugation, such as partial reduction of interchain disulfide bonds or reactions with surface lysines, can induce conformational changes in the antibody. These changes may expose previously buried hydrophobic regions, creating new sites for protein-protein interactions.
-
Formulation and Environmental Stress: Sub-optimal formulation conditions (e.g., pH, ionic strength), exposure to thermal stress, agitation, freeze-thaw cycles, and even light can denature the ADC and promote the formation of aggregates.
Q2: How does the PEG linker itself influence ADC aggregation?
PEG linkers play a crucial role in mitigating aggregation. Their hydrophilic nature helps to offset the hydrophobicity of the payload. Key aspects include:
-
PEG Chain Length: Longer PEG chains provide a greater hydrophilic shield around the hydrophobic payload, which can improve ADC solubility and reduce aggregation. The required length often correlates with the hydrophobicity of the payload.
-
Linker Architecture: Branched or multi-arm PEG linkers can offer a more substantial hydrophilic shield compared to linear PEGs, potentially enabling higher DARs without inducing aggregation.
-
Spatial Shielding: The flexible PEG chains form a dynamic, protective "hydration shell" on the ADC surface. This shell reduces non-specific interactions with other ADC molecules and blood components, thereby decreasing the tendency to aggregate.
Q3: Can the choice of antibody affect the aggregation propensity of an ADC?
Yes, the properties of the mAb are critical. Some antibodies are inherently more prone to aggregation. Factors such as the amino acid sequence in the complementarity-determining regions (CDRs) and surface-exposed hydrophobic patches can influence stability. Smaller antibody fragments may present a lower risk of aggregation compared to full-sized mAbs.
Troubleshooting Guide
Problem: I'm observing significant aggregation immediately after the conjugation reaction.
This is a common issue often related to the conjugation process itself or the purification strategy.
| Potential Cause | Recommended Solution |
| High local concentration of organic solvent used to dissolve the linker-payload. | Add the linker-payload solution to the antibody solution slowly and with constant, gentle stirring to avoid localized high concentrations that can denature the protein. |
| Unfavorable buffer conditions (pH, salt concentration) for the conjugation chemistry are destabilizing the antibody. | Optimize the conjugation buffer. While the chemistry must be efficient, the primary goal is to maintain antibody stability. Screen a range of pH values and buffer systems. |
| Antibody-antibody interactions during conjugation. | Consider immobilizing the antibody on a solid support (e.g., affinity resin) during the conjugation step. This physically separates the antibodies, preventing them from aggregating while the payload-linker is attached. |
| Inefficient removal of aggregates during initial purification. | Employ robust purification techniques immediately post-conjugation. Size Exclusion Chromatography (SEC) is the standard for removing aggregates. Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEC) can also be effective. |
Problem: My purified ADC is stable initially but aggregates during storage or after freeze-thaw cycles.
This points to issues with the formulation or storage conditions.
| Potential Cause | Recommended Solution |
| Sub-optimal buffer formulation (pH, ionic strength). | Perform a formulation screening study. The optimal pH is typically one where the ADC exhibits maximum colloidal and conformational stability, which may not be the same as the isoelectric point (pI). Use buffers like histidine or citrate. |
| Lack of stabilizing excipients. | Add excipients to the formulation. Amino acids like arginine and glycine (B1666218) can act as aggregation suppressors. Sugars such as sucrose (B13894) or trehalose (B1683222) are effective cryoprotectants and lyoprotectants. Surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation. |
| Freeze-thaw stress. | Minimize freeze-thaw cycles. If lyophilization is an option, develop a robust cycle with appropriate cryoprotectants (e.g., sucrose, trehalose) to create a stable, amorphous cake structure. Specialized ADC-stabilizing buffers are available that can protect against aggregation during freezing and lyophilization. |
| Inappropriate storage temperature or light exposure. | Store ADCs at recommended temperatures (typically 2-8°C for liquid formulations). Protect from light, as some payloads are photosensitive and their degradation can trigger aggregation. |
Data Presentation: Impact of Formulation on ADC Stability
The following tables summarize the effect of common formulation strategies on ADC aggregation. The data is illustrative and results may vary depending on the specific ADC.
Table 1: Effect of Excipients on ADC Aggregation Under Thermal Stress
| Excipient | Concentration | Condition | % Monomer Remaining | % High Molecular Weight (HMW) Species |
| None (Control) | - | 4 weeks at 25°C | 94% | 6% |
| L-Arginine | 150 mM | 4 weeks at 25°C | 98% | 2% |
| Sucrose | 280 mM | 4 weeks at 25°C | 97% | 3% |
| Polysorbate 80 | 0.02% (w/v) | 4 weeks at 25°C | 96% | 4% |
Table 2: Effect of ADC-Stabilizing Buffer and Lyophilization on Aggregation
| ADC | Storage Condition | % Aggregation (Initial) | % Aggregation (After 6 Days) |
| MMAE-ADC | PBS Buffer, Room Temp | 3.9% | 19.2% |
| MMAE-ADC | ADC-Stabilizing PBS, Room Temp | 3.9% | 18.0% |
| MMAE-ADC | Lyophilized in ADC-Stabilizing PBS, then reconstituted | 3.9% | 3.9% |
| MMAF-ADC | PBS Buffer, Room Temp | 0% | 4.1% |
| MMAF-ADC | ADC-Stabilizing PBS, Room Temp | 0% | 2.3% |
Data adapted from studies on various ADCs, highlighting general trends.
Experimental Protocols & Analytical Techniques
Accurate detection and quantification of aggregates are crucial. A combination of orthogonal methods is recommended for a comprehensive analysis.
Size Exclusion Chromatography (SEC) - Gold Standard for Aggregate Quantification
Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight (HMW) aggregates based on their hydrodynamic size.
Typical Protocol:
-
System: An HPLC or UHPLC system, preferably bio-inert to prevent corrosion from high-salt mobile phases.
-
Column: A size-exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: A key parameter for ADCs. Due to their hydrophobicity, a simple aqueous buffer may lead to poor peak shape.
-
Starting Point: Isocratic elution with 150 mM sodium phosphate, pH 7.0.
-
Optimization: If peak tailing is observed, organic modifiers may be needed. Add 5-15% isopropanol (B130326) or acetonitrile (B52724) to the mobile phase to disrupt hydrophobic interactions with the stationary phase. Arginine (e.g., 100-250 mM) can also be used as a mobile phase additive to improve aggregate recovery.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV detector at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Integrate the peak areas corresponding to HMW species, the monomer, and any fragments. The percentage of aggregates is calculated as: (Area_HMW / Total_Area) * 100.
Hydrophobic Interaction Chromatography (HIC) - For DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on surface hydrophobicity. This technique is excellent for determining the drug-to-antibody ratio (DAR) distribution and provides an indirect measure of aggregation propensity.
Typical Protocol:
-
System: HPLC or UHPLC system.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0 (often containing 5-20% isopropanol to ensure elution of highly hydrophobic species).
-
Gradient: A linear gradient from 100% A to 100% B over 30-50 minutes. More hydrophobic species (i.e., higher DAR) will elute later at lower salt concentrations.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Analysis: The resulting chromatogram will show a profile of peaks corresponding to different DAR values (DAR0, DAR2, DAR4, etc.). A shift towards later retention times indicates higher overall hydrophobicity, which correlates with a higher risk of aggregation.
Dynamic Light Scattering (DLS) - For Rapid Sizing and Stability Screening
Objective: To measure the hydrodynamic radius (Rh) and assess the size distribution and polydispersity of an ADC sample in solution. It is highly sensitive to the presence of large aggregates.
Typical Protocol:
-
System: A DLS instrument (e.g., Wyatt DynaPro, Malvern Zetasizer).
-
Sample Preparation:
-
The sample must be meticulously filtered (e.g., using a 0.02 µm or 0.1 µm filter) to remove dust and extraneous particles, which can interfere with the measurement.
-
Prepare samples in the final formulation buffer at a typical concentration of 1 mg/mL.
-
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The software's autocorrelation function analyzes these fluctuations to calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh).
-
Interpretation: A monomodal peak with a low polydispersity index (<20%) indicates a homogeneous, non-aggregated sample. The appearance of larger species or a high polydispersity index is indicative of aggregation. DLS is excellent for screening the effects of different buffers, excipients, and temperatures on ADC stability.
-
Visualizations
The following diagrams illustrate key decision-making processes and relationships in managing ADC aggregation.
Managing steric hindrance in bioconjugation with PEG12 linkers
Welcome to the technical support center for bioconjugation utilizing PEG12 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly those related to steric hindrance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your bioconjugation experiments with PEG12 linkers in a question-and-answer format.
Question 1: I am observing very low or no conjugation yield with my PEG12 linker. What are the primary causes and how can I troubleshoot this?
Low or no conjugation yield is a common issue that can stem from several factors, ranging from the reagents themselves to the reaction conditions.[1][2]
Primary Causes and Solutions:
-
Steric Hindrance: The bulky nature of the molecules you are trying to conjugate can physically prevent the reactive ends of the PEG12 linker from coming into proximity.[2][3] While PEG linkers are used to minimize steric hindrance, the length of the PEG chain is a critical factor.[4] A PEG12 linker may not be long enough if you are working with particularly large or complex biomolecules.
-
Inaccessible Functional Groups: The target functional groups (e.g., amines on lysines, or thiols on cysteines) on your protein may be buried within its three-dimensional structure, making them inaccessible to the reactive moiety of the PEG12 linker.[1][7][8]
-
Suboptimal Reaction Conditions: The pH, temperature, and duration of the reaction are critical for efficient conjugation.[4] For instance, NHS esters, a common reactive group on PEG linkers for targeting amines, perform optimally at a pH of 7.5-8.5.[4]
-
Solution: Optimize your reaction conditions. Ensure the buffer pH is appropriate for the chosen chemistry and does not contain competing nucleophiles (e.g., Tris buffer for NHS ester reactions).[1] Systematically vary the temperature and reaction time to find the optimal parameters for your specific molecules.
-
-
Hydrolysis of Activated Linker: Activated linkers, such as those with NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1]
Troubleshooting Workflow for Low Conjugation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 4. precisepeg.com [precisepeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. benchchem.com [benchchem.com]
Side reactions of EDC/NHS chemistry with amine-containing buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered when using amine-containing buffers with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield low when using an amine-containing buffer like Tris?
A: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), directly compete with your target molecule for reaction with the NHS ester.[1][2] EDC activates a carboxyl group on one molecule, which then reacts with NHS to form a semi-stable NHS ester. This ester is designed to react with a primary amine on your second molecule to form a stable amide bond. However, the primary amine on the Tris or glycine buffer molecule is also a nucleophile and will react with the NHS ester, effectively capping the activated carboxyl group and preventing it from conjugating to your target. This competitive side reaction significantly reduces the yield of your desired conjugate.[2]
Q2: Which buffers should I use for EDC/NHS chemistry?
A: To avoid competitive side reactions, always use buffers that are free of primary amines.[2][3] Recommended buffers include:
-
MES (2-(N-morpholino)ethanesulfonic acid): Ideal for the EDC activation step, which is most efficient at a slightly acidic pH of 4.5-6.0.[4][5]
-
Phosphate-Buffered Saline (PBS): A common choice for the amine coupling step (reaction with the NHS-ester), which is most efficient at a pH of 7.2-8.5.[1][2]
-
HEPES, Borate, and Carbonate/Bicarbonate buffers are also compatible with the amine coupling step in the pH range of 7.2 to 8.5.[1][2]
Q3: Can I ever use Tris buffer in my EDC/NHS protocol?
A: Yes, but only at the very end of the protocol to quench the reaction.[1][2] After your conjugation has proceeded for the desired amount of time, adding a small amount of a primary amine-containing buffer like Tris or glycine (e.g., to a final concentration of 20-50 mM) can be an effective way to stop the reaction.[5][6] The Tris will react with any remaining unreacted NHS esters, preventing further conjugation.[6]
Q4: What is the optimal pH for the different steps in a two-step EDC/NHS reaction?
A: A two-step protocol involves optimizing the pH for each reaction stage to maximize efficiency:
-
Activation Step (Carboxyl activation with EDC/NHS): This step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 , using a non-amine, non-carboxylate buffer like MES.[5][7]
-
Conjugation Step (NHS-ester reaction with amine): This step is most efficient at a physiological to slightly alkaline pH, typically pH 7.2-8.5 .[1][2] Buffers like PBS are commonly used for this step.[5]
Q5: Besides buffer interference, what are other common causes of low conjugation yield?
A: Several factors can lead to poor results:
-
Hydrolysis: The active O-acylisourea intermediate formed by EDC and the NHS-ester intermediate are both susceptible to hydrolysis in aqueous solutions.[4][8][9] This competing reaction reverts the carboxyl group to its original state. The rate of hydrolysis increases with pH.[1]
-
Inactive Reagents: EDC and NHS are moisture-sensitive.[7][8] Always allow them to warm to room temperature before opening the vials to prevent condensation, and store them desiccated at -20°C.[5][7]
-
Poor Solubility of Reagents: Some NHS-ester crosslinkers are not water-soluble and must first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction.[1][2]
-
Inaccessible Amine/Carboxyl Groups: The target functional groups on your protein or molecule may be sterically hindered or buried within the molecule's 3D structure, preventing efficient reaction.[10]
Troubleshooting Guide
This section addresses specific issues and provides actionable solutions.
Problem: Very low or no conjugation yield.
| Potential Cause | Recommended Solution |
| Presence of primary amines in the buffer (e.g., Tris, Glycine). | Perform a buffer exchange on your sample to an amine-free buffer (e.g., PBS or MES) before starting the conjugation reaction. See the "Experimental Protocols" section for buffer exchange methods.[3][7] |
| Hydrolysis of EDC/NHS intermediates. | Perform the conjugation step immediately after the activation step. For sensitive proteins, consider running the reaction at 4°C to slow the rate of hydrolysis.[2] Ensure the pH of the coupling buffer does not exceed 8.5, as hydrolysis rates increase significantly at higher pH.[2] |
| Inactive EDC or NHS reagents due to moisture. | Use fresh, high-quality reagents. Always allow vials to equilibrate to room temperature before opening to prevent condensation.[7][8] |
| Incorrect pH for reaction steps. | For a two-step reaction, ensure the activation buffer (e.g., MES) is pH 4.5-6.0 and the coupling buffer (e.g., PBS) is pH 7.2-8.0.[5][7] |
Problem: A precipitate forms during the reaction.
| Potential Cause | Recommended Solution |
| High degree of conjugation leading to protein insolubility. | Reduce the molar excess of the EDC/NHS reagents or the molecule being conjugated. Optimize the ratio of crosslinker to your target molecules. |
| Protein instability in the chosen buffer or pH. | Ensure the buffer conditions are compatible with your specific protein's stability. This may require screening different non-amine buffers or pH values within the recommended range. |
| Excessive EDC concentration. | If precipitation occurs, particularly when conjugating to carrier proteins like KLH, reduce the amount of EDC used in the reaction.[5] |
Reaction Pathway Visualization
The following diagrams illustrate the desired reaction pathway versus the competing side reaction with an amine buffer, and a general troubleshooting workflow.
Caption: Desired EDC/NHS reaction vs. competing side reaction with amine buffers.
Caption: Troubleshooting workflow for low EDC/NHS conjugation efficiency.
Experimental Protocols
Protocol 1: Buffer Exchange using Spin Desalting Column
This is a rapid method for removing small molecules like buffer salts from protein solutions.
Materials:
-
Spin desalting column with an appropriate molecular weight cut-off (MWCO) for your protein.
-
Amine-free buffer (e.g., MES or PBS).
-
Microcentrifuge.
Methodology:
-
Column Preparation: Remove the column's bottom cap and place it into a collection tube. Centrifuge according to the manufacturer's instructions (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer.
-
Equilibration: Add your desired amine-free buffer to the column. Centrifuge again, discarding the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply your protein sample to the center of the resin bed.
-
Elution: Centrifuge the column at the same speed and time as the previous steps. The flow-through in the collection tube is your protein in the new, amine-free buffer. Small molecules from the original buffer are retained in the column resin.
Protocol 2: Two-Step EDC/NHS Conjugation
This protocol maximizes efficiency by performing the activation and conjugation steps in their respective optimal pH environments.[5]
Materials:
-
Activation Buffer: 0.1M MES, pH 5.0-6.0.[5]
-
Coupling Buffer: 100mM Sodium Phosphate, 150mM NaCl (PBS), pH 7.2-7.5.[5]
-
EDC and Sulfo-NHS.
-
Molecule #1 (containing carboxyl groups) and Molecule #2 (containing primary amine groups).
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5.[5]
-
(Optional) 2-Mercaptoethanol (B42355) to quench EDC.[5]
Methodology:
-
Preparation: Dissolve Molecule #1 in Activation Buffer. Allow EDC and Sulfo-NHS powders to warm completely to room temperature before opening.
-
Activation: Add EDC (e.g., final concentration of 2-4 mM) and Sulfo-NHS (e.g., final concentration of 5-10 mM) to the solution of Molecule #1.[5] Incubate for 15-30 minutes at room temperature.
-
Quench EDC (Optional but Recommended): To prevent EDC from cross-linking Molecule #2, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.[5] Alternatively, immediately proceed to buffer exchange the activated molecule into the Coupling Buffer using a desalting column (Protocol 1).
-
pH Adjustment: If not performing buffer exchange, add the activated Molecule #1 solution to the Molecule #2 solution, which should be in the Coupling Buffer (pH 7.2-7.5). Ensure the final pH of the reaction mixture is in the 7.2-7.5 range.
-
Conjugation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[5] This will hydrolyze or react with any remaining NHS-esters.
-
Purification: Remove excess reagents and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.[11]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of NHS Esters in Aqueous Bioconjugation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester bioconjugation.
Troubleshooting Guide
This section addresses common issues encountered during bioconjugation experiments involving NHS esters, with a focus on problems arising from ester hydrolysis.
Problem: Low or No Conjugation Yield
Question: My final conjugate yield is significantly lower than expected, or the reaction failed completely. What are the likely causes related to NHS ester stability?
Answer: Low conjugation yield is the most common issue and is often directly linked to the premature hydrolysis of the NHS ester, a competing reaction that renders the reagent inactive.[1] Several factors can accelerate this degradation:
-
Incorrect Reaction pH: The pH is the most critical factor.[2] While the target amine needs to be deprotonated to be nucleophilic (favoring a pH above its pKa), a pH that is too high drastically accelerates the hydrolysis of the NHS ester.[1][2] The optimal pH for most NHS ester conjugations is a compromise, typically between pH 8.3 and 8.5 .[2][3]
-
Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester, reducing the yield of your desired conjugate.[4][5] Although Tris has a low affinity, it is not recommended.[2]
-
Slow Reagent Preparation: NHS esters begin to hydrolyze the moment they come into contact with water.[6][7] Aqueous stock solutions should be prepared immediately before use.[2] For water-insoluble esters, use anhydrous DMSO or high-quality, amine-free DMF.[2][8]
-
Low Protein Concentration: In dilute protein solutions, the concentration of water molecules is much higher than that of target amines, favoring the hydrolysis reaction.[4] Labeling efficiency is generally higher at protein concentrations of 5 mg/mL or more.[9]
-
Prolonged Reaction Time at High pH: The longer the NHS ester is in a high-pH aqueous environment, the more it will hydrolyze. Reactions are typically run for 1-4 hours at room temperature or overnight on ice.[2][8]
// Nodes LowYield [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="NHS Ester Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; HighpH [label="Suboptimal pH\n(Too High)", fillcolor="#F1F3F4", fontcolor="#202124"]; NucBuffer [label="Nucleophilic Buffer\n(e.g., Tris)", fillcolor="#F1F3F4", fontcolor="#202124"]; SlowPrep [label="Reagent Instability\n(Delayed Use)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Dilute Reactants", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes LowYield [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="NHS Ester Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; HighpH [label="Suboptimal pH\n(Too High)", fillcolor="#F1F3F4", fontcolor="#202124"]; NucBuffer [label="Nucleophilic Buffer\n(e.g., Tris)", fillcolor="#F1F3F4", fontcolor="#202124"]; SlowPrep [label="Reagent Instability\n(Delayed Use)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Dilute Reactants", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#202124"]; Hydrolysis -> LowYield [label="Primary Cause"]; HighpH -> Hydrolysis [label="Accelerates"]; NucBuffer -> LowYield [label="Competes with Target"]; SlowPrep -> Hydrolysis [label="Increases"]; Dilute -> Hydrolysis [label="Favors"]; } end_dot Caption: Root causes of low yield in NHS ester conjugations.
Problem: Inconsistent Results or Batch-to-Batch Variability
Question: I am getting inconsistent labeling efficiency between experiments, even when following the same protocol. What could be the cause?
Answer: Inconsistency often points to subtle variations in reaction conditions that affect the sensitive balance between amidation and hydrolysis.
-
pH Drift: During large-scale reactions, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time.[2][3] This pH drop can slow down or halt the conjugation. Using a more concentrated buffer or monitoring and adjusting the pH during the reaction can mitigate this.[2][8]
-
Reagent Quality: The purity of your NHS ester and the solvent used to dissolve it are critical.
-
NHS Ester: Ensure the reagent has been stored properly in a desiccated environment to prevent premature hydrolysis.[7][10] Allow the container to warm to room temperature before opening to avoid moisture condensation.[10]
-
Solvent: If using DMF, ensure it is high-quality and free of dimethylamine, a degradation product that can react with the NHS ester.[2] Anhydrous DMSO is a common and reliable alternative.[9]
-
-
Temperature Fluctuations: Temperature affects the rates of both conjugation and hydrolysis. While reactions are often performed at room temperature for convenience, running them at 4°C can help slow the rate of hydrolysis, which can be beneficial for very sensitive proteins or when longer reaction times are needed.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH is a compromise between maximizing the reactivity of the target amine and minimizing the hydrolysis of the ester.[1] For most protein labeling applications, a pH range of 8.3 to 8.5 is considered optimal.[2] At this pH, a sufficient fraction of primary amines (like the side chain of lysine) are deprotonated and nucleophilic, while the rate of hydrolysis is manageable.[1] Reactions can be performed at a lower pH (e.g., 7.4), but the reaction rate will be significantly slower, though the ester will be more stable.[11]
Q2: How quickly do NHS esters hydrolyze?
The rate of hydrolysis is highly dependent on pH and temperature. As the pH increases, the half-life of the NHS ester decreases dramatically.
| Reagent Type | pH | Temperature | Half-life |
| NHS Ester | 7.0 | 0°C | 4 - 5 hours[4][12] |
| NHS Ester | 7.0 | Room Temp. | ~1-2 hours[][14] |
| NHS Ester | 8.0 | Room Temp. | ~1 hour[15][16] |
| NHS Ester | 8.5 | Room Temp. | ~180 minutes[17] |
| NHS Ester | 8.6 | 4°C | 10 minutes[4][12] |
| NHS Ester | 9.0 | Room Temp. | ~125 minutes[17] |
This table summarizes data for general NHS esters. Specific rates may vary based on the molecule to which the ester is attached.
Q3: What buffers should I use for NHS ester reactions?
The key requirement is to use a buffer that does not contain primary amines.[5]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices.[4] A 0.1 M sodium bicarbonate solution naturally has a pH around 8.3, making it a very common and convenient choice.[2][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) and glycine (B1666218), must be avoided as they will compete in the reaction.[4][5] These buffers are, however, useful for quenching the reaction once it is complete.[4][15]
Q4: My NHS ester is not soluble in my aqueous buffer. What should I do?
This is a common issue for standard NHS esters which can be hydrophobic.[5]
-
First, dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or amine-free dimethylformamide (DMF).[2][11]
-
Add this concentrated stock solution to your protein solution in the aqueous buffer. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturing the protein.[5]
Alternatively, you can use a Sulfo-NHS ester . These variants contain a charged sulfonate group that makes them water-soluble, eliminating the need for an organic co-solvent.[15][]
Q5: Can NHS esters react with other amino acid residues besides lysine (B10760008)?
While NHS esters are highly selective for primary amines (N-terminus and lysine side chains), side reactions with other nucleophilic residues like tyrosine, serine, and threonine have been reported, particularly at higher pH values.[19][20] However, these reactions are generally much slower and less efficient than the reaction with primary amines.[20] For most standard labeling protocols, the primary reaction products will be at lysine residues and the N-terminus.[11]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol is a starting point and should be optimized for your specific protein and label.
A. Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][8] Ensure any amine-containing stabilizers have been removed via dialysis or buffer exchange.[9]
-
NHS Ester Stock Solution: Immediately before starting the reaction, dissolve the NHS ester in anhydrous DMSO or amine-free DMF to a concentration typically around 10 mg/mL.[21] Vortex to ensure it is fully dissolved.[9]
B. Conjugation Reaction
-
Add a calculated molar excess of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.[1]
-
Mix the reaction components gently but thoroughly.[8]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][4] Protect from light if using a fluorescent dye.[22]
C. Quenching and Purification
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[5][15] Incubate for 15-30 minutes.[1]
-
Purify the conjugate to remove unreacted label and reaction byproducts. The most common method is size-exclusion chromatography (e.g., a desalting column).[2][11] Dialysis or precipitation can also be used.[1][3]
// Nodes PrepProtein [label="1. Prepare Protein\nin Amine-Free Buffer\n(pH 8.3-8.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepNHS [label="2. Prepare NHS Ester\nStock in anhy. DMSO/DMF\n(Use Immediately)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="3. Add NHS Ester\nto Protein Solution\n(5-20x Molar Excess)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate\n(1-4h RT or O/N 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="5. Quench (Optional)\n(Add Tris or Glycine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="6. Purify Conjugate\n(e.g., Desalting Column)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes PrepProtein [label="1. Prepare Protein\nin Amine-Free Buffer\n(pH 8.3-8.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepNHS [label="2. Prepare NHS Ester\nStock in anhy. DMSO/DMF\n(Use Immediately)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="3. Add NHS Ester\nto Protein Solution\n(5-20x Molar Excess)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="4. Incubate\n(1-4h RT or O/N 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="5. Quench (Optional)\n(Add Tris or Glycine)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="6. Purify Conjugate\n(e.g., Desalting Column)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [color="#202124"]; PrepProtein -> Mix; PrepNHS -> Mix; Mix -> Incubate; Incubate -> Quench; Quench -> Purify; } end_dot Caption: General workflow for protein labeling with NHS esters.
Protocol for Determining NHS Ester Hydrolysis Rate
This protocol allows you to quantify the stability of your specific NHS ester reagent under your experimental conditions.
A. Principle The hydrolysis of an NHS ester releases the N-hydroxysuccinimide leaving group, which has a characteristic absorbance in the 260-280 nm range.[4][10] By monitoring the increase in absorbance at ~260 nm over time, the rate of hydrolysis can be determined.[4][12]
B. Procedure
-
Prepare the buffer of interest (e.g., 0.1 M phosphate, pH 8.0) and equilibrate it to the desired temperature.
-
Prepare a concentrated stock of the NHS ester in an appropriate anhydrous solvent (e.g., DMSO).
-
Prepare a "fully hydrolyzed" reference sample. Add a small amount of your NHS ester stock to a buffer with a very high pH (e.g., pH 11-12) or a strong base and incubate until the absorbance at 260 nm is stable, indicating complete hydrolysis.[10] This will give you the maximum absorbance value (A_max).
-
To start the kinetic measurement, add the NHS ester stock solution to your temperature-equilibrated buffer in a cuvette to a final concentration of ~1-2 mg/mL.[10] The final solution should be free of your target biomolecule.
-
Immediately place the cuvette in a spectrophotometer and begin recording the absorbance at 260 nm at regular time intervals.
-
Continue monitoring until the absorbance value plateaus.
C. Data Analysis
-
Plot Absorbance (260 nm) vs. Time.
-
The half-life (t₁/₂) of the ester is the time it takes for the absorbance to reach 50% of the final, plateaued value (A_max).
-
This empirical data can help you choose optimal reaction times to maximize conjugation while minimizing hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. interchim.fr [interchim.fr]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NHS ester protocol for labeling proteins [abberior.rocks]
- 22. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins and peptides?
The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[1] This heterogeneity is the primary challenge during purification and includes:
-
Unreacted Protein/Peptide: The original, unmodified biomolecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins or peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1][]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein or peptide.[1][]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins and peptides are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[1][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers, particularly for peptides and small proteins.[]
Q3: How do I choose the best purification method for my PEGylated compound?
The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification. A combination of methods is often necessary to achieve high purity.[3]
Purification Strategy Workflow
Caption: A general workflow for the purification of PEGylated proteins and peptides.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG | Inappropriate column choice (pore size). | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1] |
| Sample volume too large. | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1] |
| Protein precipitation on the column. | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1] | |
| Distorted Peak Shapes | Unwanted interactions with the stationary phase. | For PEG analysis in organic solvents like THF, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry.[1] |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1] |
| Inappropriate salt gradient. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size.[1] |
| Protein Elutes in Flow-Through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[1] For anion exchangers, the pH should be at least 0.5 units above the protein's pI, and for cation exchangers, at least 0.5 units below.[4] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Solution |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of salt in the binding buffer are critical. Ammonium (B1175870) sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[1] |
| Weak hydrophobic interaction. | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[1] | |
| Low Recovery | Protein precipitation at high salt concentrations. | Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.[1] |
| Irreversible binding to the column. | If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.[1] | |
| Broad Peaks | Heterogeneity of the attached PEG. | The polydispersity of the PEG chain itself can lead to peak broadening. |
| Slow mass transfer. | Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.[1] |
Experimental Protocols
General PEGylation Reaction Protocol
This protocol describes a general method for the PEGylation of a protein via primary amines.
-
Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The pH of the buffer should be between 7.0 and 8.0 for targeting primary amines.[5]
-
PEG Reagent Preparation: Dissolve the activated PEG reagent (e.g., mPEG-NHS) in the reaction buffer immediately before use.
-
PEGylation Reaction: Add the PEG reagent solution to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized.[5] Common starting ratios range from 2:1 to 10:1.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specific duration (e.g., 1-4 hours). The reaction time is another key parameter to optimize.[5]
-
Quenching: Stop the reaction by adding a quenching reagent, such as a final concentration of 50 mM Tris or glycine, which will react with any remaining active PEG.
-
Purification: Proceed with the purification of the PEGylated protein using appropriate chromatographic techniques.
PEGylation Reaction and Purification Workflow
Caption: A schematic of the PEGylation reaction and subsequent purification process.
Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
This protocol provides a general framework for the initial bulk separation of a PEGylated protein from unreacted PEG and native protein.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein.
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Concentrate the quenched reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller unreacted protein and free PEG.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product for further purification or analysis.
Purification of a PEGylated Protein using Ion-Exchange Chromatography (IEX)
This protocol is for separating PEGylated species with different degrees of PEGylation.
-
Column and Buffer Selection: Choose an appropriate IEX column (anion or cation exchange) based on the pI of your protein. Prepare a low-ionic-strength binding buffer (Buffer A) and a high-ionic-strength elution buffer (Buffer B) at a pH that ensures the protein binds to the column.
-
Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity are stable.
-
Sample Loading: Load the SEC-purified and buffer-exchanged sample onto the column.
-
Washing: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (by mixing Buffer A and Buffer B). Species with a lower degree of PEGylation (and thus more charge) will typically bind more tightly and elute at a higher salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or HPLC to identify the desired PEGylated species.
Purification of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
This protocol separates PEGylated proteins based on differences in hydrophobicity.
-
Column Selection: Choose an HIC column with an appropriate level of hydrophobicity (e.g., butyl, phenyl, or ether ligands).
-
Buffer Preparation: Prepare a binding buffer (Buffer A) containing a high concentration of a lyotropic salt (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0) and an elution buffer (Buffer B) which is the same as Buffer A but without the salt.[1]
-
Column Equilibration: Equilibrate the column with Buffer A.
-
Sample Preparation and Loading: Add salt to the protein sample to match the concentration in Buffer A and load it onto the column.
-
Elution: Elute the bound proteins using a decreasing salt gradient (by mixing Buffer A and Buffer B). More hydrophobic species will elute at lower salt concentrations.
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified PEGylated protein.
References
Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions
Welcome to the technical support center for t-butyl (OtBu) ester protecting group management. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the cleavage of t-butyl esters.
Frequently Asked Questions (FAQs)
Q1: My t-butyl ester cleavage is incomplete. What are the common causes and solutions?
Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are the strength and concentration of the acid, reaction time, and temperature.[1]
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The deprotection of t-butyl esters is an acid-catalyzed reaction.[2][3] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Solution: For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (B109758) (DCM) is a good starting point.[1] For more resistant substrates, increasing the concentration of TFA to 95-100% can be effective.[1][4]
-
-
Inadequate Reaction Time or Temperature: Deprotection requires sufficient time to complete. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1][4]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1][5]
-
Solution: Use anhydrous solvents when preparing the cleavage cocktail to minimize the presence of excess water.[1]
-
Q2: I'm observing unexpected side products. What are they and how can I prevent them?
Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct during the cleavage reaction.[1][6]
Common Side Products & Prevention:
-
Tert-butylation: The electrophilic t-butyl cation can alkylate nucleophilic residues in your molecule, such as the thiol side-chain of cysteine or the indole (B1671886) ring of tryptophan.[1][6]
-
Prevention: Incorporate "scavengers" into your cleavage cocktail. Scavengers are nucleophiles that trap the t-butyl cation before it can react with your peptide or molecule.[6] A common and effective combination is triisopropylsilane (B1312306) (TIS) and water.[5][6]
-
-
Formation of tert-butyl trifluoroacetate (B77799): The t-butyl cation can also react with the trifluoroacetate anion.[4] While this is often not a direct issue for the product, it consumes the catalyst if the reaction is run with sub-stoichiometric amounts of acid.[7][8]
Q3: My starting material or product appears to be degrading under the cleavage conditions. What can I do?
The harsh acidic conditions required for t-butyl ester cleavage can sometimes damage sensitive molecules.[9] If you suspect degradation, switching to a milder deprotection method is recommended.
Milder Alternatives to Strong Acids:
-
Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid is an effective and environmentally benign reagent for cleaving t-butyl esters.[10][11][12] It offers good selectivity and is compatible with other acid-sensitive groups like benzyl (B1604629) esters and TBDMS ethers.[10][11]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively cleave t-butyl esters, sometimes in the presence of other acid-labile groups like Fmoc.[3][13][14]
-
Silica (B1680970) Gel: For certain substrates, refluxing with chromatography-grade silica gel in toluene (B28343) can effectively and selectively cleave t-butyl esters.[15]
-
Thermolysis: In some cases, t-butyl esters can be cleaved by heating, particularly in protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures.[3][16]
Q4: How can I selectively remove a Boc group without cleaving my tert-butyl ester?
While both the tert-butoxycarbonyl (Boc) group and t-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[6] This difference in reactivity can be exploited for selective deprotection.
-
Controlled Conditions: Using carefully controlled, milder acidic conditions can sometimes achieve selectivity. For instance, specific concentrations of nitric acid have been reported to remove N-Boc groups in the presence of t-butyl esters.[6][15]
-
Alternative Reagents: A CeCl₃·7H₂O-NaI system in acetonitrile (B52724) has been used for the selective deprotection of N-Boc protected amino acids bearing a t-butyl ester.[17][18]
Data Summary
Table 1: Common Reagents for t-Butyl Ester Cleavage
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 50-95%[1][4] | Dichloromethane (DCM)[4] | 20-25[1][4] | 2-5 hours[4] | Most common method; scavengers often required. |
| Hydrogen Chloride (HCl) | 4M solution | Dioxane, Acetic Acid[3] | 20-25 | Variable | A classic and effective method. |
| Phosphoric Acid (H₃PO₄) | 85 wt% aqueous[10] | None or co-solvent | 25-50 | 2-24 hours | Milder, environmentally benign alternative.[10][11] |
| Zinc Bromide (ZnBr₂) | 3-5 equivalents[14] | Dichloromethane (DCM)[3] | 20-25 | 1-24 hours | Lewis acid method, can offer chemoselectivity.[3][13] |
| Silica Gel | Slurry in solvent | Toluene[15] | Reflux (110°C) | Overnight[15] | Heterogeneous method, useful for sensitive substrates. |
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for t-butyl ester cleavage.
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Optimizing reaction time for complete deprotection of t-butyl esters
This guide provides troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed deprotection of t-butyl (tBu) esters, a critical step in chemical synthesis for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for t-butyl ester deprotection?
A1: The most common method for t-butyl ester cleavage is acidolysis using trifluoroacetic acid (TFA). A typical procedure involves stirring the t-butyl ester substrate in a solution of TFA and a chlorinated solvent, most commonly dichloromethane (B109758) (DCM), at room temperature.[1][2] The reaction is generally complete within a few hours.[1]
Q2: How does the deprotection reaction work?
A2: The reaction proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is first protonated by TFA. This is followed by the cleavage of the carbon-oxygen bond, which releases the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[1] This cation is then neutralized, typically forming isobutylene (B52900) gas or reacting with the trifluoroacetate (B77799) anion.[1][3]
Q3: Why is an excess of TFA typically used?
A3: Using an excess of TFA ensures the reaction goes to completion by keeping the equilibrium shifted towards the products.[1][3] While the reaction can be catalytic in principle, using a stoichiometric excess accounts for any potential side reactions or basic functionalities on the substrate and drives the cleavage efficiently.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.[1]
Troubleshooting Guide
Issue 1: The deprotection reaction is slow or incomplete.
This is a common issue indicated by the presence of starting material after the expected reaction time. Several factors could be the cause.
-
Possible Cause 1: Insufficient Acid. The concentration or volume of TFA may be too low to effectively catalyze the cleavage, especially if the substrate has other basic sites that neutralize the acid.
-
Possible Cause 2: Insufficient Reaction Time. Some sterically hindered or electronically deactivated substrates may require longer reaction times for complete deprotection.
-
Possible Cause 3: Low Temperature. While most deprotections proceed smoothly at room temperature, lower temperatures can significantly slow down the reaction rate.
-
Solution: Ensure the reaction is running at room temperature (20-25 °C). If the reaction is still slow, a slight increase in temperature may be considered, but this can also increase the risk of side reactions.
-
Issue 2: I'm observing unexpected peaks in my LC-MS, suggesting side product formation.
The primary cause of side products is the reactive t-butyl cation intermediate generated during the cleavage.[5] This carbocation can alkylate any nucleophilic functional groups on your desired molecule.[5]
-
Possible Cause: Alkylation of Sensitive Residues. In peptide and medicinal chemistry, certain amino acid residues are highly susceptible to alkylation by the t-butyl cation.[5]
-
Tryptophan (Trp): The nucleophilic indole (B1671886) ring is easily alkylated.[5]
-
Methionine (Met): The thioether side chain can be alkylated.[5]
-
Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenol (B47542) groups are also targets for alkylation.[5]
-
-
Solution: Use Scavengers. Scavengers are reagents added to the reaction mixture to trap the t-butyl cation before it can react with your product.[5][6] The choice of scavenger depends on the sensitive functionalities present.
Data Presentation
Table 1: Common Reaction Conditions for TFA-Mediated Deprotection
| Parameter | Condition | Solvent | Typical Time | Notes |
| Standard | 50% TFA | Dichloromethane (DCM) | 3 - 5 hours | A widely used general-purpose condition.[1][2][4] |
| Accelerated | 95% TFA | Neat (with 5% H₂O) | 1 - 2 hours | For less reactive substrates or faster conversion.[2][7] |
| Alternative | p-TsOH (2 eq) | Solvent-free (Microwave) | 3 - 4 minutes | A rapid, alternative method for aromatic esters.[8] |
| Lewis Acid | ZnBr₂ | Dichloromethane (DCM) | Varies | Milder alternative, useful for selective deprotection.[9][10] |
Table 2: Scavenger Cocktails for Preventing Side Reactions
| Scavenger Cocktail (v/v/v) | Target Residues | Purpose |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, Trp | Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[5][7] |
| TFA / TES / H₂O (95:2.5:2.5) | General purpose, Trp | Triethylsilane (TES) is another common silane (B1218182) scavenger.[5] |
| TFA / Thioanisole | Met, Trp | Protects sulfur-containing residues from oxidation and alkylation.[5] |
| TFA / EDT | Cys | Ethanedithiol (EDT) is used to protect free thiols.[5] |
| Reagent K | Multiple sensitive residues | A robust cocktail for complex peptides.[5] |
TIS = Triisopropylsilane, TES = Triethylsilane, EDT = Ethanedithiol. Reagent K = TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[5]
Experimental Protocols
Protocol 1: General Deprotection using TFA/DCM
-
Preparation: Dissolve the t-butyl ester substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 to 5 hours.[1][4]
-
Monitoring: Check for the consumption of starting material using TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[1]
-
Purification: The crude carboxylic acid can be purified by a suitable method, such as precipitation from a non-polar solvent (e.g., cold diethyl ether) or column chromatography.[1]
Protocol 2: Deprotection with Scavengers
-
Preparation: Dissolve the substrate in a minimal amount of DCM (if necessary).
-
Reagent Addition: Add the chosen scavenger or scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the substrate.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[7]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Precipitate the product by adding cold diethyl ether and collect the solid by filtration.
Mandatory Visualizations
The following diagrams illustrate key workflows for troubleshooting t-butyl ester deprotection.
Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.
Caption: Decision workflow for preventing t-butylation side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for EDC Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of urea (B33335) byproducts generated during 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of an EDC coupling reaction?
The primary byproduct of an EDC coupling reaction is a water-soluble urea derivative, N-ethyl-N'-(3-dimethylaminopropyl)urea.[1][2] This is a key advantage over other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which produces a urea byproduct that is largely insoluble in common organic solvents.[2]
Q2: Why is it important to remove the urea byproduct?
Removal of the urea byproduct is crucial for obtaining a pure final product. The presence of this impurity can interfere with downstream applications and analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, and can affect the biological activity and stability of the desired molecule.
Q3: What are the most common methods for removing the EDC-urea byproduct?
The most common methods for removing the water-soluble EDC-urea byproduct are:
-
Aqueous Extraction (Liquid-Liquid Extraction): This is the most frequently used method when the desired product is soluble in an organic solvent and insoluble in water.[3]
-
Precipitation: If the desired product is a solid and insoluble in a particular solvent in which the urea byproduct is soluble, precipitation can be an effective purification method.
-
Chromatography: Techniques like gel filtration (size exclusion) chromatography are particularly useful for separating the desired product from the smaller urea byproduct, especially when the product is water-soluble.[4]
-
Dialysis: For high molecular weight products such as proteins, peptides, or nanoparticles, dialysis is an effective method to remove small molecule impurities like the urea byproduct.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from EDC coupling reactions.
Issue 1: Emulsion formation during aqueous extraction.
-
Problem: When washing the organic layer with water or an aqueous solution, a stable emulsion forms, making separation of the organic and aqueous layers difficult. This is common when working with surfactant-like molecules.
-
Solution:
-
Brine Wash: After the initial water or dilute acid washes, perform a final wash with a saturated sodium chloride solution (brine).[3] The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Addition of a More Polar Solvent: If using a less polar organic solvent like diethyl ether or dichloromethane (B109758), adding a more polar solvent like ethyl acetate (B1210297) can sometimes help to disrupt the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion and allow for separation.
-
Issue 2: The desired product is also water-soluble.
-
Problem: Both the desired product and the EDC-urea byproduct are soluble in water, making separation by simple aqueous extraction impossible.
-
Solutions:
-
Gel Filtration Chromatography: This technique separates molecules based on their size. Since the desired product (e.g., a peptide or a small molecule conjugate) is typically larger than the urea byproduct, it will elute first from a size-exclusion column. Desalting columns are a common and effective tool for this purpose.[5]
-
Dialysis: For large molecules like proteins, antibodies, or nanoparticles, dialysis is a highly effective method. The small urea byproduct will pass through the pores of the dialysis membrane into the surrounding buffer, while the larger product is retained.[3]
-
Solid-Phase Extraction (SPE): Depending on the properties of the desired product, an appropriate SPE cartridge can be used to selectively retain the product while the urea byproduct is washed away, or vice-versa.
-
Issue 3: The urea byproduct precipitates with the desired product.
-
Problem: When trying to precipitate the desired product from the reaction mixture, the urea byproduct co-precipitates, leading to an impure solid.
-
Solution:
-
Solvent Selection: Experiment with different anti-solvents for precipitation. The goal is to find a solvent system where the desired product has very low solubility, while the urea byproduct remains in solution. For example, if the product is soluble in dichloromethane (DCM) or diethyl ether, the urea byproduct is often insoluble and can be filtered off.[3]
-
Trituration: After the initial precipitation, the solid can be washed or "triturated" with a solvent in which the urea byproduct is soluble but the desired product is not.
-
Experimental Protocols
Protocol 1: Aqueous Extraction for Water-Insoluble Products
This protocol is suitable for products that are soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quench the Reaction: Before workup, it is good practice to quench any remaining active esters. This can be done by adding a small amount of a primary amine-containing buffer like Tris or glycine, or by adding hydroxylamine.[5] Incubate for 15-30 minutes at room temperature.
-
Dilute the Reaction Mixture: Dilute the reaction mixture with the chosen organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl).[6] This wash helps to protonate any remaining EDC and the urea byproduct, increasing their solubility in the aqueous layer. Perform the wash 2-3 times, using a volume of aqueous solution roughly equal to the organic phase volume for each wash.
-
Water Wash: Wash the organic layer with water to remove any remaining acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to help remove residual water from the organic layer and break any emulsions.[6]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography).
Protocol 2: Purification of Water-Soluble Products using a Desalting Column (Gel Filtration)
This protocol is ideal for separating water-soluble products (e.g., peptides) from the smaller urea byproduct.
-
Quench the Reaction: As described in Protocol 1, quench the reaction to deactivate any remaining EDC.
-
Equilibrate the Column: Equilibrate a desalting column (e.g., a pre-packed PD-10 column) with a buffer suitable for your product (e.g., phosphate-buffered saline, PBS). Follow the manufacturer's instructions for equilibration.
-
Load the Sample: Apply the quenched reaction mixture to the top of the equilibrated column. The sample volume should be in accordance with the manufacturer's recommendation for the specific column being used.
-
Elute the Product: Elute the column with the equilibration buffer. The larger product molecules will pass through the column more quickly and elute first. The smaller urea byproduct molecules will enter the pores of the chromatography matrix and elute later.
-
Collect Fractions: Collect fractions as they elute from the column.
-
Analyze Fractions: Analyze the collected fractions to identify those containing the purified product. This can be done using techniques such as UV-Vis spectroscopy (if the product has a chromophore), TLC, or HPLC.
-
Pool and Concentrate: Pool the fractions containing the pure product and concentrate if necessary.
Data Presentation
Table 1: Qualitative Comparison of Urea Byproduct Removal Methods
| Method | Principle of Separation | Suitable For | Advantages | Disadvantages |
| Aqueous Extraction | Differential solubility | Water-insoluble products | Simple, fast, and inexpensive. | Can lead to emulsions; not suitable for water-soluble products. |
| Precipitation | Differential solubility | Products that are solids and have distinct solubility from the urea byproduct | Can be a simple and effective method for isolating solid products. | Risk of co-precipitation of the urea byproduct; may require optimization of the solvent system. |
| Gel Filtration Chromatography | Size exclusion | Water-soluble products of significantly different size than the urea byproduct | Effective for separating products from small molecule impurities; can be automated. | Requires specialized columns and equipment; potential for sample dilution. |
| Dialysis | Size-based diffusion across a semi-permeable membrane | High molecular weight products (e.g., proteins, nanoparticles) | Very effective for removing small molecule impurities; gentle on the product. | Can be a slow process (hours to days); requires large volumes of buffer. |
Visualizations
Caption: Workflow for EDC coupling reaction and subsequent purification.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Optimization of accelerated solvant extraction (ASE) of wide range of endocrine disrupting chemicals (EDC) in sediment | OIEau - Eaudoc [oieau.fr]
Technical Support Center: Improving the Solubility of Hydrophobic Molecules with PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using polyethylene (B3416737) glycol (PEG) to improve the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how does it increase the solubility of hydrophobic molecules?
A1: PEGylation is a chemical process where polyethylene glycol (PEG) chains are attached to a molecule, such as a peptide, protein, or small drug molecule.[1] PEG is a hydrophilic (water-loving) and biologically inert polymer.[2] When attached to a hydrophobic (water-fearing) molecule, the PEG chains create a hydrophilic shield around it, increasing its overall water solubility.[2][3] This enhanced solubility can make the molecule more effective for therapeutic use by improving its ability to dissolve in the body.[2]
Q2: What are the main benefits of PEGylating a hydrophobic drug?
A2: Beyond increasing solubility, PEGylation offers several other advantages:
-
Prolonged Half-Life: The increased size of the PEGylated molecule slows down its filtration by the kidneys, allowing it to circulate in the bloodstream for a longer time.[3]
-
Reduced Immunogenicity: The PEG chains can mask the molecule from the immune system, reducing the likelihood of an unwanted immune response.[1]
-
Improved Stability: PEGylation can protect the molecule from enzymatic degradation, enhancing its stability in the body.[4]
Q3: What are the common challenges associated with PEGylation?
A3: While beneficial, PEGylation presents some challenges:
-
Reduced Bioactivity: The PEG chains can sometimes block the active site of the molecule, reducing its biological activity.[5]
-
Heterogeneity of Products: PEGylation reactions can result in a mixture of molecules with different numbers of PEG chains attached, making purification difficult.[6]
-
Potential for Anti-PEG Antibodies: In some cases, the body can develop antibodies against PEG, which can lead to rapid clearance of the PEGylated molecule upon subsequent administrations.[5]
-
Manufacturing Complexity: The process adds extra steps to production, increasing costs and complexity.[5]
Q4: Which functional groups on my hydrophobic molecule can be targeted for PEGylation?
A4: PEGylation reagents are designed to react with specific functional groups. The most common targets are:
-
Amines (-NH2): Found in lysine (B10760008) residues and the N-terminus of proteins and peptides. Reagents like PEG-NHS esters are commonly used.[3]
-
Thiols (-SH): Found in cysteine residues. Reagents like PEG-maleimide are used for thiol-specific conjugation.[6]
-
Carboxyl Groups (-COOH): Found in aspartic and glutamic acid residues, and the C-terminus of proteins.
-
Hydroxyl Groups (-OH): Can also be targeted, though less common.
The choice of PEG reagent will depend on the available functional groups on your molecule and the desired linkage chemistry.[7]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the PEGylation of hydrophobic molecules.
Issue 1: Low PEGylation Efficiency or Incomplete Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | pH: Ensure the reaction buffer pH is optimal for the chosen chemistry. For example, PEG-NHS ester reactions with amines are most efficient at a pH of 7-9.[8] Temperature and Time: Incubate the reaction at the recommended temperature and for a sufficient duration. Reactions can be performed at room temperature for 30-60 minutes or on ice for 2 hours.[9] Molar Ratio: Optimize the molar ratio of the PEG reagent to your molecule. A 20-fold molar excess of the PEG reagent is a common starting point for protein labeling.[9] |
| Hydrolysis of PEG Reagent | PEG-NHS esters are moisture-sensitive and can hydrolyze, becoming non-reactive.[8] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8] Prepare the PEG reagent solution immediately before use and discard any unused portion.[8] |
| Presence of Competing Molecules | Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for the PEG reagent.[8] Use an amine-free buffer like phosphate-buffered saline (PBS).[8] |
| Poor Solubility of Reactants | If your hydrophobic molecule is not fully dissolved, the reaction will be inefficient. Consider using a co-solvent like DMSO or DMF to dissolve your molecule before adding it to the reaction buffer.[9] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing proteins.[9] |
Issue 2: Aggregation or Precipitation of the Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The buffer pH or ionic strength may not be suitable for the PEGylated product. Screen different buffer conditions to find one that maintains the solubility of your product. |
| High Protein Concentration | High concentrations of proteins during the PEGylation reaction can sometimes lead to aggregation.[6] Try reducing the protein concentration. |
| Instability of the PEGylated Molecule | The PEGylation process itself might alter the stability of your molecule. Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. |
| Harsh Purification Conditions | High pressure during chromatography or inappropriate buffer conditions can induce aggregation. Reduce the flow rate during size-exclusion chromatography (SEC) and ensure the mobile phase is optimized for your product's stability. |
Issue 3: Difficulty in Purifying the PEGylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Separation by SEC | The size difference between your PEGylated product and unreacted starting materials may be insufficient for good separation. Use a longer SEC column or a resin with a smaller particle size for higher resolution.[10] |
| Co-elution of Product and Unreacted PEG | If the unreacted PEG reagent is not fully removed, it may co-elute with your product. Ensure the reaction is quenched properly before purification. For PEG-NHS esters, you can add a primary amine like Tris or glycine to consume any remaining active reagent.[9] |
| Product Binding to the Column | Your PEGylated molecule might be non-specifically binding to the chromatography resin. For SEC, you can add modifiers like arginine to the mobile phase to reduce this.[10] For ion-exchange chromatography (IEX), you may need to adjust the salt concentration or pH of your elution buffer.[10] |
| Heterogeneous PEGylation | If your reaction produces a mixture of mono-, di-, and multi-PEGylated species, separation can be challenging. Ion-exchange chromatography can often separate species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges, altering its interaction with the resin.[] |
Quantitative Data on Solubility Enhancement
PEGylation can significantly increase the aqueous solubility of hydrophobic molecules. The table below summarizes the improvement in solubility for several compounds after PEGylation.
| Molecule | PEG Derivative | Solubility before PEGylation | Solubility after PEGylation | Fold Increase |
| Curcumin (B1669340) | Solidly dispersed complex with PEG 6000 | 0.432 µg/mL | 25.3 µg/mL | ~58x[12] |
| Paclitaxel | PEGylated liposomal formulation | - | 3.39 g/L (in hydration media with 3% Tween 80) | -[13] |
| Camptothecin | Encapsulation in water-soluble pillar[12]arene (a supramolecular approach with PEG-like properties) | - | - | 380x[14] |
| 10-Hydroxycamptothecin | Encapsulation in water-soluble pillar[12]arene | - | - | 40x[14] |
Experimental Protocols
Protocol 1: General Procedure for PEGylating a Protein with a PEG-NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive PEG reagent.
Materials:
-
Protein of interest
-
PEG-NHS Ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the amine-free buffer using dialysis or a desalting column.[15]
-
PEG-NHS Ester Stock Solution: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening.[15] Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[15]
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[15]
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently mixing.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[15]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[15]
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted PEG-NHS ester and other small molecules using a desalting column or by dialyzing the reaction mixture against an appropriate buffer.[15] For higher purity, further purification by size-exclusion or ion-exchange chromatography may be necessary.[10]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and HPLC (SEC or IEX) to assess purity. Mass spectrometry can be used to confirm the degree of PEGylation.[10]
Protocol 2: Purification of a PEGylated Molecule by Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for purifying a PEGylated product from unreacted starting materials.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Quenched PEGylation reaction mixture
-
SEC running buffer (e.g., PBS, pH 7.4)
-
0.22 µm syringe filter
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC running buffer at the flow rate recommended by the manufacturer.[10]
-
Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[10]
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated molecule will elute earlier, followed by the smaller unreacted molecule and then the unreacted PEG reagent.[10]
-
Analysis: Analyze the collected fractions using SDS-PAGE (for proteins) and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated product.[10]
-
Pooling: Pool the fractions containing the pure product.
Visualizations
Caption: General experimental workflow for the PEGylation of a hydrophobic molecule.
Caption: Troubleshooting logic for low PEGylation yield.
References
- 1. quora.com [quora.com]
- 2. Preparation of Soluble Complex of Curcumin for the Potential Antagonistic Effects on Human Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Improved solubility and corneal permeation of PEGylated curcumin complex used for the treatment of ophthalmic bacterial infections | PLOS One [journals.plos.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-specific Binding with PEG Surface Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in experiments involving polyethylene (B3416737) glycol (PEG) surface modification.
Troubleshooting Guides
This section addresses specific issues that may arise during the PEGylation process and subsequent assays.
Issue 1: High Background Signal or Non-specific Binding on a PEGylated Surface
Question: I've PEGylated my surface, but I'm still observing a high background signal in my assay (e.g., ELISA, SPR, fluorescence microscopy). What are the potential causes and how can I fix this?
Answer: High non-specific binding on a PEGylated surface can stem from several factors, ranging from incomplete surface coverage to issues with your experimental buffer. Here is a step-by-step troubleshooting guide:
Step 1: Verify the Quality and Density of the PEG Layer
-
Incomplete Coverage: An insufficient density of PEG chains on the surface will leave exposed patches where proteins and other molecules can non-specifically adsorb.[1] Protein adsorption is lowest on surfaces with the highest PEG chain density.[1]
-
Suboptimal PEG Chain Length: Shorter PEG chains may not provide enough steric hindrance to effectively repel proteins.[2] Conversely, very long chains (>10 kDa) might lead to entanglement and reduced flexibility.[2]
-
Solution:
-
Optimize the PEG concentration and reaction time during the grafting process to achieve a higher grafting density.[3]
-
Consider a two-step PEGylation process, where the surface is treated with PEG molecules in two consecutive rounds to improve passivation quality.[4]
-
Experiment with different PEG molecular weights to find the optimal length for your specific application.
-
Step 2: Assess Surface Cleanliness and Activation
-
Contaminated Surfaces: The initial cleaning and activation of the substrate are critical. Any residual organic contaminants or improper activation can lead to patchy and ineffective PEGylation.
-
Solution:
-
Employ a rigorous cleaning protocol. For glass surfaces, methods like piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or treatment with a solution of HCl and methanol (B129727) followed by sulfuric acid are effective at creating a hydrophilic surface with abundant hydroxyl groups for silanization.[5][6]
-
Ensure thorough rinsing with high-purity deionized water after each cleaning step.[5]
-
Step 3: Optimize Your Assay Buffer Conditions
-
Buffer Composition: The components of your assay buffer can significantly influence non-specific interactions.[7]
-
Solution:
-
Increase Salt Concentration: Adding NaCl (up to 500 mM) can help shield electrostatic interactions that cause non-specific binding.[7][8]
-
Add a Surfactant: A low concentration (0.005% to 0.1%) of a non-ionic surfactant, such as Tween-20, can disrupt hydrophobic interactions.[8][9]
-
Include a Blocking Agent: Adding a protein blocker like Bovine Serum Albumin (BSA) at 0.5 to 2 mg/ml can help block any remaining active sites on the surface.[8][9]
-
Adjust pH: Modifying the buffer pH to be near the isoelectric point of the analyte can minimize charge-based interactions with the surface.[7][9]
-
Step 4: Control for Protein Aggregates
-
Aggregated Analytes: Aggregates in your protein solution can lead to high background signals.
-
Solution:
-
Centrifuge your protein solutions at high speed (e.g., 100,000 x g for 30 minutes) to remove aggregates before performing your assay.[10]
-
Issue 2: Inconsistent Results Between Batches of PEGylated Surfaces
Question: I'm experiencing significant variability in performance between different batches of PEGylated surfaces. How can I improve the reproducibility of my surface modification?
Answer: Batch-to-batch inconsistency is often due to subtle variations in the multi-step PEGylation process. Strict control over experimental parameters is key to achieving reproducibility.
Step 1: Standardize the Surface Preparation Protocol
-
Cleaning and Activation: Ensure the cleaning and activation procedures are identical for every batch. This includes using fresh solutions, consistent incubation times, and the same rinsing procedure.
-
Environmental Conditions: The "grafting-to" process can be sensitive to humidity. Perform the silanization and PEGylation steps in a controlled environment, such as a glove box under a nitrogen atmosphere, to minimize exposure to atmospheric moisture.[6]
Step 2: Control the PEGylation Reaction
-
Reagent Quality: Use high-quality, fresh PEG reagents. Avoid repeated freeze-thaw cycles. Note that PEG polymerization can result in a mixture of different length oligomers, which could introduce variability.[11]
-
Reaction Time and Temperature: Precisely control the incubation time and temperature for the PEGylation reaction.
-
Solvent Purity: Use anhydrous solvents (e.g., dry toluene) for reactions involving silanes to prevent premature hydrolysis and self-polymerization in solution.[6]
Step 3: Implement Quality Control Checks
-
Characterize Each Batch: After modification, characterize each batch using techniques like contact angle measurements and X-ray Photoelectron Spectroscopy (XPS) to confirm successful and consistent PEGylation.[12]
Frequently Asked Questions (FAQs)
General Concepts
Question: How does PEG prevent non-specific binding? Answer: Poly(ethylene glycol) (PEG) is a hydrophilic polymer that, when grafted onto a surface, forms a flexible, water-rich layer.[2] This layer acts as a physical and energetic barrier that repels proteins and other biomolecules. The primary mechanism is steric repulsion, where the flexible PEG chains create an entropic penalty for proteins attempting to approach the surface.[13]
Question: What are the main strategies for attaching PEG to a surface? Answer: There are two primary methods for PEGylating a surface:
-
"Grafting-to": Pre-synthesized PEG chains with a reactive functional group are attached to a complementary functionalized surface.[13] This method allows for precise control over the PEG molecular weight.[13]
-
"Grafting-from": An initiator is immobilized on the surface, and PEG chains are then polymerized directly from the surface.[13] This approach can achieve higher grafting densities.[13]
Optimization and Parameters
Question: How do PEG chain length and density affect protein repulsion? Answer: Both chain length and density are critical parameters that must be optimized for effective resistance to non-specific binding.
-
Density: Generally, protein adsorption decreases as the grafting density of PEG increases.[3][13] A high density of PEG chains creates a more effective steric barrier.[13]
-
Chain Length: The optimal chain length depends on the specific application. While longer chains can offer more effective steric hindrance, they may also have less flexibility if the grafting density is too high.[14][15] Shorter chains might not provide sufficient repulsion.[2] For nanoparticles, a PEG molecular weight of 5000 g/mol has been shown to be effective for reducing protein adsorption.[2]
Question: Are there alternatives to linear PEG? Answer: Yes, the architecture of the PEG molecule can influence its effectiveness. For example, branched or "Y-shaped" PEG molecules have been shown to be highly effective at blocking non-specific interactions, sometimes outperforming linear PEG.[16]
Experimental Design
Question: What are some potential drawbacks or limitations of using PEG? Answer: While widely used, PEGylation has some limitations. In biological systems, there is evidence of pre-existing anti-PEG antibodies in some individuals, which can lead to accelerated clearance of PEGylated nanoparticles or drugs.[11][17] High levels of PEGylation can also sometimes hinder the function of a conjugated molecule by masking its active sites, an effect known as "steric hindrance".[17][18]
Question: How can I quantify the amount of non-specific binding on my surface? Answer: Several techniques can be used to quantify protein adsorption:
-
X-ray Photoelectron Spectroscopy (XPS): Measures the elemental composition of the surface, allowing for the quantification of nitrogen from adsorbed proteins.[1]
-
Ellipsometry: Measures the change in thickness of the surface layer upon protein adsorption.[3]
-
Total Internal Reflection Fluorescence (TIRF): Allows for real-time measurement of the adsorption of fluorescently-labeled proteins to a surface.[19][20]
-
Quartz Crystal Microbalance with Dissipation (QCM-D): Measures changes in frequency and dissipation to quantify the mass and viscoelastic properties of the adsorbed layer.
Data Summary Tables
Table 1: Effect of PEG Grafting Density on Protein Adsorption
| PEG Grafting Density | Relative Protein Adsorption | Reference |
| Low | High | [1] |
| Medium | Intermediate | [13] |
| High | Low / Minimal | [1][3][13] |
Table 2: Impact of PEG Chain Length on Nanoparticle-Protein Interaction
| Nanoparticle Type | PEG MW (kDa) | Hydrodynamic Diameter Increase (after serum incubation) | Conclusion | Reference |
| As-made Gold NP (no PEG) | N/A | 13.3 ± 0.6 nm | No protection from protein adsorption | [14] |
| Low Density PEG-GNP | 2 | 7.0 ± 0.7 nm | Partial protection | [14] |
| High Density PEG-GNP | 2 | 3.1 ± 0.5 nm | Good protection | [14] |
| Low Density PEG-GNP | 5 | 1.6 ± 0.6 nm | Very good protection | [14] |
| High Density PEG-GNP | 5 | 0.9 ± 0.4 nm | Excellent protection, longer chains more effective | [14] |
Experimental Protocols
Protocol 1: General Cleaning and Activation of Glass Surfaces for Silanization
This protocol describes the piranha solution method for generating a highly hydrophilic glass surface suitable for subsequent modification.
Materials:
-
Glass slides or coverslips
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity deionized water (18.2 MΩ·cm)
-
Glass staining jars
-
Nitrogen gas source
Procedure:
-
Place the glass slides into a clean glass staining jar.
-
Rinse the slides three times with deionized water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass container. Never add acid to peroxide. The solution will become very hot.
-
Carefully immerse the glass slides in the piranha solution for 30-60 minutes.
-
-
Remove the slides from the piranha solution and rinse them extensively with deionized water (at least 5-6 times) to remove all traces of acid.[6]
-
Dry the slides thoroughly with a stream of nitrogen gas.[6]
-
The activated, clean slides should be used immediately for the subsequent PEGylation step.
Protocol 2: "Grafting-To" PEGylation of Activated Glass Surfaces
This protocol provides a general method for grafting triethoxysilane-terminated PEG onto a hydroxylated glass surface.
Materials:
-
Clean, activated glass slides (from Protocol 1)
-
mPEG-silane (e.g., mPEG-urea-triethoxysilane)
-
Anhydrous Toluene (B28343)
-
Triethylamine (B128534) (TEA)
-
Reaction vessel
-
Nitrogen atmosphere (e.g., glove box)
Procedure:
-
Place the dry, activated glass slides into a reaction vessel under a nitrogen atmosphere to prevent exposure to moisture.[6]
-
Add anhydrous toluene to the vessel.
-
Dissolve the mPEG-silane in the toluene to a final concentration of approximately 0.25 mM (e.g., ~0.5 mg/mL for a 2000 Da PEG).[6]
-
Add triethylamine as a catalyst to a final concentration of approximately 2.5 µM.[6]
-
Allow the reaction to proceed for at least 2 hours at room temperature. For a higher quality passivation layer, the incubation can be extended overnight.[4]
-
After incubation, remove the slides and rinse them thoroughly with toluene, followed by ethanol, and finally deionized water to remove any unbound PEG.
-
Dry the PEGylated slides with a stream of nitrogen gas.
-
Store the modified slides in a clean, dry environment until use. For optimal performance, a second round of PEGylation can be performed right before use.[4]
Visualizations
Caption: Experimental workflow for PEG surface modification.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of chain density on inhibition of protein adsorption by poly(ethylene glycol) based coatings (Journal Article) | OSTI.GOV [osti.gov]
- 4. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Reducing Non-Specific Binding [reichertspr.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 16. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerald.com [emerald.com]
Validation & Comparative
A Tale of Two Tethers: Acid-PEG12-t-butyl ester vs. Acid-PEG4-t-butyl ester in PROTAC Design
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein binder, an E3 ligase ligand, and a crucial linker connecting the two. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a detailed comparison of two commonly employed PEG linkers, Acid-PEG12-t-butyl ester and Acid-PEG4-t-butyl ester, offering insights into how linker length influences PROTAC performance, supported by experimental data and detailed protocols.
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and cellular permeability.[3] An optimal linker length is essential to facilitate the productive assembly of the target protein-PROTAC-E3 ligase ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[4] A linker that is too short may cause steric hindrance, while an overly long linker can lead to reduced effective concentration and inefficient ubiquitination.[5]
Performance Comparison: The Impact of PEG Linker Length
While direct head-to-head studies comparing PROTACs with this compound and Acid-PEG4-t-butyl ester linkers within the same molecular framework are not extensively published, a wealth of data from systematic studies on the effect of PEG linker length allows for a robust comparative analysis. The following sections and tables synthesize data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, a well-established model system for studying PROTAC behavior.
Degradation Efficiency (DC50 and Dmax)
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency.
Studies on BRD4-targeting PROTACs, utilizing the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, have shown that there is an optimal PEG linker length for achieving maximal degradation.
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This data is a synthesized comparison from multiple sources focusing on JQ1-based BRD4 degraders with VHL ligands.
From this data, it is evident that a PEG4 linker provides a significant improvement in degradation potency compared to a PEG3 linker. While a PEG5 linker shows slightly better performance, increasing the length to PEG6 leads to a decrease in potency. This suggests that while a certain degree of flexibility and reach is beneficial, excessively long linkers may not be optimal for the formation of a stable and productive ternary complex for BRD4 degradation. Based on this trend, it is plausible to predict that a PEG12 linker, being considerably longer, might result in a less potent PROTAC for this specific target and E3 ligase combination, potentially due to an increased entropic penalty or the inability to induce the optimal protein-protein interactions within the ternary complex.
Cellular Permeability
A significant challenge in PROTAC development is achieving sufficient cell permeability to enable the molecule to reach its intracellular target. The physicochemical properties of the linker, including its length and hydrophilicity, play a crucial role in this aspect.
Table 2: Cellular Permeability of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 1.5 |
| PEG4 | 2.1 |
| PEG5 | 2.5 |
| PEG6 | 2.3 |
Papp values are from Caco-2 permeability assays and represent a synthesized comparison.
The data indicates that increasing the PEG linker length from 3 to 5 units generally improves cell permeability. The hydrophilic nature of the PEG linker can enhance the solubility of the often lipophilic PROTAC molecule.[2] However, this trend does not continue indefinitely, as a slight decrease in permeability is observed with the PEG6 linker. This suggests a complex relationship where the increased hydrophilicity of longer PEG chains may eventually hinder passive diffusion across the cell membrane. Therefore, a PROTAC with a PEG12 linker would be expected to have lower passive permeability compared to one with a PEG4 linker due to its significantly increased polarity and molecular size.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
PROTAC Synthesis using Acid-PEG-t-butyl ester Linkers
Objective: To synthesize a PROTAC by coupling a target protein binder (e.g., an amine-functionalized JQ1 derivative) with an E3 ligase ligand-linker conjugate (e.g., Pomalidomide-PEG-acid).
Materials:
-
Amine-functionalized target protein binder (e.g., JQ1-amine)
-
Acid-PEG4-t-butyl ester or this compound
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for t-butyl deprotection
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Synthesis of Pomalidomide-PEG-COOH:
-
Couple Pomalidomide to the Acid-PEG-t-butyl ester (either PEG4 or PEG12) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Pomalidomide-PEG-t-butyl ester intermediate by flash chromatography or preparative HPLC.
-
Deprotect the t-butyl ester using TFA in DCM to yield the Pomalidomide-PEG-COOH conjugate.
-
Purify the final acid by preparative HPLC.
-
-
Final PROTAC Synthesis:
-
Couple the Pomalidomide-PEG-COOH with the amine-functionalized target protein binder (e.g., JQ1-amine) using standard amide coupling conditions.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Western Blot for DC50 and Dmax Determination
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[6]
Caco-2 Permeability Assay
Objective: To assess the cell permeability of a PROTAC.[7]
Procedure:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to form a confluent monolayer.
-
Transport Study: Add the PROTAC compound to either the apical or basolateral side of the monolayer.
-
Sample Collection: Collect samples from the opposite side at various time points.
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS to determine the apparent permeability coefficient (Papp).[7]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linear vs. Branched PEG Linkers for Enhanced Antibody-Drug Conjugate Performance
For researchers, scientists, and drug development professionals, the architecture of the linker in an antibody-drug conjugate (ADC) is a critical design feature that profoundly influences its therapeutic index. This guide provides an objective, data-driven comparison of linear and branched polyethylene (B3416737) glycol (PEG) linkers, two prominent classes of hydrophilic linkers used to bridge cytotoxic payloads to monoclonal antibodies.
The choice between a linear or a branched PEG linker can significantly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and safety profile. While linear PEGs have been a mainstay in ADC development, branched architectures are emerging as a potent alternative, offering distinct advantages in optimizing the performance of next-generation ADCs.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units. | Multiple PEG arms extending from a central core.[] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can reduce renal clearance.[2] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation. | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[2] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can attach multiple drug molecules, improving the drug-to-antibody ratio (DAR) without inducing aggregation.[2] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream.[2] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation. | Increased steric hindrance may influence binding affinity and enzymatic cleavage. |
Structural Representation of Linear and Branched PEG Linkers
References
A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule assembly, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the temporary masking of carboxylic acid functionalities, both t-butyl esters and 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives serve as prominent strategies. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | t-Butyl Ester | Fmoc (as a protecting group for amines, with carboxylic acid protection being a related application) |
| Lability | Acid-labile | Base-labile |
| Common Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine (B6355638) in DMF |
| Primary Application | Side-chain protection of acidic amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), general organic synthesis. | Nα-amino group protection in SPPS. Its use for direct carboxylic acid protection is less common but possible through derivatization. |
| Orthogonality | Orthogonal to base-labile protecting groups like Fmoc.[1] | Orthogonal to acid-labile protecting groups like t-butyl and Boc.[2] |
| Byproducts of Deprotection | Isobutylene (B52900) and CO2 (with Boc group) or t-butyl cation.[1] | Dibenzofulvene-piperidine adduct.[3] |
t-Butyl Ester: A Robust and Widely Used Protecting Group
The t-butyl ester is a popular choice for protecting carboxylic acids due to its stability across a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[4] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Protection and Deprotection Chemistry
Protection of a carboxylic acid as a t-butyl ester is often accomplished by acid-catalyzed addition to isobutene or by reaction with a t-butylating agent.
Deprotection proceeds via an acid-catalyzed elimination mechanism, generating the free carboxylic acid and isobutylene gas.[1]
Performance Data
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| Protection | L-pyroglutamic acid | t-butyl acetate, perchloric acid | 70 | [5] |
| Protection | Various carboxylic acids | Isobutene, acidic catalyst | High yields | [6] |
| Deprotection | Di-tert-butyl 3,3'-iminodipropionate | TFA in CH2Cl2 | High yields | [7] |
| Deprotection | Boc-protected amino acid t-butyl esters | 3M HCl | 85 | [5] |
Experimental Protocol: Protection of a Carboxylic Acid using Isobutene
Materials:
-
Carboxylic acid
-
Concentrated sulfuric acid
-
Isobutene gas
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the carboxylic acid in dichloromethane in a pressure-resistant vessel.
-
Cool the solution in a dry ice/acetone bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Condense a measured amount of isobutene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.
-
Cool the vessel again before carefully opening it.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude t-butyl ester, which can be further purified by chromatography if necessary.
Experimental Protocol: Deprotection of a t-Butyl Ester using TFA
Materials:
-
t-Butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether to obtain the deprotected carboxylic acid.
Fmoc Group: A Cornerstone of Solid-Phase Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is predominantly used for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[8] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[3] While not a direct protecting group for carboxylic acids in the same vein as t-butyl esters, its chemistry is intrinsically linked to carboxylic acid activation and peptide bond formation.
Protection and Deprotection Chemistry in the Context of SPPS
In SPPS, an Fmoc-protected amino acid (with its carboxylic acid activated) is coupled to a free amine on the growing peptide chain. The subsequent removal of the Fmoc group exposes a new amine for the next coupling cycle.
Performance Data
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| Protection | Amines | Fmoc-Cl | 80-90 | [9] |
| Deprotection | Fmoc-Lys(Boc)-OH | 25% Dipropylamine in DMF | High | [10] |
| Deprotection | Fmoc-15N-Glycine-resin | 20% Piperidine in DMF | >99% removal in 3 min (solution phase) | [7] |
| Deprotection | Fmoc-protected amines | 2% piperidine and 2% DBU in DMF | Complete removal | [11] |
Experimental Protocol: Fmoc Protection of an Amino Acid
Materials:
-
Amino acid
-
Dioxane
-
10% aqueous sodium carbonate solution
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide)
-
1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in the 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 4-12 hours.
-
After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the Fmoc-protected amino acid.
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Orthogonal Protection Strategy: The Power of t-Butyl and Fmoc in Synergy
The true power of t-butyl esters and Fmoc groups is realized in their orthogonal application, particularly in Fmoc-based SPPS.[1][2] In this strategy, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while the side chains of acidic amino acids (aspartic acid and glutamic acid) are protected as acid-labile t-butyl esters.[12] This allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protecting groups. The t-butyl esters are then removed in the final cleavage step from the resin using a strong acid cocktail, typically containing TFA.
Potential Side Reactions and Considerations
t-Butyl Ester:
-
t-Butylation: During acid-mediated deprotection, the liberated t-butyl cation can alkylate nucleophilic residues such as tryptophan and methionine. This can be mitigated by the use of scavengers like water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT).
-
Incomplete Deprotection: Steric hindrance can sometimes lead to incomplete removal of the t-butyl group, requiring longer reaction times or stronger acidic conditions.
Fmoc Group:
-
Aspartimide Formation: A common side reaction, especially in sequences containing aspartic acid followed by a small amino acid like glycine, is the formation of a cyclic aspartimide intermediate upon treatment with piperidine. This can lead to racemization and the formation of β-peptide linkages.[13]
-
Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts with the deprotected amine, leading to chain termination. This is minimized by using an excess of a secondary amine like piperidine which acts as a scavenger.[3]
Conclusion
Both t-butyl esters and Fmoc groups are indispensable tools in modern organic synthesis. The t-butyl ester offers a robust and reliable method for the protection of carboxylic acids, with its acid-lability providing orthogonality to many other protecting groups. The Fmoc group, with its mild base-lability, is the cornerstone of modern solid-phase peptide synthesis.
The choice between these protecting groups, or more commonly, their synergistic use in an orthogonal strategy, depends on the specific requirements of the synthetic route. A thorough understanding of their respective chemistries, stabilities, and potential side reactions, as outlined in this guide, will enable researchers to design and execute more efficient and successful syntheses.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. biosynth.com [biosynth.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Protein Conjugation: Acid-PEG-Linker vs. Maleimide-PEG-Linker
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled antibodies. The linker's chemistry dictates the site of attachment, the stability of the final product, and its ultimate biological performance. This guide provides an objective, data-driven comparison between two of the most widely used classes of PEG linkers: Acid-activated linkers (specifically N-hydroxysuccinimide esters) and Maleimide-activated linkers.
Fundamental Chemistry and Reaction Specificity
The primary difference between these linker types lies in the functional groups they target on a protein.
-
Acid-PEG-Linkers (NHS Esters): N-hydroxysuccinimide (NHS) ester-activated PEGs are among the most common amine-reactive linkers.[1][2][3] They react with primary amines (-NH₂), such as the epsilon-amino group of lysine (B10760008) residues and the alpha-amino group at the N-terminus of a polypeptide chain.[4][5] Due to the high abundance of lysine on the surface of most proteins, NHS-ester chemistry is a robust method for achieving a high degree of labeling.[1][5] The reaction, an acylation, results in the formation of a highly stable amide bond.[4][5][6]
-
Maleimide-PEG-Linkers: Maleimide-activated PEGs are highly specific for sulfhydryl groups (thiols, -SH), which are found in the side chains of cysteine residues.[1][6][7] This reaction, a Michael addition, proceeds rapidly at near-neutral pH to form a stable thioether bond.[7][8][9] Because cysteine is a less abundant amino acid than lysine, maleimide (B117702) chemistry offers a powerful strategy for site-specific conjugation, which is often crucial for preserving protein function.[5][6]
Comparative Performance Data
The choice between NHS-ester and maleimide chemistry involves a trade-off between specificity, reaction conditions, and the stability of the resulting conjugate. The following tables summarize key quantitative and qualitative performance metrics.
Table 1: Reaction Condition and Efficiency Comparison
| Feature | Acid-PEG-Linker (NHS Ester) | Maleimide-PEG-Linker |
| Target Residue(s) | Primary Amines (Lysine, N-terminus)[1][4][6] | Thiols (Cysteine)[1][6][8] |
| Optimal Reaction pH | 7.2 - 9.0[2][10] | 6.5 - 7.5[1][10] |
| Reaction Speed | Relatively fast (30-120 minutes at RT)[4][11] | Very fast (minutes to a few hours at RT)[8][11] |
| Specificity | Lower (targets abundant lysines)[5] | Higher (targets less abundant cysteines)[5][6] |
| Resulting Conjugate | Heterogeneous mixture, variable sites[11] | Homogeneous, site-specific product[6] |
| Key Side Reactions | Hydrolysis of NHS ester (competes with amine reaction, rate increases with pH)[2][10] | Hydrolysis of maleimide group; reaction with amines at pH > 7.5[10][12] |
Table 2: Conjugate Stability and Characteristics
| Feature | Acid-PEG-Linker (NHS Ester) | Maleimide-PEG-Linker |
| Bond Formed | Amide[4] | Thioether[8] |
| Bond Stability | Highly stable and irreversible under physiological conditions[5][11][13] | Generally stable, but can be reversible[11] |
| Primary Instability | None; the amide bond is exceptionally stable.[14] | Susceptible to retro-Michael addition (thiol exchange) in thiol-rich environments (e.g., in vivo with glutathione).[7][11][12] |
| Stability Enhancement | Not typically required. | Post-conjugation hydrolysis of the thiosuccinimide ring at pH 8.5-9.0 can prevent reversal.[12][15] Conjugation to an N-terminal cysteine can lead to a stable thiazine (B8601807) ring rearrangement.[9][12][16] |
Visualization of Conjugation Workflows
The following diagrams illustrate the chemical reactions and general experimental workflows for both conjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. purepeg.com [purepeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bachem.com [bachem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of PEG Linker Length on PROTAC Efficacy and Stability
For Researchers, Scientists, and Drug Development Professionals
The design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker, a seemingly simple component, plays a pivotal role in determining the molecule's success. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comprehensive comparison of how varying PEG linker lengths influence the efficacy and stability of PROTACs, supported by experimental data, detailed protocols, and visual diagrams to aid in rational PROTAC design.
The linker in a PROTAC is not a mere spacer but an active contributor to the molecule's overall performance. Its length is a critical parameter that directly impacts the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker length is essential for inducing the necessary proximity and orientation between the target protein and the E3 ligase to ensure efficient ubiquitination and subsequent degradation.[3]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a less stable or non-productive complex, leading to inefficient ubiquitination.[4][5] Therefore, the systematic optimization of PEG linker length is a crucial step in the development of potent and selective protein degraders.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1]
| Target Protein | E3 Ligase | PROTAC (Linker) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Cereblon (CRBN) | Thalidomide-O-PEG2-JQ1 | >5000 | <20 | [6] |
| Thalidomide-O-PEG3-JQ1 | ~100 | ~80 | [6] | ||
| Thalidomide-O-PEG5-JQ1 | <10 | >90 | [6] | ||
| Thalidomide-O-PEG6-JQ1 | ~50 | ~85 | [6] | ||
| Estrogen Receptor α (ERα) | von Hippel-Lindau (VHL) | ERα ligand-12 atom linker-VHL ligand | 100-200 | ~75 | [7] |
| ERα ligand-16 atom linker-VHL ligand | <100 | >90 | [7] | ||
| ERα ligand-19 atom linker-VHL ligand | >200 | ~60 | [7] | ||
| TANK-binding kinase 1 (TBK1) | von Hippel-Lindau (VHL) | TBK1 ligand-7 atom linker-VHL ligand | No degradation | N/A | [8] |
| TBK1 ligand-12 atom linker-VHL ligand | Submicromolar | >90 | [8] | ||
| TBK1 ligand-21 atom linker-VHL ligand | 3 | 96 | [8] | ||
| TBK1 ligand-29 atom linker-VHL ligand | 292 | 76 | [8] |
Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy and stability.
1. Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with PROTACs.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with different PEG linker lengths) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[1]
-
2. In Vitro Stability Assays
These experiments evaluate the stability of PROTACs under various physiological conditions.
-
Microsomal Stability Assay:
-
Incubate the PROTAC compound with liver microsomes (from human, rat, or mouse) and NADPH in a phosphate (B84403) buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining amount of the PROTAC at each time point by LC-MS/MS to determine its metabolic stability.
-
-
Plasma Stability Assay:
-
Incubate the PROTAC compound in plasma (from human, rat, or mouse) at 37°C.
-
Take aliquots at various time points.
-
Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to assess the stability of the PROTAC.[]
-
3. In Vivo Pharmacokinetic (PK) Studies
These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of PROTACs in animal models.
-
Animal Dosing:
-
Administer the PROTAC to rodents (e.g., mice or rats) via a specific route (e.g., intravenous or oral).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the PROTAC in the plasma samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life, clearance, and bioavailability.[][10]
-
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.
Caption: Impact of PEG linker length on PROTAC efficacy.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
A Comparative Analysis of Protecting Groups for PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for polyethylene (B3416737) glycol (PEG) linkers is a critical step in the synthesis of bioconjugates and drug delivery systems. The choice of protecting group dictates the conditions for deprotection, influencing the overall efficiency, yield, and stability of the final product. This guide provides a comparative analysis of commonly used protecting groups for PEG linkers, supported by experimental data and detailed protocols to aid in the rational design of PEGylation strategies.
This guide focuses on three major classes of protecting groups based on their cleavage mechanism: acid-labile, base-labile, and enzymatically cleavable groups. Each class offers distinct advantages and is suited for different applications and molecular contexts.
Acid-Labile Protecting Groups
Acid-labile protecting groups are widely used due to their compatibility with a broad range of functionalities and their straightforward removal under acidic conditions. The most common examples include tert-butyloxycarbonyl (Boc) and dimethoxytrityl (DMTr).
Comparative Data of Acid-Labile Protecting Groups
| Protecting Group | Structure on PEG Linker | Typical Deprotection Reagent | Concentration | Temperature (°C) | Time | Typical Yield | Stability / Common Side Reactions |
| Boc | PEG-NH-Boc | Trifluoroacetic acid (TFA) | 20-50% in DCM | 0 - Room Temp | 30 min - 2 h | >95% | Stable to bases and nucleophiles. Side reactions can include tert-butylation of sensitive residues.[1][2] |
| 4M HCl in Dioxane | 4M | Room Temp | 1 - 4 h | High | Can be used as an alternative to TFA. | ||
| DMTr | PEG-O-DMTr | Trifluoroacetic acid (TFA) | 1-3% in DCM | Room Temp | < 5 min | >95% | Highly acid-labile. Deprotection is reversible, which can be problematic for large PEG chains.[3][4][5] |
| Acetic Acid | 80% | 40 | 1 h | Quantitative | Milder deprotection condition.[6] | ||
| Mmt | PEG-O-Mmt | Dilute TFA in DCM/TIS | 1% TFA | Room Temp | Minutes | High | More acid-labile than DMTr, allowing for orthogonal deprotection strategies. |
Deprotection Mechanism of Acid-Labile Protecting Groups
The cleavage of acid-labile protecting groups typically proceeds through a carbocation intermediate upon protonation by an acid.
Base-Labile Protecting Groups
Base-labile protecting groups offer an orthogonal strategy to acid-labile groups and are particularly advantageous in specific synthetic routes, such as one-pot PEG synthesis. The most prominent member of this class is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. More recently, other base-labile groups like the phenethyl group have been explored for PEG synthesis.[3][4][5][7][8]
Comparative Data of Base-Labile Protecting Groups
| Protecting Group | Structure on PEG Linker | Typical Deprotection Reagent | Concentration | Temperature (°C) | Time | Typical Yield | Stability / Common Side Reactions |
| Fmoc | PEG-NH-Fmoc | Piperidine (B6355638) in DMF | 20% | Room Temp | 5 - 20 min | >95% | Stable to acids. The dibenzofulvene byproduct can form adducts with the deprotected amine.[9] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine | Room Temp | < 10 min | High | Can offer faster deprotection. | ||
| Phenethyl | PEG-O-CH2CH2Ph | KHMDS in THF | Excess | 0 - 60 | Minutes to hours | 25-86% | Stable under Williamson ether formation conditions, enabling one-pot synthesis.[3][4][5][8][10] |
Deprotection Mechanism of Base-Labile Protecting Groups
The deprotection of base-labile groups like Fmoc proceeds via a β-elimination mechanism.
Enzymatically Cleavable Protecting Groups/Linkers
Enzymatically cleavable linkers are of significant interest for drug delivery applications, as they can be designed to be cleaved by specific enzymes that are overexpressed in target tissues, such as tumors. These "protecting groups" are typically short peptide sequences incorporated into the PEG linker.
Comparative Data of Enzymatically Cleavable Peptide Linkers
The cleavage kinetics of these linkers are highly dependent on the specific peptide sequence, the enzyme, and the surrounding molecular environment. Direct quantitative comparison is challenging due to the variety of experimental setups. However, general trends and specific examples can be informative.
| Peptide Sequence | Target Enzyme(s) | Relative Cleavage Rate | Stability in Plasma | Common Applications |
| Val-Cit | Cathepsin B | High | Moderate | Antibody-Drug Conjugates (ADCs)[2][11][][13] |
| Val-Ala | Cathepsin B | Moderate | Moderate | ADCs[] |
| Phe-Lys | Cathepsin B | High | Good | ADCs |
| GFLG | Cathepsin B | Moderate | High | Polymer-drug conjugates |
| GPLG | Cathepsin B | High | High | Tumor-targeting drug conjugates[13] |
| Asn-Asn | Legumain | High | High | ADCs[13] |
| EGCit | Cathepsin B | High | High | ADCs with improved safety profiles[2][11] |
Experimental Workflow for Evaluating Enzymatic Cleavage
Experimental Protocols
Protocol for Boc Deprotection of a PEG-Amine
Materials:
-
Boc-NH-PEG derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected PEG-amine.
Protocol for Fmoc Deprotection of a PEG-Amine
Materials:
-
Fmoc-NH-PEG derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Reaction vessel (e.g., solid-phase synthesis vessel or round-bottom flask)
Procedure:
-
Swell the Fmoc-protected PEG resin (if applicable) in DMF. For solution-phase deprotection, dissolve the Fmoc-NH-PEG in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the reaction vessel.[9]
-
Agitate the mixture at room temperature for 5-20 minutes. The deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[9]
-
For solid-phase synthesis, filter the resin and repeat the piperidine treatment for a shorter duration (e.g., 5 minutes) to ensure complete deprotection.
-
Wash the resin or the reaction mixture thoroughly with DMF to remove the piperidine and the dibenzofulvene adduct. The deprotected PEG-amine is then ready for the next step.
Protocol for DMTr Deprotection of a PEG-Hydroxyl
Materials:
-
DMTr-O-PEG derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 80% Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using TFA:
-
Dissolve the DMTr-protected PEG in anhydrous DCM.
-
Add a 1-3% solution of TFA in DCM. The solution will typically turn a bright orange color, indicative of the DMTr cation.
-
Stir for approximately 5 minutes at room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected PEG-hydroxyl.
Procedure using Acetic Acid: [6]
-
Dissolve the DMTr-on PEG derivative in water.
-
Adjust the pH to 5.0 with 10% acetic acid.
-
Heat the solution at 40 °C for 1 hour.
-
Neutralize with triethylamine (B128534) to pH 7.6.
-
The DMTr-OH byproduct can be removed by ethanol (B145695) precipitation or extraction with ethyl acetate.
Protocol for Enzymatic Cleavage Assay of a Peptide-PEG Linker
Materials:
-
Peptide-PEG conjugate
-
Target enzyme (e.g., Cathepsin B)
-
Assay buffer (specific to the enzyme)
-
Quenching solution (e.g., strong acid or organic solvent)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the Peptide-PEG conjugate in the assay buffer.
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Initiate the reaction by adding the enzyme to the substrate solution at a defined temperature (e.g., 37 °C).
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding the quenching solution.
-
Analyze the quenched samples by HPLC or LC-MS to separate and quantify the intact conjugate and the cleaved products.
-
Determine the initial reaction rates at different substrate concentrations to calculate the kinetic parameters (Km and kcat).[14]
Orthogonal Deprotection Strategies
The differential stability of protecting groups to various reagents allows for orthogonal deprotection strategies, which are essential for the synthesis of complex, multifunctional PEG linkers. A common and powerful orthogonal pair is the acid-labile Boc group and the base-labile Fmoc group.[]
This orthogonality allows for the selective deprotection of one terminus of the PEG linker, enabling subsequent modification, while the other terminus remains protected. This is a cornerstone of modern bioconjugation chemistry, facilitating the controlled and sequential assembly of complex biomolecular constructs.
References
- 1. chempep.com [chempep.com]
- 2. An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "BASE-LABILE PROTECTING GROUPS FOR STEPWISE PEG SYNTHESIS" by Logan D. Mikesell [digitalcommons.mtu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. interchim.fr [interchim.fr]
- 10. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Stepwise PEG synthesis featuring deprotection and coupling in one pot [beilstein-journals.org]
A Head-to-Head Comparison: Click Chemistry vs. EDC/NHS for Bioconjugation with PEG Linkers
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. Two of the most prominent methods for covalently linking molecules, particularly with the use of polyethylene (B3416737) glycol (PEG) linkers, are click chemistry and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) with N-hydroxysuccinimide (EDC/NHS) chemistry. This guide provides an objective, data-driven comparison of these two powerful techniques to aid in selecting the optimal strategy for your specific bioconjugation needs.
Executive Summary
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers high specificity, efficiency, and bioorthogonality, resulting in stable, well-defined conjugates.[1] In contrast, EDC/NHS chemistry, a widely used "zero-length" crosslinking method, facilitates the formation of stable amide bonds between carboxyl and primary amine groups but can be less specific, potentially leading to heterogeneous products.[2] The choice between these methods often involves a trade-off between reaction simplicity, control over the conjugation site, and the desired stability of the final product.[3]
Mechanism of Action
Click Chemistry: A Bioorthogonal Approach
Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[] The most common forms used in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) source.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) to react with an azide, which is advantageous for applications where copper toxicity is a concern.[1][3][5]
The bioorthogonal nature of the azide and alkyne functional groups ensures that the reaction is highly specific, targeting only the desired molecules.[6]
EDC/NHS Chemistry: Amide Bond Formation
EDC/NHS chemistry is a robust and widely adopted method for creating a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[2] The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][7]
-
Formation of a Semi-Stable NHS Ester: To improve efficiency and reduce hydrolysis of the intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond.[2][7]
Comparative Analysis: Performance Metrics
The selection of a conjugation strategy should be based on a careful consideration of key performance indicators. The following table summarizes the differences between click chemistry and EDC/NHS coupling.
| Feature | Click Chemistry (CuAAC & SPAAC) | EDC/NHS Chemistry |
| Target Functional Groups | Azides (-N3) and Alkynes (terminal or strained) | Primary amines (-NH2) and Carboxyl groups (-COOH) |
| Specificity & Stoichiometry | Highly specific and bioorthogonal, leading to well-defined products with controlled stoichiometry.[1] | Can be less specific if the target molecule has multiple carboxyl or amine groups, potentially leading to a heterogeneous mixture of conjugates.[1][2] |
| Reaction Kinetics | CuAAC is very fast (often complete in 30-60 minutes).[1] SPAAC is also fast, with some reactions completing in under an hour.[1] Inverse electron demand Diels-Alder (IEDDA) click reactions can be even faster.[1] | The NHS ester reaction is relatively fast (typically 30-60 minutes at room temperature).[1] |
| Reaction Yield | Typically very high and often quantitative.[1][8] | Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.[1] |
| Stability of Linkage | The resulting triazole ring is highly stable and considered irreversible.[1][9] | The amide bond formed is stable and irreversible.[1][10] |
| pH Sensitivity | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[1] | The activation step is most efficient at pH 4.5-7.2, while the amine reaction is optimal at pH 7-8.[2][11] |
| Side Reactions | The reaction is generally clean with water as the main byproduct.[2] CuAAC requires a copper catalyst which can be toxic to cells, though ligands can mitigate this.[1] | Hydrolysis of the O-acylisourea and NHS-ester intermediates is a major side reaction.[2] Formation of N-acylurea byproducts can also occur.[2] |
| Biocompatibility | SPAAC is highly biocompatible. CuAAC's use of a copper catalyst can be a concern for in vivo applications.[1] | Generally biocompatible, with reactions occurring under mild, aqueous conditions.[7] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for bioconjugation using click chemistry and EDC/NHS chemistry with PEG linkers.
Caption: Workflow for bioconjugation using click chemistry.
Caption: Workflow for bioconjugation using EDC/NHS chemistry.
Key Feature Comparison
The following diagram provides a visual summary of the key differentiating features between click chemistry and EDC/NHS coupling.
Caption: Key feature comparison of Click Chemistry and EDC/NHS.
Detailed Experimental Protocols
General Protocol for EDC/NHS Coupling of a Carboxy-PEG-Linker to a Protein
This protocol is a general guideline and should be optimized for specific applications.
Materials:
-
Carboxy-PEG-Linker
-
Protein with primary amine groups (e.g., lysine (B10760008) residues)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of Carboxy-PEG-Linker:
-
Dissolve the Carboxy-PEG-Linker in Activation Buffer.
-
Prepare a fresh stock solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add EDC and NHS to the PEG linker solution. A common molar ratio is a slight excess of EDC and NHS relative to the carboxyl groups on the PEG linker (e.g., 1.2 equivalents each).[7]
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[11]
-
-
Conjugation to Protein:
-
Dissolve the protein in the Coupling Buffer.
-
Immediately add the activated PEG-NHS ester solution to the protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[7]
-
The molar ratio of the activated PEG linker to the protein should be optimized, with a 10-20 fold molar excess of the linker being a good starting point.[7]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.[7]
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and determine the degree of PEGylation.[7]
-
General Protocol for Copper-Free Click Chemistry (SPAAC) with a DBCO-PEG-Linker
This protocol is a general guideline for conjugating a DBCO-functionalized PEG linker to an azide-modified biomolecule.
Materials:
-
DBCO-PEG-Linker
-
Azide-modified biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification method (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-PEG-Linker in the Reaction Buffer.
-
Dissolve the azide-modified biomolecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Combine the DBCO-PEG-Linker and the azide-modified biomolecule in the desired molar ratio (often a slight excess of one reactant is used to drive the reaction to completion).
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 30 minutes to a few hours, depending on the specific reactants and concentrations.[1]
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials using an appropriate method based on the size and properties of the conjugate.
-
-
Analysis:
-
Confirm the successful conjugation and purity of the product using techniques such as UV-Vis spectroscopy (to monitor the disappearance of the DBCO absorbance), SDS-PAGE, and mass spectrometry.
-
Conclusion
Both click chemistry and EDC/NHS coupling are powerful tools for bioconjugation with PEG linkers, each with its own set of advantages and disadvantages. Click chemistry, particularly SPAAC, excels in applications requiring high specificity, bioorthogonality, and the creation of well-defined, homogeneous conjugates.[12] EDC/NHS chemistry remains a robust and widely used method for its simplicity in targeting abundant amine and carboxyl groups, despite the potential for product heterogeneity.[2] The optimal choice will ultimately depend on the specific requirements of the biomolecules being conjugated, the desired characteristics of the final product, and the context of the application, from in vitro diagnostics to in vivo therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Bioconjugation Success with Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. Validating this bioconjugation is paramount to ensure the efficacy, safety, and consistency of the final product. Mass spectrometry has emerged as a powerful and detailed method for this validation, but a range of alternative techniques also offer valuable insights. This guide provides an objective comparison of mass spectrometry with other common validation methods, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Bioconjugate Characterization
Mass spectrometry (MS) is a high-resolution analytical technique that provides comprehensive structural information about bioconjugates.[1] It is widely used to determine the success of a conjugation reaction by measuring the mass of the resulting molecule. An increase in mass corresponding to the attached molecule confirms a successful conjugation.[1]
Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous as it not only provides information on the drug-to-antibody ratio (DAR) but also offers crucial structural insights at the molecular level.[1] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. ESI-MS, often coupled with liquid chromatography, can be used to analyze intact antibody-drug conjugates (ADCs), providing accurate masses for each drug-loaded form.[2][3]
Key Information Provided by Mass Spectrometry:
-
Confirmation of Conjugation : Detects the mass shift corresponding to the conjugated payload.[1]
-
Drug-to-Antibody Ratio (DAR) : Intact LC/MS analysis is a direct approach to determine the DAR based on the mass increase of the ADC.[1]
-
DAR Distribution : Resolves different species of the bioconjugate with varying numbers of attached molecules.
-
Site of Conjugation : Peptide mapping, which involves digesting the bioconjugate and analyzing the resulting peptides by LC-MS/MS, can identify the specific amino acid residues where the conjugation occurred.[2][3]
-
Structural Integrity : Can identify fragments, aggregates, and other modifications to the bioconjugate.[3]
Alternative Validation Techniques
While mass spectrometry provides a wealth of information, other techniques are also widely used for bioconjugate validation, each with its own set of advantages and limitations.
-
UV/Vis Spectroscopy : This is often the simplest and most convenient method for determining the average DAR.[][5] The technique relies on the Beer-Lambert law and requires that the antibody and the conjugated molecule have distinct maximum absorbance values at different wavelengths.[2][] By measuring the absorbance of the bioconjugate at these two wavelengths, and knowing the extinction coefficients of the antibody and the payload, the average DAR can be calculated.[][5][6]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their hydrophobicity.[6] Since the conjugation of often-hydrophobic payloads to an antibody increases its overall hydrophobicity, HIC can be used to separate species with different numbers of conjugated molecules.[7][8][9] The retention time on the HIC column is directly proportional to the number of conjugated payloads, making it an excellent method for determining the DAR and the distribution of different drug-loaded species, particularly for cysteine-linked ADCs.[6][7][10]
-
Size Exclusion Chromatography (SEC) : SEC separates molecules based on their size.[11][12] It is a valuable tool for assessing the presence of aggregates or fragments in a bioconjugate sample.[13] While it does not provide information about the DAR, it is crucial for ensuring the homogeneity and stability of the final product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : SDS-PAGE separates proteins based on their molecular weight.[14] A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel compared to the unconjugated protein.[14] This method can be performed under reducing (to separate heavy and light chains) or non-reducing conditions.[14] It is a relatively low-cost and straightforward method for qualitative confirmation of conjugation.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a plate-based assay used to detect and quantify a specific protein.[15][16][17] In the context of bioconjugation, ELISA can be used to confirm that the bioconjugate (e.g., an antibody-enzyme conjugate) retains its biological activity and binding affinity to its target antigen after the conjugation process.[18]
Comparative Analysis of Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass, average DAR, DAR distribution, site of conjugation, structural integrity.[1] | High resolution and accuracy, provides detailed molecular information.[1][2] | Higher cost and complexity, may require sample clean-up.[2] |
| UV/Vis Spectroscopy | Measures the absorbance of light by the sample at specific wavelengths. | Average DAR.[][5] | Simple, convenient, and rapid.[][5][6] | Requires distinct absorbance maxima for the protein and payload, only provides average DAR.[2][] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Average DAR, DAR distribution, naked antibody content.[6][7] | Nondenaturing conditions, good for separating species with different drug loads.[2][19] | Not suitable for all types of conjugates (e.g., some lysine-linked ADCs).[6] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size (hydrodynamic radius). | Aggregation, fragmentation, and sample homogeneity.[11][13] | Simple, robust, and performed under native conditions. | Does not provide DAR information. |
| SDS-PAGE | Separates molecules based on molecular weight. | Qualitative confirmation of conjugation (band shift), assessment of purity.[14] | Low cost, straightforward, and widely available.[14] | Low resolution, not quantitative for DAR, denaturing conditions. |
| ELISA | Uses antibodies to detect and quantify a target antigen. | Confirms binding activity of the bioconjugate to its target.[17][18] | High sensitivity and specificity for biological activity. | Does not provide information on DAR or conjugation site, can be complex to develop.[20] |
Experimental Protocols
Mass Spectrometry (Intact Protein Analysis)
-
Sample Preparation : The bioconjugate sample is typically desalted and purified using techniques like size exclusion chromatography to remove non-volatile salts and other interfering substances.[2] For some analyses, the N-linked glycans may be removed using an enzyme like PNGase F to simplify the mass spectrum.[3]
-
LC-MS Analysis : The prepared sample is injected into a liquid chromatography system, often a reversed-phase or size-exclusion column, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2][21]
-
Data Acquisition : The mass spectrometer is operated in intact protein analysis mode, acquiring spectra across a defined mass range.
-
Data Analysis : The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, which shows the mass of the different bioconjugate species.[3] The DAR and distribution can be calculated from the relative abundances of the peaks corresponding to different drug loads.[2]
UV/Vis Spectroscopy
-
Determine Extinction Coefficients : Measure the absorbance of the unconjugated antibody and the free payload at known concentrations to determine their respective molar extinction coefficients at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload).[]
-
Measure Absorbance of Bioconjugate : Measure the absorbance of the purified bioconjugate solution at the same two wavelengths.
-
Calculate Concentrations : Use a set of simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody and the payload in the bioconjugate sample.[2][]
-
Calculate Average DAR : The average DAR is the molar ratio of the payload to the antibody.[5]
Hydrophobic Interaction Chromatography (HIC)
-
System Setup : Use an HPLC system with a HIC column. The mobile phase typically consists of a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) as buffer A and a low-salt buffer as buffer B.[9][10]
-
Sample Preparation : Dilute the bioconjugate sample in the high-salt buffer A.
-
Chromatography : Inject the sample onto the equilibrated HIC column. Elute the bound species using a decreasing salt gradient (from high to low salt concentration).[8]
-
Data Analysis : Monitor the elution profile using a UV detector. The different peaks correspond to species with different numbers of conjugated payloads, with higher loaded species eluting later.[7] The average DAR can be calculated from the weighted average of the peak areas.[7]
Size Exclusion Chromatography (SEC)
-
System Setup : Use an HPLC system with an appropriate SEC column chosen based on the molecular weight range of the bioconjugate.[12][22] The mobile phase is typically a physiological buffer (e.g., phosphate-buffered saline).[13]
-
Sample Preparation : Prepare the bioconjugate sample in the mobile phase.
-
Chromatography : Inject the sample onto the equilibrated SEC column and elute with an isocratic flow of the mobile phase.[11]
-
Data Analysis : Monitor the elution with a UV detector. The retention time is inversely proportional to the molecular size.[11] The presence of peaks eluting earlier than the main peak indicates aggregation, while later-eluting peaks suggest fragmentation.
SDS-PAGE
-
Sample Preparation : Mix the bioconjugate sample with a sample loading buffer containing SDS.[23][24] For reducing conditions, a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol is added. Heat the samples to denature the proteins.[23][25]
-
Gel Electrophoresis : Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.[25] Apply an electric field to separate the proteins based on their size.[14]
-
Staining : After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.[24]
-
Analysis : Compare the migration of the bioconjugate band to the unconjugated protein band. A successful conjugation will result in a higher molecular weight band (slower migration).[14]
ELISA
-
Coating : Coat a 96-well plate with the target antigen for the bioconjugate and incubate.
-
Blocking : Block the remaining protein-binding sites on the plate with a blocking buffer.[18]
-
Sample Incubation : Add serial dilutions of the bioconjugate sample to the wells and incubate.[18]
-
Detection : If the bioconjugate itself is not enzyme-linked, a secondary enzyme-linked antibody that recognizes the primary antibody of the bioconjugate is added.
-
Substrate Addition : Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., a color change).[15][17]
-
Analysis : Measure the signal using a plate reader. The signal intensity is proportional to the amount of bioconjugate bound to the antigen, confirming its binding activity.
Visual Guides
Caption: Workflow for bioconjugation validation.
Caption: Decision tree for selecting a validation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Size Exclusion Chromatography [protocols.io]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 13. mdpi.com [mdpi.com]
- 14. aboligo.com [aboligo.com]
- 15. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bosterbio.com [bosterbio.com]
- 18. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 19. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 8 Top Tips for ELISA Success | Technology Networks [technologynetworks.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. lcms.cz [lcms.cz]
- 23. How Does SDS-PAGE Work? A Comprehensive Guide - MetwareBio [metwarebio.com]
- 24. neobiotechnologies.com [neobiotechnologies.com]
- 25. SDS-PAGE Protocol | Rockland [rockland.com]
Assessing the Purity of Synthesized PROTACs: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of these novel therapeutics. High-performance liquid chromatography (HPLC) has emerged as the gold standard for this application, offering robust and reliable quantification of purity. This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purity assessment strategy.
The Central Role of HPLC in PROTAC Quality Control
High-performance liquid chromatography is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For PROTACs, which are complex, bifunctional molecules, HPLC is instrumental in confirming the successful synthesis and purification of the target compound, free from starting materials, intermediates, and byproducts. The most common mode of HPLC used for PROTAC analysis is reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
The purity of a PROTAC is typically determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram. For most research and preclinical applications, a purity of >95% is considered acceptable.[1][2][3]
Quantitative Purity Assessment of PROTACs by HPLC
The following table summarizes the reported purity of several well-known PROTACs as determined by HPLC, demonstrating the high level of purity achievable and routinely verified with this method.
| PROTAC Identifier | Target Protein(s) | Reported Purity (%) | Source(s) |
| MZ1 | BRD4 | ≥98% | Tocris Bioscience, Probechem[4] |
| MZ1 | BRD4 | 99.86% | MedchemExpress[5] |
| ARV-110 | Androgen Receptor | >98% (from supplementary data) | Various research articles |
| PROTAC 1 | H-PGDS | 97% | Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles[6] |
| PROTAC 2 | H-PGDS | >99% | Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles[6] |
| PROTAC 3 | H-PGDS | >95% | Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles[6] |
| ARV-825 Degradant 1 | BRD4 | 97.8% | Waters Corporation Application Note |
Experimental Protocol: Purity Assessment of a Synthesized PROTAC by RP-HPLC
This protocol provides a general framework for the purity analysis of a PROTAC using a standard reversed-phase HPLC system with UV detection.
1. Materials and Reagents:
-
Synthesized and purified PROTAC sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade
-
DMSO (for sample dissolution)
2. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm particle size).[1]
3. Sample Preparation:
-
Prepare a stock solution of the PROTAC sample in DMSO at a concentration of 1-10 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the PROTAC's chromophores)
-
Injection Volume: 5-10 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the PROTAC by the total area of all peaks and multiplying by 100.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC-based purity assessment and provide a comparison with alternative methods.
Caption: Experimental workflow for assessing PROTAC purity with HPLC.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates
In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of efficacy and safety. The stability of this linker in systemic circulation is paramount to ensure the conjugate reaches its target intact, minimizing off-target toxicity from premature drug release.[1][2] This guide provides an in-depth comparison of two commonly employed covalent linkages: the amide bond and the thioether bond.
Chemical and Biological Stability: A Head-to-Head Comparison
Amide and thioether bonds exhibit distinct stability profiles under physiological conditions, largely dictated by their inherent chemical properties and susceptibility to biological degradation mechanisms.
Amide Bonds: Characterized by the linkage of a carbonyl group to a nitrogen atom, amide bonds are exceptionally stable. In neutral aqueous solutions, the half-life of a peptide (amide) bond is estimated to be as long as 1000 years, highlighting its kinetic stability.[3][4] This inherent stability makes amide linkages highly attractive for bioconjugation.[5] However, their primary liability lies in their susceptibility to enzymatic cleavage by proteases, which can be strategically exploited for controlled drug release at the target site. While stable under most physiological conditions, they can undergo hydrolysis at extreme pH values.[6][7]
Thioether Bonds: Formed by the reaction of a thiol (e.g., from a cysteine residue) with an electrophile, thioether bonds are generally considered robust.[8] However, a widely used method for their formation in bioconjugation—the Michael addition of a thiol to a maleimide (B117702)—results in a succinimide (B58015) thioether linkage with limited stability.[9] This type of thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) or albumin, which are abundant in plasma.[10][11] This can lead to thiol exchange, resulting in unintended deconjugation of the payload.[12][13] To address this instability, alternative chemistries, such as those using phenyloxadiazole sulfones, have been developed to create more stable thioether linkages that are resistant to exchange reactions.[12][13]
Quantitative Stability Assessment: In Vitro Plasma Studies
The stability of bioconjugates is routinely assessed through in vitro plasma stability assays. These experiments involve incubating the conjugate in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C over a period of several days.[1][14] The stability is monitored by measuring the decrease in the average drug-to-antibody ratio (DAR) over time and quantifying the amount of released payload.[14][15]
| Linkage Type | Bioconjugate Example | Species | Incubation Time | Stability Metric (% Intact or DAR) | Reference |
| Thioether (Maleimide) | THIOMAB (Fc-S396C) | Human Plasma | 72 hours | ~20% of fluorescent label remained | [12][13] |
| Thioether (Maleimide) | THIOMAB (LC-V205C) | Human Plasma | 72 hours | ~80% of fluorescent label remained | [12][13] |
| Thioether (Sulfone) | THIOMAB (Sulfone Linker) | Human Plasma | 72 hours | Improved stability compared to maleimide | [12][13] |
| Amide | General Peptide Bond | pH 7 Water | - | Half-life estimated up to 1000 years (uncatalyzed) | [3][4] |
| Thioether (Maleimide) | Trastuzumab-vc-MMAE | Mouse Plasma | 7 days | Significant DAR loss observed compared to buffer control | [14] |
Note: The stability of maleimide-based thioether conjugates can be site-dependent, as shown by the different stabilities of conjugates targeting different cysteine residues on the antibody.[12][13]
Visualizing the Chemistry and Workflow
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, degradation pathways, and experimental procedures.
Caption: Chemical structures of a stable amide bond and a potentially labile thioether bond.
Caption: Primary degradation pathways for amide and maleimide-derived thioether bonds.
Caption: Experimental workflow for an in vitro plasma stability assay of a bioconjugate.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a typical procedure for assessing the stability of an antibody-drug conjugate in plasma.
1. Materials:
-
Antibody-drug conjugate (ADC) of interest.
-
Control buffer (e.g., PBS, pH 7.4).
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), collected with anticoagulant (e.g., EDTA, heparin).
-
Incubator set to 37°C.
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads).[15]
-
LC-MS system for analysis.
-
ELISA plates and reagents.
2. Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in pre-warmed plasma and in the control buffer.[1]
-
Time-Point Collection: At specified time points (e.g., 0, 1, 2, 3, 5, and 7 days), collect aliquots from each sample and immediately store them at -80°C to halt any further degradation.[14]
-
ADC Isolation (for LC-MS):
-
Free Payload Quantification (for LC-MS):
-
The supernatant collected after the immunoaffinity capture can be processed (e.g., protein precipitation with organic solvent) to extract and quantify the released small molecule payload.[14]
-
-
Analysis:
-
LC-MS: Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) at each time point. Analyze the processed supernatant to quantify the concentration of the released payload.[15]
-
ELISA: Use a sandwich ELISA to measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.[16]
-
-
Data Interpretation: Plot the average DAR or the percentage of intact ADC as a function of time to determine the stability profile and half-life of the conjugate in plasma.
Conclusion
The choice between an amide and a thioether linkage in bioconjugate design is a critical decision that impacts stability, pharmacokinetics, and ultimately, therapeutic performance.
-
Amide bonds offer superior chemical stability, making them ideal for applications where the conjugate must remain intact for extended periods in circulation. Their cleavage is typically dependent on specific enzymatic activity, which can be engineered for targeted drug release.
-
Thioether bonds , particularly those derived from traditional maleimide chemistry, present a higher risk of instability in the reducing environment of the blood, where thiol-exchange reactions can lead to premature payload release.[9][10] However, advancements in linker technology have produced more stable thioether-forming reagents that mitigate this liability.[12]
Ultimately, the optimal linker chemistry depends on the specific therapeutic strategy. For non-cleavable linkers, the exceptional stability of the amide bond is advantageous. For strategies requiring release in the reductive environment of the cell or tumor, a selectively cleavable linker, which could be a carefully designed thioether or a protease-sensitive amide, would be more appropriate. Therefore, rigorous in vitro and in vivo stability testing is essential in the development of safe and effective bioconjugates.[2][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Biological Activity of ADCs with Different PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Antibody-Drug Conjugates (ADCs) is paramount to their therapeutic success. A critical component influencing an ADC's efficacy, safety, and pharmacokinetic profile is the linker that connects the monoclonal antibody to the cytotoxic payload. Polyethylene Glycol (PEG) linkers have emerged as a versatile tool to modulate these properties. This guide provides an objective comparison of the biological activity of ADCs featuring different PEG linkers, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
The Influence of PEG Linkers on ADC Properties
Polyethylene Glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into ADC linkers, can significantly enhance the overall therapeutic index.[1][] The length and architecture of the PEG chain can be tailored to optimize various characteristics of the ADC, including its solubility, stability, and in vivo behavior.[3][4]
One of the primary advantages of PEGylation is the ability to increase the Drug-to-Antibody Ratio (DAR) without inducing aggregation, a common issue with hydrophobic payloads.[5] By "shielding" the hydrophobic drug, PEG linkers improve the ADC's solubility and stability in circulation. This enhanced stability prevents premature release of the payload, thereby reducing off-target toxicity.[6] Furthermore, the hydrophilic nature of PEG creates a hydration shell around the ADC, which can prolong its circulation half-life by reducing renal clearance and non-specific uptake.[1]
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
The length of the PEG linker is a critical parameter that can be fine-tuned to achieve the desired balance between pharmacokinetic advantages and cytotoxic potency. The following tables summarize quantitative data from various studies comparing key performance metrics of ADCs with different PEG linker lengths.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Typical DAR | Key Findings & References |
| PEG2 - PEG4 | ~2.5 - 3.9 | Shorter PEG chains may offer less steric hindrance, but can be less effective at solubilizing highly hydrophobic payloads.[7] |
| PEG8 - PEG12 | ~2.4 - 5.0 | Intermediate PEG lengths often represent a balance, enabling higher drug loading efficiencies by effectively masking payload hydrophobicity.[3][7] |
| PEG24 | ~3.0 | Longer linear PEG chains can sometimes lead to lower conjugation efficiency due to increased steric hindrance.[3] |
| Branched/Pendant PEG | Higher DAR Achievable | Branched or pendant PEG architectures can provide a greater hydrophilic shield, allowing for higher DARs (e.g., DAR 8) while maintaining stability.[8][9] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| PEG Linker Length | Relative IC50 | Key Findings & References |
| No PEG / Short PEG (e.g., PEG2-PEG4) | Baseline / High Potency | Generally maintains high in vitro potency.[10] |
| Intermediate PEG (e.g., PEG8-PEG12) | Slight Increase | Often represents a good balance between improved pharmacokinetics and retained potency.[3] A slight decrease in potency may be observed. |
| Long PEG (e.g., PEG24) | Moderate Increase | May show a more noticeable decrease in in vitro potency compared to shorter linkers.[11] |
| Very Long PEG (e.g., 4kDa - 10kDa) | Significant Increase | Can exhibit a more significant reduction in cytotoxicity. For example, a 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction. This is likely due to steric hindrance affecting target binding or payload release.[3][12] |
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| PEG Linker Length | Clearance Rate | Half-life (t½) | Key Findings & References |
| No PEG / PEG < 8 | Rapid | Shorter | ADCs with no or short PEG linkers (< 8 units) are cleared more rapidly from circulation.[13][14] |
| PEG ≥ 8 | Slower | Longer | A significant decrease in clearance and increase in half-life is observed with PEG linkers of 8 units or more, with a plateau effect often seen with longer chains.[13][14] |
| 4kDa - 10kDa | Significantly Slower | Significantly Longer | Very long PEG chains can dramatically extend the circulation half-life, which is particularly beneficial for miniaturized ADCs.[12] |
Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models
| PEG Linker Length | Animal Model | Endpoint | Outcome | Reference |
| No PEG | L540cy xenograft SCID Mouse | Tumor Weight Reduction | 11% | [10] |
| PEG2 / PEG4 | L540cy xenograft SCID Mouse | Tumor Weight Reduction | 35-45% | [10] |
| PEG8 / PEG12 / PEG24 | L540cy xenograft SCID Mouse | Tumor Weight Reduction | 75-85% | [10] |
| 10kDa | NCI-N87 tumor model | Tumor Growth Inhibition | Most ideal tumor therapeutic ability compared to no PEG and 4kDa PEG. | [12] |
Visualizing Key Concepts and Workflows
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Preclinical evaluation workflow for ADCs with different PEG linkers.
Comparison of linear and branched PEG linker structures.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of ADCs on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive N87 or SK-BR-3 cells)
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[15]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.[16]
-
Incubation: Incubate the plates for a period of 72-96 hours at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[15][16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Incubate the plate for at least 2 hours in the dark, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict premature payload release.
Materials:
-
ADC with a specific PEG linker
-
Human, mouse, or rat plasma
-
Immunoaffinity capture beads (e.g., Protein A or G magnetic beads)
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent ADC stability.[6]
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 7).[6]
-
ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture beads.[6]
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[6][17]
-
Data Interpretation: A stable ADC will show minimal loss in DAR over the time course.
Protocol 3: In Vivo Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of ADCs in a rodent model.
Materials:
-
Female BALB/c or NSG mice
-
ADCs with different PEG linkers
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-10 mg/kg) to a cohort of mice.[13][18]
-
Blood Sampling: Collect serial blood samples (e.g., 25-50 µL) from the tail or saphenous vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72, 168 hours post-dose).[18][19]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.[19]
-
Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[20]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).[18]
Conclusion
The selection of a PEG linker is a critical decision in the design of an ADC, with significant implications for its biological activity. The length and architecture of the PEG chain must be carefully optimized to strike a balance between enhancing stability and solubility, prolonging circulation half-life, and maintaining potent cytotoxicity. While longer PEG linkers generally improve the pharmacokinetic profile and in vivo efficacy of an ADC, they can sometimes lead to a reduction in in vitro potency. Conversely, shorter PEG linkers may result in higher in vitro activity but poorer in vivo performance due to rapid clearance. The experimental data and protocols provided in this guide offer a framework for the rational design and evaluation of ADCs with different PEG linkers, ultimately contributing to the development of more effective and safer targeted cancer therapies.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Variation In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3] This guide provides an objective comparison of PROTACs with varying linker lengths, supported by experimental data, to inform rational drug design and development.
The length and composition of the linker are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][4] Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[4] Therefore, identifying the optimal linker length is a critical step in developing potent and selective PROTACs.[4][]
The PROTAC Signaling Pathway
PROTACs function by hijacking the cell's natural protein disposal machinery. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming the ternary complex.[4] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[4]
Caption: The PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation: In-Vitro Performance
The efficacy of a PROTAC is primarily assessed in vitro by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), which indicates potency, and the maximum percentage of degradation (Dmax).[6] The following tables summarize quantitative data from various studies comparing the performance of PROTACs with different linker lengths against several key protein targets.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic study investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[7] The results demonstrated that a 16-atom linker was optimal for ERα degradation.[8][9]
| PROTAC (Linker Atom Length) | DC50 (µM) | Dmax (%) | Cell Viability IC50 (µM) in MCF7 cells |
| 9 atoms | > 100 | < 20 | 140 |
| 12 atoms | ~10 | ~60 | ~40 |
| 16 atoms | ~1 | > 80 | 26 |
| 19 atoms | ~25 | ~50 | > 100 |
| 21 atoms | > 50 | < 40 | > 100 |
Data synthesized from multiple sources.[2][7][8]
Table 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This comparison focuses on PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[6]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data from a synthesized comparison of BRD4-targeting PROTACs.[6]
Table 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
For TBK1, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[2] This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[6]
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 atoms | Inactive | 0 |
| 12 atoms | Submicromolar | Moderate |
| 21 atoms | 3 | 96 |
| 29 atoms | 292 | 76 |
Data from a study on TBK1-targeting PROTACs.[2]
In-Vivo Performance and Considerations
While in-vitro data is crucial for initial screening, in-vivo performance introduces additional complexities. The linker significantly influences a PROTAC's pharmacokinetic profile, including its solubility, cell permeability, and metabolic stability.[1][10]
Table 4: In-Vivo Relevant Parameters for BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 30 |
| PEG6 | 2.8 | 22 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).[6]
An important consideration is the potential for an "in-vitro to in-vivo disconnect."[11] A PROTAC that is potent in vitro may exhibit reduced efficacy in vivo due to factors like metabolic instability of the linker.[11] Metabolites can compete with the intact PROTAC for binding to the target protein, thereby limiting degradation.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[6]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western Blot analysis.
Cell Viability (MTS) Assay
Objective: To assess the cytotoxic effects of PROTACs on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs or a positive control (e.g., tamoxifen (B1202) for MCF7 cells) for a specified period (e.g., 48 hours).[8]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Biophysical Assays for Ternary Complex Formation
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[4]
Logical Relationships in PROTAC Linker Optimization
The optimization of a PROTAC's linker is a multifactorial process where the interplay between linker length, composition, and attachment points dictates the ultimate biological activity. A systematic approach is often necessary to identify the "sweet spot" for a given target and E3 ligase pair.
Caption: Interplay of linker properties and performance outcomes.
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs, with a profound impact on both in-vitro and in-vivo performance. The presented data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[7] There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase combination.[12] Researchers and drug developers must adopt a systematic approach to linker design, empirically testing a series of PROTACs with varying linker lengths to identify the most potent degrader for their system of interest.[4] The experimental protocols and logical frameworks provided in this guide offer a foundation for the robust evaluation and rational design of novel PROTAC molecules.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acid-PEG12-t-butyl Ester
Researchers and scientists handling Acid-PEG12-t-butyl ester must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this PEG-based PROTAC linker, fostering a secure research environment.
Key Safety and Handling Information
| Parameter | Guideline | Notes |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Always wear appropriate PPE when handling chemical waste. |
| Waste Categorization | Non-halogenated organic waste | Segregate from halogenated solvents and other waste streams. |
| Container | Labeled, sealed, and compatible container | Ensure the container is clearly marked with the chemical name and hazard symbols. |
| Disposal Method | Licensed hazardous waste disposal company | Do not dispose of down the drain or in regular trash. |
Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Consult Safety Data Sheet (SDS): Before handling, always review the compound-specific SDS for any unique disposal considerations.
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves, safety goggles, and a laboratory coat.
-
Prepare a Labeled Waste Container: Use a designated, leak-proof container compatible with organic chemicals. Clearly label the container as "Hazardous Waste" and list "this compound" and any solvents used.
-
Transfer Waste: Carefully transfer the waste chemical into the prepared container, avoiding spills. If the chemical is in a solution, transfer the entire solution.
-
Seal the Container: Securely close the container to prevent leaks or spills.
-
Store Temporarily in a Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Acid-PEG12-t-butyl ester
Disclaimer: A specific Safety Data Sheet (SDS) for Acid-PEG12-t-butyl ester was not located. The following guidance is based on safety protocols for structurally similar PEGylated compounds, carboxylic acids, and t-butyl esters, as well as general laboratory safety best practices. It is imperative to treat this compound as potentially hazardous and handle it with caution. This guide is intended for researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is summarized in the table below.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | A fully fastened laboratory coat | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
II. Hazard Identification and Physical Properties
While specific quantitative data for this compound is not available, the following table outlines general properties and potential hazards based on its chemical structure.
| Property | Information | Source/Comment |
| Chemical Formula | C₃₂H₆₂O₁₆ | BroadPharm[2] |
| Molecular Weight | 702.8 g/mol | BroadPharm[2] |
| Appearance | Not specified (likely a solid or viscous liquid) | Based on similar PEG compounds. |
| Solubility | Soluble in Water, DMSO, DCM, DMF | BroadPharm[2] |
| Potential Hazards | May cause skin and eye irritation. May cause respiratory irritation upon inhalation of dust or aerosols. | Based on SDS for similar compounds. |
| Storage Condition | -20°C | BroadPharm[2] |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is critical for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]
2. Handling:
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]
-
Use only clean, compatible spatulas and glassware.
-
Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[1]
-
Avoid contact with skin, eyes, and clothing.
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
IV. Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
It should be collected in a dedicated, properly labeled, and sealed container.[1]
2. Disposal Method:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
The following diagram illustrates the general workflow for handling this compound:
Caption: A flowchart outlining the key stages of safely handling this compound.
V. Logical Relationships in PPE Selection
The selection of appropriate PPE is directly related to the potential hazards of the chemical.
The following diagram illustrates the decision-making process for PPE selection:
Caption: This diagram shows how potential hazards determine the necessary personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
